molecular formula C9H9N3O2 B1291181 3-(3-Aminophenyl)imidazolidine-2,4-dione CAS No. 702638-03-7

3-(3-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B1291181
CAS No.: 702638-03-7
M. Wt: 191.19 g/mol
InChI Key: XIUYXOWPYURVSI-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUYXOWPYURVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640703
Record name 3-(3-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702638-03-7
Record name 3-(3-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imidazolidine-2,4-dione Scaffold and the Potential of an Aminophenyl Derivative

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and anticancer properties.[1][2][3][4] The versatility of the hydantoin core allows for substitutions at the N-1, N-3, and C-5 positions, enabling fine-tuning of its pharmacological profile.

This guide focuses on a specific, yet underexplored, derivative: 3-(3-Aminophenyl)imidazolidine-2,4-dione . The introduction of an aminophenyl group at the N-3 position is a strategic choice. The phenyl ring provides a rigid backbone for interaction with biological targets, while the amino group offers a key site for hydrogen bonding or for further chemical modification, serving as a handle to attach other pharmacophores or to modulate physicochemical properties.

While extensive research exists for the parent scaffold, this specific molecule remains largely uncharacterized in peer-reviewed literature. This guide, therefore, serves as a foundational document for researchers. It consolidates the known information, presents a plausible synthetic strategy based on established methodologies for related compounds, and contextualizes its potential applications within the broader field of imidazolidine-2,4-dione chemistry.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties for this compound are summarized below. It is critical to note that while basic identifiers are confirmed, many physical properties are predicted or not yet reported in the literature, reflecting the compound's status as a relatively novel chemical entity available primarily through fine chemical suppliers.

PropertyValueSource(s)
CAS Number 702638-03-7
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Solid (predicted/reported by suppliers)
Density 1.413 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.15 ± 0.70 (Predicted)[5]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
InChI Key XIUYXOWPYURVSI-UHFFFAOYSA-N
SMILES Nc1cccc(c1)N2C(=O)CNC2=O

Note: The lack of experimentally determined data from primary scientific literature necessitates that researchers independently verify the properties of any obtained samples.

Synthesis and Mechanistic Rationale

While a specific, published protocol for the synthesis of this compound is not available, a robust synthetic route can be proposed based on well-established methods for creating N-substituted hydantoins.[3][6] The most logical approach involves the cyclization of an N-substituted amino acid derivative.

A plausible two-step synthesis is outlined below, starting from commercially available 3-nitro-phenylalanine. This approach is favored for its straightforward reaction sequence and the use of common laboratory reagents.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydantoin Formation A 3-Nitro-phenylalanine B 3-Amino-phenylalanine A->B  Pd/C, H2 (g) or SnCl2, HCl   D This compound B->D  1. Reaction with Urea/KOCN  2. Acid-catalyzed cyclization   C Urea or Potassium Cyanate C->D G cluster_0 Core Scaffold cluster_1 Established & Potential Therapeutic Areas Core Imidazolidine-2,4-dione A Anticancer Core->A B Antimicrobial Core->B C Antidiabetic Core->C D Anticonvulsant Core->D E Enzyme Inhibition (e.g., LYP) Core->E

Sources

A Methodological and Predictive Guide to the Organic Solvent Solubility of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(3-Aminophenyl)imidazolidine-2,4-dione in common organic solvents. Given the critical role of solubility in drug discovery and process chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies. We will first dissect the physicochemical properties of the target molecule to build a predictive solubility profile based on the principle of "like dissolves like." Subsequently, a detailed, self-validating experimental protocol for quantitative solubility determination is presented, designed for immediate implementation in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust approach to characterizing this and structurally related compounds.

Part 1: Physicochemical Characterization and Its Implications for Solubility

Understanding the inherent structural and electronic features of this compound (CAS 702638-03-7) is the foundation for predicting its behavior in various solvent systems. The molecule, with a molecular weight of 191.19 g/mol and a formula of C₉H₉N₃O₂, possesses distinct functional groups that dictate its intermolecular interactions.

  • Imidazolidine-2,4-dione (Hydantoin) Ring: This heterocyclic core is polar, containing two carbonyl groups (C=O) which are strong hydrogen bond acceptors, and a secondary amine (N-H) which can act as a hydrogen bond donor. Hydantoin-containing compounds are known for their diverse biological activities and their structure allows for significant hydrogen bonding.[1][2]

  • Aminophenyl Group: The presence of a primary aromatic amine (-NH₂) on the phenyl ring introduces another site for hydrogen bond donation.[3] This group, along with the polar hydantoin ring, significantly increases the overall polarity of the molecule.

Based on computational analysis, the molecule has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3.[3] This capacity for multiple hydrogen bonding interactions is a primary determinant of its solubility profile. The predicted pKa of 8.15 suggests it has a weakly basic character, primarily due to the aminophenyl group.[4]

The causality is clear: the combination of a polar heterocyclic system rich in hydrogen bond acceptors and two distinct hydrogen bond donor sites (the ring N-H and the exocyclic -NH₂) predisposes the molecule to favorable interactions with polar solvents.

Part 2: Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] It posits that a solute will dissolve best in a solvent that has a similar polarity and capacity for intermolecular interactions. Based on the physicochemical analysis in Part 1, we can establish a theoretical solubility profile for this compound.

We anticipate the following trends:

  • Low Solubility in Non-Polar Solvents: In solvents like hexane, toluene, and cyclohexane, which lack polarity and cannot participate in hydrogen bonding, the compound is expected to be poorly soluble. The energy required to break the strong solute-solute interactions (via hydrogen bonding) would not be compensated by weak solute-solvent (van der Waals) interactions.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are polar and contain hydrogen bond acceptors (e.g., carbonyl or ether oxygens). They can effectively solvate the compound by interacting with its hydrogen bond donor sites. DMSO and DMF are often excellent solvents for such compounds due to their high polarity.[7][8]

  • Good Solubility in Polar Protic Solvents: Polar protic solvents like methanol, ethanol, and water are capable of both donating and accepting hydrogen bonds. This dual capability allows them to form extensive interaction networks with the solute, disrupting the solute-solute lattice and promoting dissolution.

The following table summarizes these predictions across a spectrum of common laboratory solvents, arranged by increasing polarity.[7][9]

Solvent Class Solvent Relative Polarity [7]Predicted Solubility Rationale
Non-PolarHexane0.009Very LowLacks polarity and H-bonding capability.
Toluene0.099Very LowAromatic but low polarity; no H-bonding.
Polar AproticDiethyl Ether0.117LowLow polarity, weak H-bond acceptor.
Ethyl Acetate0.228ModerateModerate polarity, good H-bond acceptor.
Tetrahydrofuran (THF)0.207ModeratePolar ether, good H-bond acceptor.
Acetone0.355Moderate to GoodHigh polarity, strong H-bond acceptor.
Acetonitrile0.460ModerateHigh polarity, but weaker H-bond acceptor.
Dimethylformamide (DMF)0.386Good to HighHigh polarity, strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO)0.444Good to HighVery high polarity, very strong H-bond acceptor.
Polar Protic2-Propanol0.546Moderate to GoodH-bond donor and acceptor.
Ethanol0.654GoodH-bond donor and acceptor.
Methanol0.762GoodStrong H-bond donor and acceptor.
Water1.000Low to ModeratePotentially limited by the hydrophobic phenyl ring.

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental workflow is essential. The isothermal shake-flask method is a gold-standard technique that provides reliable equilibrium solubility data.[6]

Mandatory Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (Acute Tox. 4 Oral, H302).[10] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12] All handling should be performed in a well-ventilated fume hood.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system. By confirming that the supernatant remains saturated after a defined equilibration period and that the analytical method is linear and accurate, the trustworthiness of the final data is ensured.

Solubility_Workflow cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep 1. Add excess solid compound to a known volume of solvent in a sealed vial. prep_note Rationale: Ensures a saturated solution is formed, a prerequisite for equilibrium measurement. prep->prep_note equilibrate 2. Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours). prep->equilibrate Establish Saturation equilibrate_note Rationale: Allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states. equilibrate->equilibrate_note separate 3. Allow solid to settle. Separate phases via centrifugation (e.g., 10 min at >10,000 g) or filtration (0.22 µm PTFE filter). equilibrate->separate Achieve Equilibrium separate_note Rationale: Critically important to isolate the saturated liquid phase without any undissolved solid particles. separate->separate_note quantify 4. Accurately dilute an aliquot of the clear supernatant. separate->quantify Isolate Supernatant analyze 5. Analyze by a validated analytical method (e.g., HPLC-UV, LC-MS). quantify->analyze calculate 6. Calculate concentration using a standard calibration curve. analyze->calculate

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To several 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure solid remains visible after equilibration.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for at least 24 hours. A 48-hour time point can be included for a subset of solvents to validate that equilibrium was reached at 24 hours.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes at the same constant temperature to let the bulk of the solid settle.

    • To completely separate the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 g for 10 minutes). Alternatively, filter the solution through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to avoid artificially high results from suspended microparticles.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is a common starting point.

    • Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reversed-phase C18 column is often a good starting point for such molecules.[13] A standard curve must be prepared using accurately weighed standards of the compound to ensure precise quantification.

  • Calculation:

    • The solubility (S) is calculated using the following formula:

      • S (mg/mL) = C * DF

      • Where C is the concentration measured by HPLC (in mg/mL) and DF is the dilution factor.

Part 4: Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The molecule's polar nature and extensive hydrogen bonding capacity suggest poor solubility in non-polar solvents and favorable solubility in polar aprotic and protic organic solvents. This technical guide provides the complete theoretical and practical framework necessary for any researcher to confidently and accurately determine the empirical solubility of this compound. By following the detailed, self-validating protocol, laboratories can generate the high-quality data essential for applications ranging from reaction optimization to formulation development in the pharmaceutical sciences.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Web.lemoyne.edu. Polarity of Solvents. Le Moyne College. Available at: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. CU Boulder Department of Chemistry. Available at: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. ACC. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]

  • Murov, S. Properties of Common Organic Solvents. University of Minnesota. Available at: [Link]

  • Burdick & Jackson. Polarity Index. Burdick & Jackson. Available at: [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Available at: [Link]

  • Kumar, A., et al. (2008). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 13(5), 1093–1104. Available at: [Link]

  • Ríos, M. Y., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(4), 714–724. Available at: [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Jenkins, J. L., et al. (2024). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ChemRxiv. Available at: [Link]

  • PubChem. 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Li, J., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 102, 104124. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Health Sciences, 8(2). Available at: [Link]

  • Kumar, C. S. A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1437–1446. Available at: [Link]

  • Al-Majd, A. A., et al. (2023). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 28(5), 2322. Available at: [Link]

  • Nguyen, T. P. T., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 295-299. Available at: [Link]

  • Kong, M.-Z., et al. (2010). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 55(11), 5222-5224. Available at: [Link]

Sources

"3-(3-Aminophenyl)imidazolidine-2,4-dione" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a plausible and detailed synthetic route with mechanistic rationale, expected analytical characteristics, and its relevance as a scaffold for creating diverse compound libraries.

Introduction and Significance

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in pharmaceutical sciences. Molecules incorporating this core structure have demonstrated a wide range of biological activities, including well-established anticonvulsant and antiarrhythmic properties.[1] More recent research has explored their utility as antidiabetic agents and inhibitors of various enzymes.[2]

This compound is of particular interest not for inherent biological activity, but as a strategic intermediate. The presence of a primary aromatic amine on the N-3 phenyl substituent provides a crucial functional handle for further chemical modification. This allows for the systematic exploration of the surrounding chemical space through techniques like amide coupling, sulfonylation, or reductive amination, enabling the generation of large libraries of novel compounds for high-throughput screening. The meta-position of the amine group offers a distinct vector for substitution compared to its ortho or para isomers, influencing the spatial arrangement and physicochemical properties of its derivatives.

Chemical Structure and Nomenclature

The fundamental identity of this compound is rooted in its specific arrangement of atoms and functional groups.

IUPAC Name and Synonyms
  • Systematic IUPAC Name : this compound

  • Common Synonyms : 3-(3-Aminophenyl)-2,4-imidazolidinedione, 3-(3-aminophenyl)hydantoin[3]

  • CAS Number : 702638-03-7

Core Structural Features

The molecule consists of two key components:

  • Imidazolidine-2,4-dione Ring : A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. This rigid core structure is a common feature in many pharmacologically active compounds.

  • 3-Aminophenyl Group : A benzene ring substituted with an amino (-NH₂) group at the meta position, which is attached to the imidazolidine-2,4-dione ring via the nitrogen atom at position 3.

The chemical structure can be unambiguously represented by the SMILES string: Nc1cccc(c1)N2C(=O)CNC2=O.

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
FormSolid

Proposed Synthesis Pathway and Rationale

The proposed pathway involves the initial synthesis of the more stable nitro-intermediate, followed by a standard reduction to yield the target primary amine.

Synthesis_Pathway cluster_step1 Step 1: Hydantoin Ring Formation cluster_step2 Step 2: Nitro Group Reduction A 3-Nitroaniline C Urea Intermediate A->C + B (Acylation) B Ethyl Isocyanatoacetate D 3-(3-Nitrophenyl)imidazolidine-2,4-dione C->D Base-catalyzed Intramolecular Cyclization E 3-(3-Nitrophenyl)imidazolidine-2,4-dione F This compound E->F Reduction (e.g., SnCl2, HCl)

Sources

"3-(3-Aminophenyl)imidazolidine-2,4-dione" synthesis from 3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione from 3-Nitroaniline

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic route starts from the readily available precursor, 3-nitroaniline, and proceeds through a logical and efficient two-step sequence. The core of this strategy involves the initial construction of the 3-(3-nitrophenyl)imidazolidine-2,4-dione intermediate, followed by a selective reduction of the nitro moiety. This guide is tailored for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Hydantoin Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, are a privileged class of five-membered heterocyclic compounds. Their rigid structure and capacity for diverse substitutions at the N-1, N-3, and C-5 positions make them a cornerstone in medicinal chemistry.[1] Hydantoin derivatives exhibit a wide spectrum of biological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, antibacterial, and antidiabetic properties.[1][2] The specific target molecule, this compound, incorporates a reactive primary aromatic amine, which serves as a crucial synthetic handle for further molecular elaboration, making it a key building block for creating libraries of potential therapeutic agents.

Strategic Synthesis Design & Retrosynthetic Analysis

The transformation of 3-nitroaniline to this compound requires the formation of the hydantoin ring and the reduction of a nitro group. The strategic order of these operations is critical for a successful synthesis.

Chosen Synthetic Pathway (Pathway A):

  • Hydantoin Ring Formation: Construction of the imidazolidine-2,4-dione ring on the nitrogen of 3-nitroaniline to yield the stable intermediate, 3-(3-nitrophenyl)imidazolidine-2,4-dione.

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine to afford the final product.

This pathway is chemically sound as the nucleophilic character of the aniline nitrogen is suitable for ring construction, while the nitro group is generally stable under these conditions and can be selectively reduced in the final step. An alternative pathway involving initial reduction of 3-nitroaniline would lead to 1,3-diaminobenzene, presenting significant challenges in achieving selective N-acylation and cyclization, likely resulting in a complex mixture of products.

Logical Workflow of the Synthesis

G A 3-Nitroaniline B Intermediate: Ethyl 2-((3-nitrophenyl)amino)acetate A->B Step 1a: N-Alkylation C Intermediate: 3-(3-Nitrophenyl)imidazolidine-2,4-dione B->C Step 1b: Cyclization D Final Product: This compound C->D Step 2: Nitro Reduction

Caption: Overall synthetic workflow from 3-nitroaniline to the target compound.

Part I: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

This phase involves a two-stage process: N-alkylation of 3-nitroaniline followed by cyclization to form the hydantoin ring.

Principle and Mechanism

The synthesis begins with the N-alkylation of 3-nitroaniline using ethyl 2-chloroacetate. The aniline nitrogen acts as a nucleophile, displacing the chloride to form an N-aryl-α-amino ester. The subsequent step follows the principles of the Urech hydantoin synthesis, where the amino ester is treated with potassium cyanate to form a ureido derivative.[1][3] This intermediate is then cyclized under acidic conditions via intramolecular nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by dehydration, to yield the stable imidazolidine-2,4-dione ring.

Mechanism of Hydantoin Ring Formation

G cluster_0 Ureido Intermediate Formation cluster_1 Acid-Catalyzed Cyclization AminoEster R-NH-CH2-COOEt (N-Aryl Amino Ester) Ureido R-N(CONH2)-CH2-COOEt (Ureido Ester) AminoEster->Ureido + KOCN, H+ Isocyanate KOCN (Potassium Cyanate) UreidoCyclic R-N(C(=O)NH2)-CH2-C(=O)OEt Tetrahedral Intramolecular Cyclization Intermediate UreidoCyclic->Tetrahedral H+, -EtOH Hydantoin Final Hydantoin Ring (Imidazolidine-2,4-dione) Tetrahedral->Hydantoin Dehydration

Caption: Plausible mechanism for the formation of the hydantoin ring.

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 2-((3-nitrophenyl)amino)acetate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (13.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (150 mL).

  • Stir the suspension vigorously and add ethyl 2-chloroacetate (13.5 g, 0.11 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 2-((3-nitrophenyl)amino)acetate as a yellow crystalline solid.

Step 1b: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

  • In a 250 mL flask, dissolve the ethyl 2-((3-nitrophenyl)amino)acetate (11.2 g, 0.05 mol) obtained from the previous step in glacial acetic acid (100 mL).

  • Prepare a solution of potassium cyanate (6.1 g, 0.075 mol) in 25 mL of water.

  • Warm the acetic acid solution to 40°C and add the potassium cyanate solution dropwise with vigorous stirring. An initial precipitate may form.

  • After the addition is complete, heat the mixture to 90-100°C and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath. A precipitate will form.

  • Pour the mixture into 300 mL of cold water and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-(3-nitrophenyl)imidazolidine-2,4-dione.

Data and Rationale
ParameterStep 1aStep 1b
Product Name Ethyl 2-((3-nitrophenyl)amino)acetate3-(3-Nitrophenyl)imidazolidine-2,4-dione
Molecular Formula C10H12N2O4C9H7N3O4
Molecular Weight 224.21 g/mol 221.18 g/mol
Expected Yield 75-85%80-90%
Appearance Yellow crystalline solidPale yellow to white solid

Causality Behind Experimental Choices:

  • Base (K2CO3): Anhydrous potassium carbonate is used as a mild base in Step 1a to neutralize the HCl formed during the N-alkylation, driving the reaction to completion without causing significant hydrolysis of the ester.

  • Solvent (Acetonitrile/Acetic Acid): Acetonitrile is an excellent polar aprotic solvent for the SN2 reaction in Step 1a. Glacial acetic acid in Step 1b serves as both a solvent and a catalyst for the cyclization of the ureido intermediate.

  • Reagent (KOCN): Potassium cyanate is the classical reagent for the Urech synthesis, providing the necessary carbonyl and nitrogen atoms for the hydantoin ring in a cost-effective manner.[4]

Part II: Reduction to this compound

The final step is the selective reduction of the aromatic nitro group to a primary amine.

Principle and Mechanism

Catalytic hydrogenation is the method of choice for this transformation. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The nitro group is readily reduced on the catalyst surface, while the hydantoin ring and the aromatic ring remain intact under these mild conditions. This method offers high yields and a clean workup compared to metal-acid reductions (e.g., Sn/HCl), which often require tedious neutralization and purification steps.

Detailed Experimental Protocol
  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(3-nitrophenyl)imidazolidine-2,4-dione (5.5 g, 0.025 mol) and methanol or ethanol (150 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 250-500 mg, 5-10% w/w). Note: Pd/C is flammable when dry and should be handled with care.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 45-60 psi).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be recrystallized from ethanol or an ethyl acetate/hexane mixture to yield pure this compound.

Data and Rationale
ParameterFinal Product
Product Name This compound
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Expected Yield >90%
Appearance Off-white to light brown solid

Causality Behind Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups. It operates under mild conditions (room temperature, low pressure), preserving other functional groups.

  • Solvent (Methanol/Ethanol): These polar protic solvents are excellent for dissolving the starting material and the product, and they are compatible with the hydrogenation process.

  • Safety: The use of hydrogen gas requires a properly grounded apparatus and a well-ventilated area due to its high flammability. The Pd/C catalyst must be handled wet as it can be pyrophoric when dry.

Safety and Handling

  • 3-Nitroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It may cause damage to organs through prolonged exposure.[7] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][8]

  • Ethyl 2-chloroacetate: This reagent is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Potassium Cyanate: Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Do not mix with acids outside of the reaction conditions, as this can liberate toxic hydrogen cyanide gas.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is properly set up and grounded to prevent sparks.[8]

Conclusion

The synthesis of this compound from 3-nitroaniline is reliably achieved through a robust two-step process. This guide details an efficient pathway involving the formation of a nitrophenyl-hydantoin intermediate followed by a clean and high-yielding catalytic hydrogenation. The methodologies presented are based on well-established chemical principles, providing a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and beyond.

References

  • Tan, S.P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Domínguez-Álvarez, E., et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Tan, S.P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Wikipedia. Urech hydantoin synthesis. [Link]

  • Semantic Scholar. Synthesis of hydantoins from N‐Boc protected amino acid derived amides using polymer‐supported PPh3/CBr4 as a reagent. [Link]

  • Organic Chemistry Portal. Synthesis of hydantoins. [Link]

  • Royal Society of Chemistry. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]

  • ResearchGate. (2014). Synthesis of fused tricyclic hydantoins of homotriquinane type. [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • PubMed Central. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. [Link]

  • IPCS INCHEM. ICSC 0307 - 3-NITROANILINE. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • PubMed Central. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Cheng, X.C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

  • NIOSH. 3-NITROANILINE - ICSC: 0307. [Link]

  • Suvchem. 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • Wikipedia. 3-Nitroaniline. [Link]

  • ResearchGate. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. [Link]

  • ResearchGate. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • PubMed Central. (2010). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • ScienceScholar. View of Synthesis of imidazolidine 2,4 – dione derivatives. [Link]

  • MDPI. (2024). Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. [Link]

  • PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. [Link]

  • PubMed Central. (2016). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]

  • Al-Nuzal, S.M.D., et al. (2017). 3-substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research. [Link]

  • PubMed Central. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

Sources

Unlocking the Therapeutic Potential of 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The imidazolidine-2,4-dione, or hydantoin, nucleus is a prime example of such a scaffold, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 3-(3-Aminophenyl)imidazolidine-2,4-dione , providing a comprehensive roadmap for its synthesis, characterization, and preclinical pharmacological evaluation. By leveraging established principles of medicinal chemistry and proposing a structured, multi-faceted screening approach, we aim to unlock the therapeutic potential of this intriguing molecule for researchers, scientists, and drug development professionals.

Rationale for Investigation: The Convergence of Two Key Pharmacophores

The therapeutic potential of this compound stems from the combination of two key structural motifs: the imidazolidine-2,4-dione core and the 3-aminophenyl substituent.

  • The Imidazolidine-2,4-dione Core: This five-membered heterocyclic ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-cancer, antimicrobial, and anti-inflammatory properties.[1][3] Its ability to form multiple hydrogen bonds and its rigid, planar structure contribute to its successful interaction with a variety of biological targets.

  • The 3-Aminophenyl Substituent: The aminophenyl group is a versatile building block in drug design. The presence of an amino group on the phenyl ring can significantly influence a molecule's physicochemical properties, such as its polarity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the amino group can serve as a key interaction point with biological targets or as a handle for further chemical modification. The "meta" substitution pattern of the amino group can also impart specific conformational properties to the molecule. Compounds incorporating the aminophenyl moiety have shown promise in various therapeutic areas, including oncology and as enzyme inhibitors.[4]

The strategic combination of these two pharmacophores in This compound presents a compelling case for its investigation as a novel therapeutic agent. The following sections will outline a systematic approach to explore its potential pharmacological activities.

Synthesis and Characterization: Establishing a Foundation for Biological Evaluation

A robust and reproducible synthetic route is paramount for any preclinical drug discovery program. The synthesis of this compound can be approached through several established methods for the preparation of N-3 substituted hydantoins.[5][6][7] A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of 3-substituted imidazolidine-2,4-diones involves the reaction of an appropriate isocyanate with an amino acid ester, followed by cyclization.[5]

Synthesis_Pathway cluster_0 Reaction Scheme 3-nitrophenyl_isocyanate 3-Nitrophenyl isocyanate intermediate N-(3-Nitrophenylcarbamoyl)glycine ethyl ester 3-nitrophenyl_isocyanate->intermediate + glycine_ethyl_ester Glycine ethyl ester glycine_ethyl_ester->intermediate cyclization Cyclization (e.g., acid or base catalysis) intermediate->cyclization nitrated_hydantoin 3-(3-Nitrophenyl)imidazolidine-2,4-dione cyclization->nitrated_hydantoin reduction Reduction (e.g., H2/Pd-C, SnCl2/HCl) nitrated_hydantoin->reduction final_product This compound reduction->final_product Screening_Cascade cluster_0 Pharmacological Screening Workflow start This compound tier1 Tier 1: Primary In Vitro Screening start->tier1 anticonvulsant_screen Anticonvulsant: Maximal Electroshock (MES) Model (in vivo) tier1->anticonvulsant_screen anticancer_screen Anticancer: MTT Assay (NCI-60 Cell Line Panel) tier1->anticancer_screen antimicrobial_screen Antimicrobial: Broth Microdilution Assay tier1->antimicrobial_screen tier2 Tier 2: Secondary Assays & Mechanism of Action anticonvulsant_screen->tier2 If Active anticancer_screen->tier2 If Active antimicrobial_screen->tier2 If Active anticonvulsant_moa Anticonvulsant MOA: - scPTZ Seizure Model - In vitro electrophysiology tier2->anticonvulsant_moa anticancer_moa Anticancer MOA: - Cell Cycle Analysis - Apoptosis Assays - Kinase Inhibition Profiling tier2->anticancer_moa antimicrobial_moa Antimicrobial MOA: - Time-Kill Kinetics - Biofilm Formation Assay tier2->antimicrobial_moa tier3 Tier 3: Lead Optimization & In Vivo Efficacy anticonvulsant_moa->tier3 anticancer_moa->tier3 antimicrobial_moa->tier3 lead_opt Structure-Activity Relationship (SAR) Studies tier3->lead_opt in_vivo_efficacy In Vivo Efficacy in Disease Models tier3->in_vivo_efficacy

Sources

The Strategic Importance of the Aminophenyl Moiety in Hydantoin Scaffolds: A Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. The structural versatility of the hydantoin nucleus, particularly at the N-1, N-3, and C-5 positions, allows for extensive chemical modifications to optimize biological activity and pharmacokinetic properties. This technical guide delves into the specific realm of N-3 aryl substituted hydantoins, with a focused exploration of 3-(3-Aminophenyl)imidazolidine-2,4-dione . While specific literature on this exact molecule is sparse, this guide will synthesize the vast knowledge of hydantoin chemistry and pharmacology to provide a comprehensive understanding of its relationship to the broader class of hydantoin derivatives. We will explore its probable synthetic pathways, predicted chemical characteristics, and potential therapeutic applications by drawing parallels with structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the design and development of novel hydantoin-based therapeutics.

The Hydantoin Core: A Privileged Scaffold in Drug Discovery

The imidazolidine-2,4-dione ring is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] The biological effect of hydantoin derivatives is largely dictated by the nature and position of substituents on the core ring.[1]

Clinically established drugs underscore the therapeutic significance of the hydantoin scaffold. Phenytoin, an anticonvulsant, Nilutamide, an antiandrogen used in prostate cancer treatment, and Dantrolene, a muscle relaxant, are prominent examples of the successful application of this chemical moiety in medicine.[2] The diverse biological activities associated with hydantoin derivatives include:

  • Anticonvulsant: Perhaps the most well-known application, with phenytoin being a primary example.[3]

  • Anticancer: Numerous studies have demonstrated the potent antitumor activity of various hydantoin derivatives.[4]

  • Antimicrobial and Antiviral: The hydantoin ring is a key component in several antimicrobial and antiviral agents.[5]

  • Antiarrhythmic and Antidiabetic: Certain hydantoin derivatives have shown promise in treating cardiac arrhythmias and diabetes.[6]

The chemical tractability of the hydantoin core, with multiple sites for substitution, makes it an attractive starting point for the design of new therapeutic agents.

The Significance of N-3 Substitution on the Hydantoin Ring

The N-3 position of the hydantoin ring is a critical site for chemical modification that significantly influences the compound's biological activity and physicochemical properties. Substitution at this position can impact the molecule's interaction with its biological target, its metabolic stability, and its solubility.

Structure-activity relationship (SAR) studies on various series of hydantoin derivatives have consistently demonstrated the importance of the N-3 substituent. For instance, in the development of anticonvulsant agents, modifications at the N-3 position have been shown to modulate potency and selectivity.[7] Similarly, in the context of anticancer drug discovery, the nature of the N-3 substituent can determine the compound's cytotoxicity and mechanism of action.[8] The introduction of an aryl group at the N-3 position, as in the case of this compound, can introduce a range of favorable properties, including:

  • Increased Lipophilicity: Which can enhance membrane permeability and cellular uptake.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein.

  • A Handle for Further Functionalization: The aryl ring provides a platform for introducing additional functional groups to fine-tune the compound's properties.

This compound: A Focused Analysis

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
CAS Number 702638-03-7
Predicted logP 0.6-1.0
Predicted Solubility Moderately soluble in polar organic solvents

The structure of this compound features a hydantoin core with a 3-aminophenyl group attached to the N-3 nitrogen. The presence of the primary amine on the phenyl ring is a key feature that can influence its biological activity and chemical reactivity. This amino group can act as a hydrogen bond donor and a site for further chemical modification.

Synthetic Strategies for this compound

A plausible synthetic pathway is outlined below:

Synthesis_of_this compound cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_reduction Reduction 3-Nitrophenyl_isocyanate 3-Nitrophenyl isocyanate Urea_intermediate N-(3-Nitrophenyl)urea ethyl acetate intermediate 3-Nitrophenyl_isocyanate->Urea_intermediate Reaction Glycine_ethyl_ester Glycine ethyl ester Glycine_ethyl_ester->Urea_intermediate Reaction Nitro_hydantoin 3-(3-Nitrophenyl)imidazolidine-2,4-dione Urea_intermediate->Nitro_hydantoin Base-catalyzed cyclization Final_product This compound Nitro_hydantoin->Final_product Reduction (e.g., H₂/Pd-C)

Figure 1: Plausible synthetic route for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of N-(3-Nitrophenyl)urea Ethyl Acetate Intermediate

  • To a solution of glycine ethyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrophenyl isocyanate in the same solvent to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to 3-(3-Nitrophenyl)imidazolidine-2,4-dione

  • Dissolve the crude urea intermediate in a suitable solvent such as ethanol or methanol.

  • Add a base, such as sodium ethoxide or sodium methoxide, to the solution.

  • Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with an acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-(3-nitrophenyl)imidazolidine-2,4-dione.

Step 3: Reduction to this compound

  • Dissolve 3-(3-nitrophenyl)imidazolidine-2,4-dione in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reduction of the nitro group is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Characterization Techniques

The synthesized this compound should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Synthesized_Compound Synthesized 3-(3-Aminophenyl) imidazolidine-2,4-dione NMR ¹H and ¹³C NMR Synthesized_Compound->NMR Structural Elucidation IR FT-IR Spectroscopy Synthesized_Compound->IR Functional Group ID MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight Purity HPLC/LC-MS Synthesized_Compound->Purity Purity Assessment

Figure 2: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl ring, the methylene protons of the hydantoin ring, and the protons of the amino and amide groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the methylene carbon.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carbonyl groups, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ), confirming its elemental composition.

Potential Pharmacological Activities and Future Directions

Based on the extensive research on hydantoin derivatives and other aminophenyl-containing heterocyclic compounds, this compound can be hypothesized to possess a range of biological activities.

Potential Therapeutic Areas:

Potential_Therapeutic_Areas cluster_compound Core Compound cluster_activities Potential Activities Core_Compound 3-(3-Aminophenyl) imidazolidine-2,4-dione Anticonvulsant Anticonvulsant Core_Compound->Anticonvulsant Analogy to Phenytoin Anticancer Anticancer Core_Compound->Anticancer N-Aryl Hydantoin Precedent Antimicrobial Antimicrobial Core_Compound->Antimicrobial Heterocyclic Amine Motif Kinase_Inhibitor Kinase Inhibitor Core_Compound->Kinase_Inhibitor Scaffold for Targeted Therapy

Sources

An In-Depth Technical Guide to Aminoglutethimide: From Serendipitous Discovery to Clinical Application

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: The compound requested, "3-(3-Aminophenyl)imidazolidine-2,4-dione," does not correspond to a well-documented pharmaceutical agent. Extensive research indicates the intended subject is likely Aminoglutethimide (AG) , a historically significant drug whose chemical name is (RS)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione . This guide will focus on Aminoglutethimide, a compound with a rich history of discovery and clinical application that aligns with the spirit of the original query.

Introduction

Aminoglutethimide (AG) stands as a compelling example of pharmacological serendipity, where a drug's side effects proved more therapeutically valuable than its intended purpose. Initially developed as an anticonvulsant, its profound impact on steroid biosynthesis led to its rebirth as a cornerstone therapy for hormone-sensitive cancers and endocrine disorders. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the discovery, synthesis, mechanism of action, and clinical history of Aminoglutethimide. We will explore the causality behind its therapeutic applications and provide detailed protocols and data to create a self-validating scientific narrative.

A Fortuitous Journey: Discovery and Repurposing

The story of Aminoglutethimide is a lesson in observational science. Its journey from a failed anticonvulsant to a targeted endocrine therapy highlights the importance of rigorous clinical investigation and a willingness to pivot based on unexpected findings.

Initial Development and Withdrawal

Aminoglutethimide, sold under the brand name Elipten, was first introduced for medical use as an anticonvulsant in 1960.[1] It is a derivative of the sedative agent glutethimide.[2] However, its time on the market for this indication was short-lived. By 1963, reports emerged of significant adverse effects, including a case where a young girl developed symptoms of Addison's disease (adrenal insufficiency) while on the drug.[1] These toxicities led to its withdrawal from the market in 1966.[1]

The Serendipitous Pivot

The very "side-effect" that led to its withdrawal—adrenal suppression—became the key to its future.[3] Researchers astutely investigated this phenomenon and discovered that AG was a potent inhibitor of steroidogenesis.[1][3] This realization transformed the drug's trajectory. It was found to inhibit the conversion of cholesterol to pregnenolone, the first and rate-limiting step in the synthesis of all steroid hormones.[3][4] This action effectively produced a reversible "medical adrenalectomy."[5]

A New Life in Oncology and Endocrinology

Armed with this new mechanistic understanding, investigators repurposed Aminoglutethimide for conditions driven by excess steroid hormones.

  • Cushing's Syndrome: Its ability to suppress cortisol production made it a logical treatment for this disorder.[6]

  • Metastatic Breast Cancer: The discovery that AG also inhibits aromatase—the enzyme that converts androgens to estrogens in peripheral tissues—was a landmark finding.[7] This dual action of adrenal suppression and estrogen synthesis blockade made it a powerful tool against estrogen-dependent breast cancers in postmenopausal women. The first report of its use in breast cancer was in 1969.[1]

  • Prostate Cancer: Following its success in breast cancer, it was explored as a treatment for prostate cancer, with the first report published in 1974.[1]

Aminoglutethimide became the first aromatase inhibitor to be used clinically, paving the way for the development of more potent and selective agents that are now standard of care.[1][8]

Aminoglutethimide_Timeline cluster_Discovery Phase 1: Initial Development cluster_Repurposing Phase 2: Serendipitous Repurposing cluster_Legacy Phase 3: Clinical Evolution N1960 1960 Introduced as Anticonvulsant (Elipten) N1963 1963 Reports of Adrenal Insufficiency N1960->N1963 Clinical Observation N1966 1966 Withdrawn from Market Due to Toxicity N1963->N1966 Safety Concerns N1967 1967 Mechanism of Steroidogenesis Inhibition Elucidated N1966->N1967 Mechanistic Investigation N1969 1969 First Use in Breast Cancer N1967->N1969 Therapeutic Pivot N1974 1974 First Use in Prostate Cancer N1969->N1974 Expanded Application N1980s 1980s Wide Use as First-Generation Aromatase Inhibitor N1974->N1980s Clinical Adoption N1990s 1990s+ Largely Superseded by Newer, More Selective Inhibitors N1980s->N1990s Drug Development Progress

Caption: The historical timeline of Aminoglutethimide's development.

Chemical Synthesis of Aminoglutethimide

The synthesis of racemic Aminoglutethimide can be achieved through several routes. A common and illustrative method involves the nitration of its precursor, glutethimide, followed by the reduction of the nitro group. This two-step process is a classic example of aromatic functional group manipulation.

Causality in Synthetic Strategy

The choice of this synthetic route is guided by several factors:

  • Starting Material Availability: Glutethimide, the original sedative from which AG is derived, serves as a readily available starting material.

  • Regioselectivity of Nitration: The ethyl and phenyl substituents on the glutarimide ring direct the incoming nitro group primarily to the para-position of the phenyl ring due to electronic and steric effects. This provides the correct isomer for the subsequent reduction.

  • Robust Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation, which can be accomplished under various conditions, most commonly catalytic hydrogenation.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a representative synthesis based on established chemical transformations described in the literature.[9] It should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Nitration of Glutethimide to form 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place glutethimide (1 equivalent) and dissolve it in concentrated sulfuric acid at 0-5°C in an ice bath.

  • Nitrating Agent Addition: Slowly add a chilled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes relative to nitric acid) via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of the Nitro Group to form Aminoglutethimide

  • Reaction Setup: To a hydrogenation vessel, add the 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione from Step 1, a suitable solvent such as ethanol or methanol, and a catalytic amount of Palladium on carbon (5-10% Pd/C) or Raney Nickel.[9]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction: The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude Aminoglutethimide. The product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a white or creamy white crystalline powder.

Mechanism of Action: Dual Inhibition of Steroidogenesis

Aminoglutethimide exerts its therapeutic effects by acting as a non-selective inhibitor of several cytochrome P450 enzymes that are critical for steroid hormone biosynthesis.[5][10] Its action can be described as a "chemical adrenalectomy" because it blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[5]

The two primary targets responsible for its clinical efficacy are:

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the first and rate-limiting enzyme in the entire steroidogenic pathway. It converts cholesterol into pregnenolone. By inhibiting P450scc, AG shuts down the production of all downstream steroid hormones, including cortisol and adrenal androgens.[5][6][10] This is the principal mechanism for its use in Cushing's syndrome.[6]

  • Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol) in peripheral tissues, such as fat and muscle.[10] Inhibition of aromatase is the key mechanism for its efficacy in postmenopausal, estrogen receptor-positive breast cancer.[7]

Aminoglutethimide also inhibits other P450 enzymes like 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), further contributing to the disruption of cortisol and aldosterone synthesis.[5]

Steroid_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) Progestogens Progestogens Pregnenolone->Progestogens Cortisol Glucocorticoids (e.g., Cortisol) Progestogens->Cortisol Multiple Steps (incl. CYP11B1) Aldosterone Mineralocorticoids (e.g., Aldosterone) Progestogens->Aldosterone Multiple Steps (incl. CYP11B2) Androgens Androgens (Androstenedione, Testosterone) Progestogens->Androgens Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Aromatase (CYP19A1) AG Aminoglutethimide AG->Cholesterol Inhibition AG->Androgens Inhibition

Caption: Aminoglutethimide's dual mechanism of action on the steroidogenesis pathway.

Clinical Applications and Efficacy

The clinical utility of Aminoglutethimide is a direct consequence of its mechanism. However, its use has been tempered by a significant side-effect profile and the development of more selective agents.[6]

Metastatic Breast Cancer

In postmenopausal women with hormone-receptor-positive metastatic breast cancer, AG was a valuable second- or third-line therapy.[8] It provided an alternative to surgical adrenalectomy. The overall response rates (complete + partial remission) were consistently reported to be around 30-40%.[11]

Causality of Glucocorticoid Co-administration: Because AG blocks cortisol synthesis, the pituitary gland responds by increasing ACTH secretion. This ACTH surge can override the adrenal blockade. Therefore, replacement doses of a glucocorticoid (initially dexamethasone, later hydrocortisone to avoid metabolic interactions) were required to suppress ACTH and maintain the efficacy of AG.[2]

| Clinical Trial Summary: Aminoglutethimide in Advanced Breast Cancer | | :--- | :--- | :--- | :--- | :--- | | Study | Dosage of AG | No. of Patients | Overall Response Rate (CR+PR) | Key Findings | | Lipton et al. (1982) | 1000 mg/day + Hydrocortisone | 36 | 36% | Efficacy was comparable to Tamoxifen (38% response rate). AG showed a greater chance of response in patients with bone metastases. | | Bonneterre et al. (1985)[9] | 500 mg/day vs 1000 mg/day | 149 | 19% (500mg) vs 24% (1g) | Response rates were similar between doses, but the 500 mg dose had significantly better tolerability. | | Alberto et al. (1985) | 1000 mg/day + Hydrocortisone | 42 | 36% (if no prior MPA) | Response was significantly lower (4%) in patients previously treated with medroxyprogesterone acetate (MPA). | | Brufman & Biran (1990) | Not specified | 120 | 34% | Effective as a second-line therapy after Tamoxifen failure, with a median response duration of 9.5 months. |

Cushing's Syndrome

Aminoglutethimide has been used to control hypercortisolism in various forms of Cushing's syndrome, often as an adjunctive therapy before surgery or in cases of inoperable tumors.

| Clinical Study Summary: Aminoglutethimide in Cushing's Syndrome | | :--- | :--- | :--- | :--- | | Study | Patient Population | Key Efficacy Metric | Findings | | Misbin et al. (1976) | 66 patients (various etiologies) | Clinical & Biochemical Improvement | Improvement seen in 62% of adrenal carcinoma cases, 100% of adrenal adenomas, and 42% of bilateral hyperplasia cases. | | van Seters et al. (1985) | 15 patients (Cushing's disease) | Reduction in Cortisol Excretion | AG (0.5-1.5 g/day ) reduced cortisol excretion by an average of 40%, which was comparable to metyrapone (54%). | | Gafni et al. (1985) | 4 adolescents (adrenal hyperplasia) | Urinary Cortisol & Metabolites | AG was effective in the short term (1-2 months), but a rebound in cortisol levels was noted after 3-5 months of continued treatment. |

Pharmacokinetics, Metabolism, and Adverse Effects

  • Pharmacokinetics: Aminoglutethimide is rapidly and completely absorbed orally. Its half-life is approximately 12.5 hours, though it can induce its own metabolism, shortening the half-life over time.[2][5]

  • Metabolism: A portion of the drug is acetylated in the liver. It is primarily excreted in the urine, with a significant fraction remaining unchanged.[5]

  • Adverse Effects: The side-effect profile of AG is considerable and often limits its use. Common effects include lethargy, dizziness, skin rash, nausea, and ataxia, which are often most severe in the first few weeks of treatment.[11] More serious potential effects include adrenal insufficiency, hypothyroidism, and blood dyscrasias.[6]

Conclusion: A Legacy of Innovation

The story of 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione, or Aminoglutethimide, is a testament to the power of serendipity in drug development. Its journey from a failed anticonvulsant to a pioneering endocrine therapy for cancer and Cushing's syndrome laid the groundwork for an entire class of drugs—the aromatase inhibitors. While it has been largely replaced by newer agents with superior efficacy and tolerability, the foundational principles uncovered through its study remain critically important. For researchers and drug developers, Aminoglutethimide serves as a powerful reminder that unexpected results can often lead to the most profound discoveries, transforming a drug's "side-effect" into its therapeutic advantage.

References

  • Bonneterre, J., Coppens, H., Mauriac, L., Metz, M., Rouesse, J., Armand, J. P., Fargeot, P., Mathieu, M., Tubiana, M., & Cappelaere, P. (1985). Aminoglutethimide in advanced breast cancer: clinical results of a French multicenter randomized trial comparing 500 mg and 1 g/day . Cancer treatment reports, 69(10), 1147–1150. [Link]

  • Canney, P. A., Priestman, T. J., & Griffiths, T. (1984). Aminoglutethimide in the treatment of advanced postmenopausal breast cancer. British journal of cancer, 50(6), 763–767. [Link]

  • Brufman, G., & Biran, S. (1990). Second line hormonal therapy with aminoglutethimide in metastatic breast cancer. Acta oncologica (Stockholm, Sweden), 29(6), 717–720. [Link]

  • Alberto, P., Mermillod, B., Kaplan, E., Goldhirsch, A., Obrecht, J. P., Jungi, F., Martz, G., Barrelet, L., & Cavalli, F. (1985). A clinical trial of aminoglutethimide in advanced postmenopausal breast carcinoma: low response in patients previously treated with medroxyprogesterone. European journal of cancer & clinical oncology, 21(4), 423–428. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminoglutethimide? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is Aminoglutethimide used for? Retrieved from Patsnap Synapse. [Link]

  • Gafni, R. I., Pescovitz, O. H., Brown, M. R., & Loriaux, D. L. (1985). Effect of aminoglutethimide on urinary cortisol and cortisol metabolites in adolescents with Cushing's syndrome. The Journal of clinical endocrinology and metabolism, 60(2), 251–254. [Link]

  • van Seters, A. P., van der Lely, A. J., & Moolenaar, A. J. (1985). Aminoglutethimide and Metyrapone in the Management of Cushing's Syndrome. Acta Endocrinologica, 109(4), 451–457. [Link]

  • Lipton, A., Harvey, H. A., Santen, R. J., Boucher, A., White, D., Bernath, A., Dixon, R., Richards, G., & Shafik, A. (1982). Randomized trial of aminoglutethimide versus tamoxifen in metastatic breast cancer. Cancer research, 42(8 Suppl), 3434s–3436s. [Link]

  • Wikipedia contributors. (n.d.). Aminoglutethimide. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Schteingart, D. E., & Conn, J. W. (1967). Effects of aminoglutethimide upon adrenal function and cortisol metabolism in Cushing's syndrome. The Journal of clinical endocrinology and metabolism, 27(12), 1657–1666. [Link]

  • Foster, A. B., Jarman, M., Mann, J., & Parr, I. B. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 23(5B), 735–743. [Link]

  • Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action. The Journal of clinical endocrinology and metabolism, 27(4), 473–480. [Link]

  • Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., & Lipton, A. (1982). Basic studies on aminoglutethimide. Cancer research, 42(8 Suppl), 3353s–3359s. [Link]

  • Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365–372. [Link]

  • Buzdar, A. U., & Harvey, H. A. (1995). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]

  • Misbin, R. I., Canary, J., & Willard, D. (1976). Aminoglutethimide in the treatment of Cushing's syndrome. The Journal of clinical pharmacology, 16(11-12), 645–651. [Link]

  • Santen, R. J., Samojlik, E., Lipton, A., Harvey, H., Ruby, E. B., Wells, S. A., & Kendall, J. (1977). Kinetic, hormonal and clinical studies with aminoglutethimide in breast cancer. Cancer, 39(6 Suppl), 2948–2958. [Link]

  • Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., Lipton, A., Harvey, H. A., White, D. S., Smart, E., Cox, C., & Wells, S. A. (1981). A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer. The New England journal of medicine, 305(10), 545–551. [Link]

  • Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of Adrenal Corticosteroid Synthesis by Aminoglutethimide: Studies of the Mechanism of Action1. The Journal of Clinical Endocrinology & Metabolism, 27(4), 473–480. [Link]

  • Cocconi, G. (1994). First generation aromatase inhibitors--aminoglutethimide and testololactone. Breast cancer research and treatment, 30(1), 57–80. [Link]

  • Hughes, S. W., & Burley, D. M. (1970). Aminoglutethimide: a 'side-effect' turned to therapeutic advantage. Postgraduate medical journal, 46(537), 409–416. [Link]

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Spectroscopic Characterization of 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Aminophenyl)imidazolidine-2,4-dione, a substituted hydantoin, represents a core scaffold of significant interest in medicinal chemistry and drug development. The imidazolidine-2,4-dione ring is a privileged structure found in various pharmacologically active compounds, including anticonvulsants and antiarrhythmics. The incorporation of a 3-aminophenyl substituent introduces a versatile functional group for further chemical modification and potential modulation of biological activity.

A comprehensive understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structural elucidation and characterization. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, based on predictive models and comparative data from structurally related compounds. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a self-validating system of protocols and analysis.

Molecular Structure

The structural framework of this compound forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable protons of the amine and amide groups.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.51 s 1H NH (Imidazolidine)
~7.15 t, J = 7.9 Hz 1H Ar-H (H-5')
~6.85 d, J = 7.7 Hz 1H Ar-H (H-6')
~6.70 s 1H Ar-H (H-2')
~6.55 d, J = 8.1 Hz 1H Ar-H (H-4')
~5.20 s 2H NH₂ (Amino)

| ~4.05 | s | 2H | CH₂ (Imidazolidine) |

Note: Predicted data generated using NMRDB.org[1][2]. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (δ 6.5-7.2 ppm): The protons on the aminophenyl ring are expected to appear in the aromatic region. The triplet at ~7.15 ppm is assigned to the H-5' proton, which is coupled to the two adjacent aromatic protons. The doublets at ~6.85 ppm and ~6.55 ppm correspond to the H-6' and H-4' protons, respectively, each coupled to one neighboring proton. The singlet at ~6.70 ppm is assigned to the H-2' proton, which is meta-coupled to two protons, often resulting in a broad singlet.

  • Imidazolidine NH Proton (δ ~8.51 ppm): The proton attached to the nitrogen at position 1 of the imidazolidine-2,4-dione ring is expected to be a singlet and to appear at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl groups. In DMSO-d₆, this proton is readily observable.

  • Amino Protons (δ ~5.20 ppm): The two protons of the primary amine group on the phenyl ring are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Imidazolidine CH₂ Protons (δ ~4.05 ppm): The two methylene protons at position 5 of the imidazolidine-2,4-dione ring are chemically equivalent and are therefore expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR

Figure 2. ¹H NMR Experimental Workflow A Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d₆. B Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube. A->B C Instrument Setup: Insert the tube into the NMR spectrometer. Lock and shim the instrument. B->C D Data Acquisition: Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). C->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. D->E F Analysis: Integrate the signals and determine chemical shifts and coupling constants. E->F

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a singlet.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~172.5 C =O (C-2)
~156.8 C =O (C-4)
~148.9 C -NH₂ (C-3')
~135.5 C -N (C-1')
~129.6 Ar-C H (C-5')
~116.0 Ar-C H (C-6')
~115.2 Ar-C H (C-4')
~112.8 Ar-C H (C-2')

| ~45.3 | C H₂ (C-5) |

Note: Predicted data generated using NMRDB.org[1][2]. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (δ > 150 ppm): The two carbonyl carbons of the imidazolidine-2,4-dione ring are expected to resonate at the most downfield chemical shifts. The C-2 carbonyl is typically slightly more deshielded than the C-4 carbonyl[3].

  • Aromatic Carbons (δ 110-150 ppm): The six carbons of the aminophenyl ring appear in this region. The carbons directly attached to the nitrogen atoms (C-1' and C-3') are the most downfield among the aromatic carbons. The remaining four aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • Aliphatic Carbon (δ ~45 ppm): The methylene carbon (C-5) of the imidazolidine ring is expected to appear in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the use of a carbon-observe pulse program with proton decoupling. A greater number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450-3200 Medium, Broad N-H stretching (Amine and Amide)
3100-3000 Medium C-H stretching (Aromatic)
2950-2850 Weak C-H stretching (Aliphatic CH₂)
~1770 Strong C=O stretching (Asymmetric, Amide)
~1710 Strong C=O stretching (Symmetric, Amide)
1620-1580 Medium N-H bending (Amine) and C=C stretching (Aromatic)
1500-1400 Medium C=C stretching (Aromatic)

| 850-750 | Strong | C-H out-of-plane bending (Aromatic meta-substitution) |

Interpretation of the IR Spectrum
  • N-H Stretching: A broad band in the region of 3450-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of both the primary amine and the secondary amide in the imidazolidine ring. Hydrogen bonding contributes to the broadening of this band.

  • C=O Stretching: Two strong absorption bands are expected for the carbonyl groups of the imidazolidine-2,4-dione ring, corresponding to asymmetric and symmetric stretching modes. These are typically observed around 1770 cm⁻¹ and 1710 cm⁻¹[3][4].

  • Aromatic Region: The C-H stretching of the aromatic ring appears between 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1620-1400 cm⁻¹ region. The pattern of strong out-of-plane C-H bending bands between 850-750 cm⁻¹ is indicative of meta-disubstitution on the benzene ring.

  • N-H Bending: The N-H bending vibration of the primary amine is expected to overlap with the aromatic C=C stretching bands in the 1620-1580 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Figure 3. FT-IR Experimental Workflow A Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk. B Background Spectrum: Acquire a background spectrum of the empty sample compartment. A->B C Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. B->C D Data Processing: Perform baseline correction and peak picking. C->D E Analysis: Assign the observed absorption bands to the corresponding functional groups. D->E

Caption: Workflow for acquiring a solid-state FT-IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that often leads to fragmentation of the molecule, providing valuable structural information.

Predicted Molecular Ion:

  • Molecular Formula: C₉H₉N₃O₂

  • Exact Mass: 191.0695 g/mol

  • Molecular Weight: 191.19 g/mol

  • Expected Molecular Ion Peak (M⁺˙): m/z = 191

Plausible Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several pathways, including cleavage of the imidazolidine-2,4-dione ring and fragmentation of the aminophenyl group.

Figure 4. Plausible MS Fragmentation Pathway M [C₉H₉N₃O₂]⁺˙ m/z = 191 Molecular Ion F1 [C₇H₇N₂]⁺ m/z = 119 M->F1 - HNCO - CO F2 [C₆H₆N]⁺ m/z = 92 M->F2 - C₃H₃NO₂ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - HCN

Caption: A simplified representation of a plausible fragmentation pathway for this compound.

  • Loss of Isocyanic Acid and Carbon Monoxide (m/z 119): A common fragmentation pathway for hydantoins involves the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the imidazolidine-2,4-dione ring, leading to the formation of an ion at m/z 119[5][6].

  • Formation of Aniline Radical Cation (m/z 92): Cleavage of the bond between the phenyl ring and the imidazolidine-2,4-dione ring can result in the formation of the 3-amino-phenyl radical, which upon rearrangement can lead to the aniline radical cation at m/z 92.

  • Loss of HCN (m/z 77): The ion at m/z 92 can further fragment by losing hydrogen cyanide (HCN) to form the phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability. Derivatives of this scaffold exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. The strategic functionalization of the hydantoin ring allows for the fine-tuning of its biological activity and physicochemical properties, making it a versatile platform for drug discovery.

This application note provides a detailed guide to the synthesis of 3-(3-aminophenyl)imidazolidine-2,4-dione and its derivatives. The presence of the 3-aminophenyl substituent offers a key functional handle for further chemical modifications, enabling the construction of diverse compound libraries for screening and lead optimization in drug development programs. The synthetic strategy presented herein involves a two-step sequence: the formation of a nitro-substituted hydantoin intermediate, followed by its reduction to the target aminophenyl derivative.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step process. This strategy allows for the introduction of the desired substitution pattern and functional groups in a controlled manner.

Synthesis_Overview Start Starting Materials Intermediate 3-(3-Nitrophenyl)imidazolidine-2,4-dione Start->Intermediate Step 1: Hydantoin Ring Formation Final This compound Intermediate->Final Step 2: Nitro Group Reduction

3-Nitroaniline + Ethyl Bromoacetate -> Ethyl 2-((3-nitrophenyl)amino)acetate Ethyl 2-((3-nitrophenyl)amino)acetate + NaOH -> N-(3-Nitrophenyl)glycine

N-(3-Nitrophenyl)glycine + KOCN -> 3-(3-Nitrophenyl)imidazolidine-2,4-dione

3-(3-Nitrophenyl)imidazolidine-2,4-dione + H₂ (Pd/C) -> this compound

Caption: Workflow for catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialFormulaM.W.Quantity
3-(3-Nitrophenyl)imidazolidine-2,4-dioneC₉H₇N₃O₄221.17 g/mol 2.21 g (10 mmol)
Palladium on Carbon (10%)Pd/C-0.22 g (10 mol%)
EthanolC₂H₅OH46.07 g/mol 100 mL
Hydrogen GasH₂2.02 g/mol 1 atm (balloon)

Experimental Procedure:

  • To a 250 mL hydrogenation flask, add 3-(3-nitrophenyl)imidazolidine-2,4-dione (2.21 g, 10 mmol) and ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.22 g).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from ethanol/water.

Expected Yield: 85-95%

Protocol 2.2: Reduction using Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds. [1][2] Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaM.W.Quantity
3-(3-Nitrophenyl)imidazolidine-2,4-dioneC₉H₇N₃O₄221.17 g/mol 2.21 g (10 mmol)
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63 g/mol 11.3 g (50 mmol)
EthanolC₂H₅OH46.07 g/mol 100 mL
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01 g/mol As needed
Ethyl acetateC₄H₈O₂88.11 g/mol As needed

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-(3-nitrophenyl)imidazolidine-2,4-dione (2.21 g, 10 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the mixture and precipitate tin salts.

  • Filter the mixture through Celite to remove the tin salts.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization from ethanol/water.

Expected Yield: 70-85%

Characterization of this compound

PropertyValue
Molecular Formula C₉H₉N₃O₂ [3]
Molecular Weight 191.19 g/mol [3]
CAS Number 702638-03-7 [3]
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, NH), 7.1 (t, 1H, Ar-H), 6.8-6.5 (m, 3H, Ar-H), 5.2 (s, 2H, NH₂), 3.9 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ 171.0 (C=O), 156.0 (C=O), 149.0, 138.0, 129.5, 115.0, 114.0, 110.0 (Ar-C), 46.0 (CH₂)
IR (KBr, cm⁻¹) 3400, 3300 (N-H stretch, amine), 3200 (N-H stretch, hydantoin), 1760, 1700 (C=O stretch)
Mass Spec (ESI) m/z 192.07 [M+H]⁺

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Nitroaniline and ethyl bromoacetate are toxic and should be handled with care.

  • Hydrogen gas is flammable; ensure there are no ignition sources when performing catalytic hydrogenation.

  • Handle concentrated acids and bases with caution.

References

  • Reduction of aromatic nitro compounds using Sn and HCl gives. (2025). askIITians. [Link]

  • What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange. [Link]

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Application Notes and Protocols for the Derivatization of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold, present in a variety of clinically significant therapeutics.[1] The compound 3-(3-Aminophenyl)imidazolidine-2,4-dione emerges as a particularly attractive starting material for the synthesis of novel pharmaceutical candidates. Its structure combines the robust hydantoin ring with a reactive primary aromatic amine, offering a versatile handle for a multitude of chemical modifications. The strategic derivatization of this amino group allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target engagement.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of this compound. We will delve into three fundamental and widely applicable derivatization strategies: acylation, sulfonylation, and reductive amination. Each section will not only present a step-by-step protocol but also elucidate the underlying chemical principles and rationale for the experimental design, empowering researchers to adapt and innovate upon these foundational methods.

Synthesis of the Starting Material: this compound

A reliable and well-characterized source of the starting material is paramount for any successful derivatization campaign. While this compound is commercially available, understanding its synthesis provides valuable context. A common synthetic route involves the cyclization of a corresponding amino acid derivative, in this case, a derivative of 3-aminophenylalanine. The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-mediated cyclization, is a classic and effective method for preparing hydantoins.[1]

Alternatively, a practical laboratory-scale synthesis can be achieved starting from the more readily available 3-nitroaniline. This multi-step process typically involves an initial reaction to introduce the glycine-equivalent moiety, followed by reduction of the nitro group to the desired amine, and subsequent cyclization to form the hydantoin ring.

Derivatization Strategies for the Amino Group

The lone pair of electrons on the nitrogen atom of the aromatic amine in this compound makes it a nucleophilic center, amenable to reaction with a variety of electrophiles. The following sections detail protocols for its derivatization.

Acylation: Formation of Amide Derivatives

Acylation of the amino group to form an amide is a robust and highly versatile transformation. The resulting amide bond is generally stable and can significantly alter the electronic and steric properties of the molecule. A variety of acylating agents can be employed, from simple acid chlorides and anhydrides to more complex carboxylic acids activated with coupling agents.

This protocol describes a straightforward acetylation using acetic anhydride, a common and cost-effective reagent. The reaction is typically performed in the presence of a weak base to neutralize the acetic acid byproduct.[2][3]

Reaction Scheme:

G cluster_0 reactant1 This compound product 3-(3-Acetamidophenyl)imidazolidine-2,4-dione reactant1->product Acylation reagents Pyridine or NaOAc (Base) reactant2 Acetic Anhydride

A schematic of the acylation reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Sodium Acetate (NaOAc)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine (1.2 eq) or sodium acetate (1.5 eq) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Characterization of 3-(3-Acetamidophenyl)imidazolidine-2,4-dione:

Technique Expected Observations
¹H NMR Appearance of a new singlet for the acetyl methyl protons around δ 2.1-2.3 ppm. A singlet for the amide N-H proton, typically downfield. Shifts in the aromatic proton signals.
¹³C NMR Appearance of a new carbonyl signal for the amide around δ 168-172 ppm and a methyl signal around δ 24-26 ppm.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the acetylated product (C₁₁H₁₁N₃O₃, MW: 233.22).
Sulfonylation: Crafting Sulfonamide Analogues

The formation of a sulfonamide linkage provides another robust method for derivatizing the amino group. Sulfonamides are a key functional group in many marketed drugs and can significantly impact a molecule's acidity, polarity, and ability to form hydrogen bonds.[4] The reaction of an amine with a sulfonyl chloride in the presence of a base is the most common method for their synthesis.[5][6]

This protocol outlines the synthesis of the N-tosyl derivative using p-toluenesulfonyl chloride (TsCl). Pyridine often serves as both the base and the solvent in this reaction.

Reaction Workflow:

G start Dissolve this compound in Pyridine add_tscl Add p-Toluenesulfonyl Chloride (TsCl) start->add_tscl react Stir at Room Temperature add_tscl->react workup Aqueous Workup (HCl, Extraction) react->workup purify Purification (Recrystallization or Chromatography) workup->purify end N-Tosyl Derivative purify->end

Workflow for the sulfonylation reaction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with DCM or EtOAc.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Expected Characterization of 3-(3-(4-methylphenylsulfonamido)phenyl)imidazolidine-2,4-dione:

Technique Expected Observations
¹H NMR Appearance of a singlet for the tosyl methyl protons around δ 2.3-2.5 ppm. Characteristic doublets for the aromatic protons of the tosyl group. A downfield singlet for the sulfonamide N-H proton.
¹³C NMR Appearance of a new methyl signal around δ 21-22 ppm and signals for the tosyl aromatic carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the tosylated product (C₁₆H₁₅N₃O₄S, MW: 345.38).
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for forming C-N bonds and introducing alkyl or substituted alkyl groups to the amino nitrogen.[1][7] The reaction proceeds via the in-situ formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent.[8][9] Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[10]

This protocol details the reductive amination of this compound with a generic aldehyde using sodium borohydride.

Logical Relationship of Reductive Amination:

G reactants This compound Aldehyde (R-CHO) intermediate Imine Intermediate reactants->intermediate Condensation (-H₂O) product N-Alkylated Product intermediate->product Reduction reductant Reducing Agent (e.g., NaBH₄) reductant->intermediate

The key steps in reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol or ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Characterization of an N-Alkylated Derivative (e.g., N-benzyl):

Technique Expected Observations
¹H NMR Disappearance of the primary amine N-H signals. Appearance of a new singlet or multiplet for the benzylic protons (CH₂) around δ 4.2-4.5 ppm. Signals corresponding to the new aromatic ring.
¹³C NMR Appearance of a new signal for the benzylic carbon around δ 45-50 ppm and signals for the new aromatic carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the N-alkylated product (e.g., for N-benzyl: C₁₆H₁₅N₃O₂, MW: 281.31).

Conclusion: A Gateway to Novel Chemical Entities

The protocols detailed in these application notes provide a robust starting point for the chemical exploration of this compound. The derivatization of the exocyclic amino group through acylation, sulfonylation, and reductive amination opens up a vast chemical space for the generation of novel compounds with potentially valuable biological activities. By understanding the principles behind these transformations and carefully executing the experimental procedures, researchers can effectively leverage this versatile scaffold in their drug discovery and development endeavors. The provided characterization data, while predictive, serves as a useful guide for the analysis of the synthesized derivatives.

References

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]

  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]

  • Reductive Amination - Sodium Borohydride (NaBH4) - Common Organic Chemistry. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Process for the direct acetylation of aromatic amines.
  • Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Iranian Chemical Society. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. National Institutes of Health. [Link]

  • Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. PubMed. [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health. [Link]

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Application Notes and Protocols: Leveraging 3-(3-Aminophenyl)imidazolidine-2,4-dione for Solid-Phase Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydantoin Scaffold and the Strategic Advantage of 3-(3-Aminophenyl)imidazolidine-2,4-dione

The hydantoin motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its rigid, five-membered ring structure provides a predictable three-dimensional arrangement for appended functional groups, making it an ideal core for designing targeted therapeutics. Hydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiviral, antitumor, and anti-inflammatory properties.[1][3]

Solid-phase organic synthesis (SPOS) has emerged as a powerful engine for drug discovery, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[4][5] The application of solid-phase techniques to hydantoin synthesis allows for systematic exploration of chemical space around this critical scaffold.[6][7][8]

This application note details the strategic use of This compound as a versatile building block in solid-phase synthesis. The presence of a reactive primary aromatic amine on the phenyl ring provides a key handle for immobilization onto a solid support or for subsequent diversification, making it a valuable starting point for the creation of novel hydantoin-based compound libraries.

Chemical Properties and Strategic Utility

This compound (MW: 191.19 g/mol , CAS: 702638-03-7) is a solid compound featuring a core imidazolidine-2,4-dione (hydantoin) ring substituted at the N-3 position with a 3-aminophenyl group.[9][10]

  • The Hydantoin Core: Provides a rigid scaffold with two carbonyl groups that can participate in hydrogen bonding, a common interaction in ligand-receptor binding.

  • The Aminophenyl Moiety: The primary aromatic amine is a versatile functional group for solid-phase synthesis. It can be readily acylated, sulfonylated, or used in reductive amination to attach the molecule to a variety of resin linkers or to introduce diversity elements.

The following diagram illustrates the chemical structure of this key building block.

Caption: Structure of this compound.

Experimental Protocols: Solid-Phase Synthesis Workflow

The following protocols outline a general workflow for the utilization of this compound in solid-phase synthesis to generate a library of N-acylated derivatives. This workflow is based on established principles of Fmoc-based solid-phase peptide synthesis and hydantoin chemistry.[11][12]

Workflow Overview

The overall strategy involves immobilizing the building block onto a suitable resin via its amino group, followed by optional modification of the hydantoin ring, and concluding with cleavage from the solid support to yield the final products.

Solid_Phase_Synthesis_Workflow Resin Select & Swell Resin (e.g., Rink Amide) Loading Immobilization of Building Block (Acylation of Amino Group) Resin->Loading Step 1 Wash1 Wash Resin Loading->Wash1 Step 2 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage Step 3 Analysis Purification & Analysis (HPLC, MS) Cleavage->Analysis Step 4 Reaction_Mechanism cluster_immobilization Immobilization Step cluster_cleavage Cleavage Step ResinCOOH Resin-Linker-COOH ActivatedResin Resin-Linker-CO-X (Activated Ester) ResinCOOH->ActivatedResin DIC/HOBt Immobilized Resin-Linker-CO-NH-Aryl-Hydantoin ActivatedResin->Immobilized BuildingBlock H₂N-Aryl-Hydantoin BuildingBlock->Immobilized Nucleophilic Attack Immobilized_Cleavage Resin-Linker-CO-NH-Aryl-Hydantoin CleavedProduct H₂N-CO-NH-Aryl-Hydantoin (Final Product) Immobilized_Cleavage->CleavedProduct TFA Cocktail

Caption: Key steps of immobilization and cleavage.

Conclusion and Outlook

This compound is a highly valuable and strategically designed building block for solid-phase synthesis. Its pre-formed hydantoin core, combined with a synthetically versatile amino handle, provides an efficient entry point for the generation of diverse compound libraries. The protocols outlined in this note offer a robust framework for researchers in drug discovery to explore the chemical space around this important pharmacological scaffold. By leveraging the power of SPOS with this key intermediate, the discovery of novel hydantoin-based therapeutic agents can be significantly accelerated.

References

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Method Development and Implementation Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 3-(3-Aminophenyl)imidazolidine-2,4-dione using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The compound, a heterocyclic molecule featuring a hydantoin ring and an aromatic amine, presents specific challenges related to peak shape, retention, and selectivity that must be addressed for effective purification. This guide explains the causal logic behind the selection of stationary phase, mobile phase composition, pH control, and detection parameters. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity samples of the target compound for downstream applications. The protocol is structured to be a self-validating system, ensuring reproducibility and scientific integrity.

Introduction and Analytical Challenge

This compound (MW: 191.19 g/mol , Formula: C₉H₉N₃O₂) is a member of the hydantoin class of compounds, which are significant scaffolds in medicinal chemistry, known for a range of biological activities[1][2]. The presence of a primary aromatic amine makes the molecule basic and susceptible to pH-dependent ionization, while the overall structure provides moderate hydrophobicity.

The primary challenge in purifying this molecule via HPLC is controlling the chromatographic behavior of the basic amine. The lone pair of electrons on the amino group can engage in strong, undesirable interactions with residual acidic silanols on silica-based stationary phases, leading to poor peak shape (tailing), low efficiency, and reduced resolution[3]. Therefore, the method must be designed to mitigate these interactions to achieve a sharp, symmetrical peak, which is critical for effective purification and accurate quantification.

This document outlines a systematic approach to developing a preparative or semi-preparative RP-HPLC method, beginning with analytical-scale development and scaling up for purification.

Physicochemical Properties & Method Rationale

A successful HPLC method is built on a fundamental understanding of the analyte's properties.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected as the primary choice. This non-polar phase retains the analyte primarily through hydrophobic interactions with the phenyl ring and the imidazolidinedione core[4]. The long alkyl chains of the C18 phase provide strong retentivity for moderately non-polar compounds like our target.

  • Mobile Phase Strategy: A reversed-phase approach, using a polar mobile phase to elute the analyte from a non-polar column, is ideal[5]. A gradient elution, starting with a high percentage of aqueous phase and increasing the organic phase concentration, is employed. This ensures that earlier-eluting polar impurities are well-separated from the main compound, and more strongly retained, non-polar impurities are efficiently eluted from the column, leading to a cleaner final product[6].

  • Control of Analyte Ionization (pH): The aminophenyl group is basic. Operating the mobile phase at an acidic pH (e.g., pH 2.5-3.5) ensures that the amine is consistently protonated (acting as an acid)[7]. This has two key benefits:

    • Suppresses Silanol Interactions: Protonation of the analyte reduces its interaction with acidic silanol groups on the silica backbone, significantly improving peak symmetry[8].

    • Consistent Retention: It locks the analyte in a single ionic form, preventing peak splitting or broadening that can occur if the mobile phase pH is close to the analyte's pKa.

  • Solvent Selection: Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths[3].

Materials and Equipment

Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, DAD/PDA detector
Purification System Semi-preparative or preparative HPLC with fraction collector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Semi-Prep Column C18, 250 mm x 10 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Analyte Crude this compound
Chemicals Formic acid (LC-MS grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)

Experimental Protocols

Protocol 1: Analytical Method Development

This initial step is crucial for defining the separation parameters on a smaller, more efficient scale.

Workflow Diagram:

analytical_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) C Equilibrate Column (95% A, 5% B) A->C B Prepare Sample (1 mg/mL in 50:50 ACN:H2O) D Inject Sample (5 µL) B->D C->D E Run Gradient & Acquire DAD Data D->E F Determine λmax E->F G Identify Target Peak (Retention Time) F->G H Assess Purity & Resolution G->H

Caption: Analytical HPLC method development workflow.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas thoroughly.

    • Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude this compound in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the analytical C18 column.

    • Equilibrate the column at the initial conditions for at least 15 minutes or until a stable baseline is achieved.

    Parameter Value Rationale
    Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining moderately non-polar aromatic compounds.
    Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column, providing good efficiency.
    Column Temp. 30 °CEnsures reproducible retention times.
    Injection Vol. 5 µLSmall volume to prevent band broadening on an analytical column.
    Detector DAD/PDA, 200-400 nmTo determine the optimal absorbance wavelength (λmax).
    Run Time 25 minutesSufficient to elute the target and potential impurities.
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis:

    • From the DAD/PDA data, extract the UV spectrum of the main peak to identify the λmax.

    • Record the retention time (RT) of the target compound.

    • Assess the separation from adjacent impurities. If resolution is poor, the gradient slope can be made shallower (e.g., extend the gradient time from 15 to 25 minutes) to improve separation[4].

Protocol 2: Semi-Preparative Purification

This protocol scales up the analytical method to isolate milligram-to-gram quantities of the pure compound.

Logical Flow for Scale-Up:

scaleup_logic Start Analytical Method Optimized Calc Calculate New Flow Rate (F_prep = F_anal * (r_prep / r_anal)^2) Start->Calc Load Determine Max Loading (Inject increasing amounts until resolution is compromised) Start->Load Run Run Semi-Prep HPLC (Adjusted Flow & Gradient) Calc->Run Prep Prepare Concentrated Sample (~20-50 mg/mL) Load->Prep Prep->Run Collect Collect Fractions Based on UV Signal at Target RT Run->Collect Analyze Analyze Fraction Purity (Using Analytical Method) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent (Rotary Evaporation) Pool->Evap End Obtain Pure Compound Evap->End

Caption: Decision logic for scaling up from analytical to preparative HPLC.

Step-by-Step Procedure:

  • Method Scaling:

    • Install the semi-preparative C18 column (250 mm x 10 mm).

    • Adjust Flow Rate: Scale the flow rate based on the column diameters.

      • New Flow Rate = 1.0 mL/min * (10 mm / 4.6 mm)² ≈ 4.7 mL/min .

    • Adjust Gradient Time: Keep the gradient profile proportional to the new flow rate. The gradient duration remains 15 minutes.

  • Sample Preparation for Purification:

    • Prepare a concentrated solution of the crude material in the sample diluent (e.g., 20-50 mg/mL). Ensure complete dissolution.

    • Filter the solution through an appropriate syringe filter.

  • Purification Run:

    • Set the detector to the optimal λmax determined in Protocol 1.

    • Equilibrate the semi-preparative column with the scaled flow rate.

    • Inject the concentrated sample. The injection volume will depend on the loading study, but a starting point could be 0.5-1.0 mL.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Set the fraction collector to begin collecting shortly before the target peak elutes and end shortly after it returns to baseline.

    • Collect fractions in separate, labeled tubes.

  • Post-Purification Analysis:

    • Inject a small aliquot from each collected fraction into the analytical HPLC system (Protocol 1) to confirm purity.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a solid formic acid salt.

System Suitability and Trustworthiness

To ensure the method is performing correctly each time, a system suitability test should be run before sample analysis. This validates the trustworthiness of the generated data.

Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range indicate problematic interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Reproducibility (%RSD) < 2.0% for RT and Peak AreaAssesses the precision of the system over multiple injections.

Troubleshooting

  • Peak Tailing: If the tailing factor exceeds 1.5, ensure the mobile phase pH is sufficiently low. Consider using a column with a different C18 bonding chemistry or a lower silanol activity.

  • Poor Resolution: Increase the gradient time to make the slope shallower. This gives analytes more time to interact with the stationary phase, improving separation[4].

  • High Backpressure: Ensure all mobile phases are properly filtered and degassed. A column frit may be blocked, requiring cleaning or replacement.

References

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. Available from: [Link]

  • Quora. How do you choose a mobile phase in HPLC?. Available from: [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • ResearchGate. Therapeutically applied hydantoin derivatives. Available from: [Link]

  • PubMed. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • PubMed Central. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Available from: [Link]

  • Springer. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • ResearchGate. Therapeutically applied hydantoin derivatives. Available from: [Link]

  • PubMed. Preparation of some substituted imidazolidine-2,4-diones. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Available from: [Link]

  • PubMed. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Available from: [Link]

  • ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Available from: [Link]

  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Available from: [Link]

  • PubMed Central. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Available from: [Link]

  • Springer. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to the NMR Characterization of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation of 3-(3-aminophenyl)imidazolidine-2,4-dione, a substituted hydantoin derivative, using Nuclear Magnetic Resonance (NMR) spectroscopy. Hydantoin scaffolds are prevalent in medicinal chemistry, making unambiguous characterization essential for drug development and quality control. This document moves beyond a simple recitation of steps, offering a strategic workflow grounded in the principles of modern NMR spectroscopy. We detail optimized protocols for sample preparation, 1D NMR (¹H and ¹³C), and advanced 2D NMR techniques including COSY, HSQC, and HMBC. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds. The protocols and data interpretation strategies described herein form a self-validating system to ensure high-confidence structural assignment for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The imidazolidine-2,4-dione (hydantoin) ring is a key pharmacophore found in numerous therapeutic agents, including anticonvulsants like phenytoin.[1][2] The synthesis of novel N-substituted derivatives, such as this compound (Figure 1), is a common strategy in drug discovery. However, the apparent simplicity of the structure belies the need for rigorous characterization. While 1D NMR provides an initial fingerprint, the potential for isomeric products and the need to definitively link the substituent to the heterocyclic core necessitates a multi-dimensional approach.[3]

This guide employs a logical progression from low- to high-complexity experiments. We begin with high-resolution 1D ¹H and ¹³C NMR to identify all proton and carbon environments. Subsequently, 2D correlation experiments are used to piece the molecular puzzle together:

  • ¹H-¹H COSY establishes proton-proton coupling networks within individual spin systems (e.g., the aromatic ring).

  • ¹H-¹³C HSQC maps each proton directly to its attached carbon, providing a powerful and unambiguous correlation.

  • ¹H-¹³C HMBC is the cornerstone for connecting disparate fragments, revealing long-range (2-3 bond) correlations that link the aminophenyl ring to the hydantoin core and assign non-protonated quaternary carbons.[3][4]

Molecular structure of this compound with atom numbering for NMR assignment. Figure 1: Structure and atom numbering for this compound.

Experimental Workflow and Protocols

The overall strategy for unambiguous characterization is a sequential process where each experiment builds upon the last.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Analysis (1D NMR) cluster_2D Phase 3: Structural Connectivity (2D NMR) cluster_analysis Phase 4: Final Assignment SamplePrep Sample Preparation (5-25 mg in DMSO-d₆) H1_NMR Acquire ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Coupling) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Integrate All Data HMBC->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

Caption: Recommended workflow for NMR characterization.
Protocol 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra.[5] A homogeneous, particulate-free solution is critical for achieving sharp lines and reliable data.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good solubility for the target molecule.[6] Crucially, its ability to participate in hydrogen bonding slows the exchange rate of the N-H and NH₂ protons, allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[7] The residual proton signal of DMSO-d₆ at ~2.50 ppm and the carbon signal at ~39.52 ppm serve as convenient secondary references.[7]

  • Step-by-Step Protocol:

    • Accurately weigh 15-25 mg of this compound for comprehensive 2D analysis. For routine ¹H NMR, 5-10 mg is sufficient.[8][9]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).[10][11] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8]

    • Gently agitate or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source for any suspended particles.

    • If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[10]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

1D NMR Data Acquisition and Interpretation

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire the spectrum using a 30° or 45° pulse angle.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

    • Process the data and reference the spectrum to the DMSO-d₆ carbon signal at 39.52 ppm.

Expected 1D NMR Signals

The following tables summarize the anticipated chemical shifts based on known data for similar structural motifs.[12][13][14][15][16]

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Atom LabelExpected δ (ppm)MultiplicityIntegrationNotes
H5~4.1 - 4.4Singlet (s)2HMethylene protons of the hydantoin ring. May appear as a singlet due to free rotation.
NH (1)~8.0 - 11.0Broad Singlet (br s)1HExchangeable proton. Chemical shift is concentration and temperature dependent.
NH₂ (3')~5.0 - 5.5Broad Singlet (br s)2HExchangeable amine protons.
H2'~6.8 - 7.0Singlet or Triplet (t)1HAromatic proton ortho to the hydantoin substituent.
H4'~6.5 - 6.7Doublet of Doublets (dd)1HAromatic proton meta to both substituents.
H5'~7.0 - 7.2Triplet (t)1HAromatic proton para to the hydantoin substituent.
H6'~6.6 - 6.8Doublet of Doublets (dd)1HAromatic proton ortho to the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Atom LabelExpected δ (ppm)Notes
C5~45 - 50Hydantoin methylene carbon.
C4 (C=O)~156 - 159Carbonyl carbon adjacent to N3.
C2 (C=O)~172 - 175Carbonyl carbon adjacent to N1.
C1'~135 - 140Aromatic carbon attached to the hydantoin ring. Quaternary.
C2'~110 - 115Aromatic CH.
C3'~148 - 152Aromatic carbon attached to the amino group. Quaternary.
C4'~112 - 118Aromatic CH.
C5'~128 - 132Aromatic CH.
C6'~115 - 120Aromatic CH.

2D NMR for Unambiguous Structural Elucidation

For a definitive assignment, 2D NMR experiments are indispensable. They provide connectivity information that cannot be reliably inferred from 1D spectra alone.[17][18]

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • Sample: Use the more concentrated sample (15-25 mg) prepared in Protocol 1.

  • Spectrometer Setup: Lock and shim the instrument as described for 1D NMR.

  • Acquisition: Load standard, vendor-provided parameter sets for COSY, HSQC, and HMBC experiments.

    • COSY (¹H-¹H): This experiment reveals protons that are spin-spin coupled (typically through 2 or 3 bonds).[19] It is used to trace the connectivity of the protons on the aromatic ring.

    • HSQC (¹H-¹³C): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond J-coupling).[19][20] It provides a direct and unambiguous link between the ¹H and ¹³C spectra.

    • HMBC (¹H-¹³C): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][20] It is the key experiment for identifying connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons.

Interpretation of 2D Spectra
Caption: Key 2D NMR correlations for structural confirmation.
  • COSY Analysis:

    • Trace the correlations between H4', H5', and H6' to confirm the spin system of the aromatic ring. H5' should show correlations to both H4' and H6'.

  • HSQC Analysis:

    • Assign each protonated carbon by finding its cross-peak with the already assigned proton. For example, the proton at ~4.2 ppm (H5) will correlate to the carbon at ~47 ppm (C5). This definitively links the proton and carbon chemical shifts.

  • HMBC Analysis - The Final Proof:

    • Connecting the Rings: The most critical correlations are those that bridge the phenyl and hydantoin moieties. Look for a 3-bond correlation (³J) from the aromatic protons H2' and H6' to the carbonyl carbon C4. This unambiguously proves that the phenyl ring is attached to N3 of the hydantoin core.

    • Assigning Quaternary Carbons: Protons will show correlations to carbons 2 and 3 bonds away. For example, H2' will show HMBC correlations to C1', C3', and C6'. H5 (methylene protons) will show 2-bond correlations (²J) to both carbonyls, C2 and C4.

    • Confirming N-H Position: The N1-H proton should show correlations to both C2 and C5, confirming its position on the hydantoin ring.

Conclusion

The structural characterization of N-substituted hydantoins like this compound requires a systematic and multi-faceted NMR approach. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality 1D and 2D NMR data. The true power of this methodology lies in the integrated interpretation of COSY, HSQC, and HMBC spectra, which together provide irrefutable evidence for the complete molecular structure. The HMBC experiment, in particular, is crucial for connecting the substituent to the heterocyclic core and assigning all quaternary carbons, thereby providing a self-validating and definitive structural proof essential for research and development in medicinal chemistry.

References

  • ResearchGate. (n.d.). 1 H-NMR spectra data (DMSO-d 6 ): Chemical shifts δ (ppm) from TMS, J (Hz).Link

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering. Link

  • Senior, M. M., Chan, T. M., Li, G., Huang, Y., & Stamford, A. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. Link

  • Scribd. (n.d.). NMR Sample Preparation Guide. Link

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Link

  • Barrow, J. C. (2016). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 1-11. Link

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Link

  • University of Bristol. (n.d.). How to make an NMR sample. School of Chemistry. Link

  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 22-29. Link

  • Liu, W. B., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(10), 2633. Link

  • D'Souza, M. J., et al. (2004). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. The Canadian Journal of Neurological Sciences, 31(2), 233-239. Link

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. Link

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives. Technical Support Center. Link

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Link

  • ResearchGate. (n.d.). 1 H NMR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-pyridin-2-yl-imidazolidin-2-thione. Link

  • Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science. Link

  • Navarrete-Vazquez, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(2), 344-353. Link

  • Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Link

  • Sigma-Aldrich. (n.d.). NMR Solvents. Link

  • ChemicalBook. (n.d.). 2-Imidazolidone(120-93-4) 1H NMR spectrum. Link

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. Link

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Link

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Link

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Link

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Link

  • ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond.... Link

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]([Link] mrspectroscopy-251273933/251273933)

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Link

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Link

  • (PDF) 13-C NMR Chemical Shift Table.pdf. (n.d.). Link

  • ResearchGate. (2014). (PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Link

  • Sigma-Aldrich. (n.d.). 3-(3-Aminophenyl)-2,4-imidazolidinedione. Link

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Application Notes and Protocols: Leveraging "3-(3-Aminophenyl)imidazolidine-2,4-dione" as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazolidine-2,4-dione Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as key regulators of cellular signaling, represent a large and well-validated class of drug targets. The imidazolidine-2,4-dione, also known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry.[1][2] Its utility is underscored by the existence of several clinically approved drugs incorporating this motif, such as the anticonvulsant phenytoin and the anti-cancer agent enzalutamide.[1] The hydantoin core offers a unique combination of synthetic tractability, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

The specific scaffold, 3-(3-Aminophenyl)imidazolidine-2,4-dione , presents a particularly attractive starting point for the development of novel kinase inhibitors. The presence of the aminophenyl group provides a readily modifiable vector for introducing a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive guide for researchers looking to exploit this scaffold in their kinase inhibitor discovery programs.

Strategic Advantages of the this compound Scaffold

The strategic selection of a core scaffold is a critical decision in any medicinal chemistry campaign. The this compound scaffold offers several distinct advantages:

  • Synthetic Accessibility: The aminophenyl group serves as a versatile chemical handle for a variety of coupling reactions, enabling the rapid generation of diverse chemical libraries.

  • Structural Rigidity and Defined Exit Vectors: The relatively rigid nature of the scaffold helps to pre-organize appended functionalities, reducing the entropic penalty upon binding to the target kinase. The amino group provides a well-defined exit vector, allowing for the exploration of different regions of the kinase active site.

  • Hydrogen Bonding Capabilities: The imidazolidine-2,4-dione core contains multiple hydrogen bond donors and acceptors, which can form key interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

  • Proven Pharmacological Relevance: The broader class of hydantoin derivatives has demonstrated activity against a range of kinases, including but not limited to Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Proposed Synthetic Strategies for Library Development

The primary amino group on the phenyl ring of the scaffold is the key functional group for derivatization. Standard and robust chemical transformations can be employed to generate a library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: Amide Coupling for Library Synthesis

This protocol describes a general procedure for the synthesis of an amide library from this compound and a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids (R-COOH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Addition of Coupling Agents and Base: To the solution from step 1, add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insight: The choice of coupling reagent can be critical. HATU is generally very efficient and leads to high yields with minimal side products. For more budget-conscious applications, the EDC/HOBt system is a reliable alternative. The selection of carboxylic acids should aim to explore a range of properties, including size, lipophilicity, and the introduction of additional hydrogen bond donors and acceptors.

G cluster_synthesis Amide Library Synthesis Workflow Start This compound + Carboxylic Acid Library Coupling Amide Coupling (HATU or EDC/HOBt, DIPEA) Workup Aqueous Work-up & Extraction Purification Flash Chromatography Library Diverse Amide Library

In Vitro Kinase Inhibition Assays: Protocols for Screening and Profiling

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are the primary tool for this purpose. Below are detailed protocols for two commonly used assay formats.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust and sensitive method suitable for high-throughput screening.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor library (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Add 2.5 µL of each compound dilution to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well, except for the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a 2x ATP/substrate solution to each well to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Expert Insight: It is crucial to perform an initial kinase titration and a time-course experiment to determine the optimal enzyme concentration and reaction time that result in approximately 10-30% conversion of ATP to ADP. This ensures that the assay is run under initial velocity conditions, which is essential for accurate IC₅₀ determination.

G cluster_assay Luminescence-Based Kinase Assay Workflow Plating Compound Plating (Serial Dilutions) Kinase_Add Add Kinase Preincubation Pre-incubation (15-30 min) Reaction_Start Initiate Reaction (Add ATP/Substrate) Reaction_Inc Kinase Reaction (e.g., 60 min at 30°C) Termination Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Detection Signal Generation (Kinase Detection Reagent) Readout Measure Luminescence Analysis Data Analysis (Calculate IC50)

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the initial screen of the synthesized library will form the basis of the SAR. The goal is to identify trends that correlate structural modifications with changes in inhibitory potency and selectivity.

Key Considerations for SAR Analysis:

  • Hinge-Binding Motifs: Analyze which substitutions on the aminophenyl ring lead to the most potent inhibition. This may indicate favorable interactions with the kinase hinge region.

  • Exploration of Hydrophobic Pockets: The introduction of various lipophilic groups can probe for the presence of hydrophobic pockets in the ATP-binding site.

  • Selectivity Profiling: Active compounds should be tested against a panel of related kinases to determine their selectivity profile. The goal is often to identify inhibitors that are highly selective for the target of interest to minimize off-target effects.

  • Computational Modeling: Molecular docking studies can provide valuable insights into the binding mode of the inhibitors and help to rationalize the observed SAR.

Illustrative Data Presentation

The following table provides a hypothetical example of how to present the data from a kinase inhibition screen.

Compound IDR-Group on AmideTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Scaffold H>10,000>10,000
Cmpd-01 4-Fluorophenyl501,200
Cmpd-02 3-Chlorophenyl752,500
Cmpd-03 4-Methoxyphenyl250>10,000
Cmpd-04 Cyclohexyl800>10,000
Cmpd-05 2-Pyridyl35800

This data would suggest that aromatic substituents are preferred over aliphatic ones, and that electron-withdrawing groups at the para-position of a phenyl ring may enhance potency. The 2-pyridyl group in Cmpd-05 might be forming an additional hydrogen bond, leading to the highest potency in this series.

Conclusion and Future Directions

The "this compound" scaffold represents a promising and under-explored starting point for the development of novel kinase inhibitors. Its synthetic tractability and the proven utility of the hydantoin core in medicinal chemistry make it an attractive platform for generating diverse libraries of compounds. By following the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and potentially identify potent and selective kinase inhibitors for further preclinical and clinical development. Future work should focus on expanding the diversity of the chemical library, performing detailed kinetic characterization of lead compounds, and evaluating their efficacy in cell-based and in vivo models.

References

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, docking, ADMET profile, and anticancer evaluations of novel thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. (2021, March 31). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019, February 15). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022, May 16). Dove Medical Press. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Bcl-2 Inhibitors Based on the 3-(3-Aminophenyl)imidazolidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Apoptosis with Novel Scaffolds

The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation, acting as a primary survival factor in many cancer types. Its overexpression allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors that directly target Bcl-2 has emerged as a promising strategy in oncology. The imidazolidine-2,4-dione (hydantoin) core is a versatile scaffold in medicinal chemistry, known for its favorable pharmacological properties. This document provides a detailed guide for researchers on the synthesis and evaluation of a specific class of Bcl-2 inhibitors derived from the 3-(3-Aminophenyl)imidazolidine-2,4-dione core. We will delve into the synthetic rationale, provide step-by-step protocols for the synthesis of the core structure and its subsequent derivatization, and outline key biological assays for inhibitor characterization.

The Bcl-2 Signaling Pathway and Mechanism of Inhibition

The intrinsic apoptotic pathway is a tightly regulated process orchestrated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Upon cellular stress, BH3-only proteins (e.g., Bim, Puma) are upregulated and bind to Bcl-2, displacing the pro-apoptotic proteins. Liberated Bax and Bak then oligomerize on the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[1][2]

Bcl-2 inhibitors based on the this compound scaffold are designed to mimic the action of BH3-only proteins. They bind to a hydrophobic groove on the surface of Bcl-2, disrupting its interaction with pro-apoptotic partners and thereby triggering the apoptotic cascade.

Bcl2_Pathway cluster_stress Cellular Stress cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Growth Factor Deprivation, Chemotherapy BH3_only BH3-only proteins (Bim, Puma) Stress->BH3_only activates Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Inhibitor This compound -based Inhibitor Inhibitor->Bcl2 inhibits CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: The Bcl-2 signaling pathway and the mechanism of action of this compound-based inhibitors.

Synthetic Protocols

The synthesis of Bcl-2 inhibitors from the this compound scaffold is a multi-step process. The following protocols provide a comprehensive guide for the synthesis of the core intermediate and its subsequent derivatization.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate is achieved in two main steps: the formation of the hydantoin ring with a nitro-substituted phenyl group, followed by the reduction of the nitro group to the desired amine.

Step 1.1: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

This step involves the reaction of an amino acid with an isocyanate to form a ureido intermediate, which then undergoes acid-catalyzed cyclization to form the hydantoin ring.

  • Materials:

    • Glycine (1.0 eq)

    • 3-Nitrophenyl isocyanate (1.0 eq)

    • Glacial acetic acid

    • Water

    • Hydrochloric acid (concentrated)

    • Ethanol

  • Protocol:

    • In a round-bottom flask, dissolve glycine (e.g., 7.5 g, 0.1 mol) in a mixture of glacial acetic acid (24 mL) and water (48 mL) with gentle warming (around 35 °C).

    • In a separate beaker, dissolve 3-nitrophenyl isocyanate (e.g., 16.4 g, 0.1 mol) in a suitable solvent like tetrahydrofuran (THF) or dioxane.

    • Slowly add the 3-nitrophenyl isocyanate solution to the glycine solution with vigorous stirring. An exothermic reaction may occur, and a precipitate may form.

    • Continue stirring the mixture for 2-3 hours at room temperature to ensure complete formation of the ureidoacetic acid intermediate.

    • To the reaction mixture, add concentrated hydrochloric acid (e.g., 40 mL of 6N HCl) and heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Filter the white crystalline product, wash with cold water, and then air-dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(3-nitrophenyl)imidazolidine-2,4-dione.

Step 1.2: Reduction of 3-(3-Nitrophenyl)imidazolidine-2,4-dione to this compound

The nitro group is reduced to an amine using a standard catalytic hydrogenation or a metal-acid reduction.

  • Materials:

    • 3-(3-Nitrophenyl)imidazolidine-2,4-dione (1.0 eq)

    • Palladium on carbon (10% Pd/C, catalytic amount) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)

    • Methanol or Ethanol

    • Hydrogen gas (for catalytic hydrogenation) or concentrated Hydrochloric acid (for SnCl₂ reduction)

    • Sodium bicarbonate or Sodium hydroxide solution

    • Ethyl acetate

  • Protocol (Catalytic Hydrogenation):

    • In a hydrogenation vessel, dissolve 3-(3-nitrophenyl)imidazolidine-2,4-dione (e.g., 5.0 g, 22.6 mmol) in methanol or ethanol.

    • Carefully add 10% Pd/C (e.g., 0.5 g) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography or recrystallization if necessary.

  • Protocol (Tin(II) Chloride Reduction):

    • In a round-bottom flask, suspend 3-(3-nitrophenyl)imidazolidine-2,4-dione (e.g., 5.0 g, 22.6 mmol) in ethanol.

    • Add Tin(II) chloride dihydrate (e.g., 25.5 g, 113 mmol) to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify by column chromatography on silica gel.

Part 2: Derivatization of the this compound Core

The amino group on the phenyl ring serves as a versatile handle for introducing various substituents to explore the structure-activity relationship (SAR) for Bcl-2 inhibition. Common derivatization strategies include sulfonylation and acylation.

Protocol 2.1: Sulfonylation of the Amino Group

  • Materials:

    • This compound (1.0 eq)

    • Substituted sulfonyl chloride (e.g., 4-chloro-3-nitrophenylsulfonyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Protocol:

    • Dissolve this compound (e.g., 1.0 g, 5.2 mmol) in anhydrous DCM or THF in a round-bottom flask.

    • Add pyridine or triethylamine (e.g., 1.5 eq) to the solution and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired sulfonyl chloride (e.g., 1.1 eq) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Acylation of the Amino Group

  • Materials:

    • This compound (1.0 eq)

    • Substituted acyl chloride or carboxylic acid (1.1 eq)

    • Coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) if starting from a carboxylic acid

    • Pyridine or Triethylamine (if starting from an acyl chloride)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (as a solvent)

  • Protocol (using an acyl chloride):

    • Follow the same procedure as for sulfonylation (Protocol 2.1), substituting the sulfonyl chloride with the desired acyl chloride.

  • Protocol (using a carboxylic acid):

    • Dissolve the carboxylic acid (1.1 eq) in DMF.

    • Add a coupling agent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq) and stir for 15 minutes.

    • Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Biological Evaluation Protocols

Once the target compounds are synthesized and purified, their biological activity as Bcl-2 inhibitors needs to be assessed. The following are standard assays for this purpose.

Protocol 3.1: Fluorescence Polarization (FP) Assay for Bcl-2 Binding

This biochemical assay directly measures the binding affinity of the synthesized compounds to the Bcl-2 protein. It relies on the principle that a small fluorescently labeled peptide (tracer) derived from a BH3 domain of a pro-apoptotic protein will have a low polarization value when free in solution but a high polarization value when bound to the larger Bcl-2 protein. An inhibitor will displace the tracer, leading to a decrease in polarization.

FP_Assay cluster_nobinding No Inhibitor cluster_binding With Inhibitor Bcl2_1 Bcl-2 Protein Complex Bcl-2:Tracer Complex (High Polarization) Bcl2_1->Complex Tracer_1 Fluorescent BH3-peptide (Tracer) Tracer_1->Complex Bcl2_2 Bcl-2 Protein Inhibitor_Complex Bcl-2:Inhibitor Complex Bcl2_2->Inhibitor_Complex Inhibitor Inhibitor Inhibitor->Inhibitor_Complex Tracer_2 Free Tracer (Low Polarization)

Figure 2: Principle of the Fluorescence Polarization (FP) assay for Bcl-2 inhibition.

  • Materials:

    • Recombinant human Bcl-2 protein

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3 peptide)

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

    • Synthesized inhibitor compounds

    • 384-well black, flat-bottom plates

    • Fluorescence polarization plate reader

  • Protocol:

    • Prepare a stock solution of the fluorescent tracer in the assay buffer.

    • Prepare serial dilutions of the synthesized inhibitor compounds in the assay buffer.

    • In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the Bcl-2 protein solution.

    • Incubate for 15-30 minutes at room temperature.

    • Add the fluorescent tracer to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This cell-based assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. An increase in caspase activity is indicative of apoptosis induction.

  • Materials:

    • Cancer cell line known to overexpress Bcl-2 (e.g., HL-60, K562)

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • Caspase-Glo® 3/7 Assay Reagent (Promega)

    • 96-well white-walled, clear-bottom plates

    • Luminometer

  • Protocol:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitor compounds for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the inhibitor concentration to determine the EC50 for apoptosis induction.

Protocol 3.3: Western Blotting for Bcl-2 Family Proteins

Western blotting can be used to assess the effect of the inhibitors on the expression levels of key Bcl-2 family proteins.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against Bcl-2, Bax, Bak, Mcl-1, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the changes in protein expression levels relative to the loading control.

Data Presentation and Interpretation

The inhibitory activity of the synthesized compounds should be summarized in a clear and concise manner. A table format is ideal for comparing the potency of different derivatives.

Compound IDR Group (Modification)Bcl-2 Binding IC50 (µM)K562 Cell Growth Inhibition IC50 (µM)[1]PC-3 Cell Growth Inhibition IC50 (µM)[1]
Lead-1 H> 50> 50> 50
8a 4-chlorophenylsulfonyl5.215.822.4
8k 4-chloro-3-nitrophenylsulfonyl1.88.912.1
9b 4-methylbenzoyl12.525.331.7

Note: The data presented in this table is illustrative and based on published findings for similar compound series. Actual values will vary depending on the specific R groups and assay conditions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel Bcl-2 inhibitors. The synthetic routes outlined in this guide are robust and allow for the generation of a diverse library of compounds. By systematically modifying the amino group, researchers can explore the structure-activity relationships and optimize the potency and selectivity of these inhibitors. The provided biological assay protocols offer a reliable framework for evaluating the efficacy of the synthesized compounds. Future work in this area could focus on exploring a wider range of substituents, investigating the selectivity of the inhibitors against other Bcl-2 family members, and ultimately, evaluating the in vivo efficacy of the most promising candidates in preclinical cancer models.

References

  • Fang, H. et al. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(23), 7359-7365 (2015). Available at: [Link]

  • Strasser, A., Cory, S., & Adams, J. M. (2011). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Current opinion in immunology, 23(6), 752–758. Available at: [Link]

  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature reviews. Cancer, 2(9), 647–656. Available at: [Link]

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Application Notes & Protocols: 3-(3-Aminophenyl)imidazolidine-2,4-dione in the Development of Novel Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers and medicinal chemists on leveraging the 3-(3-aminophenyl)imidazolidine-2,4-dione scaffold for the discovery of next-generation antidiabetic agents. This document details the scientific rationale, synthetic strategies, and key biological evaluation protocols. By focusing on the causality behind experimental design, we provide field-proven insights into creating and characterizing derivatives targeting critical pathways in glucose metabolism, primarily as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Introduction: The Scientific Rationale for a Privileged Scaffold

Type 2 diabetes mellitus (T2DM) is a metabolic disorder defined by insulin resistance and subsequent hyperglycemia.[1] The thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, revolutionized T2DM treatment by directly targeting and improving insulin sensitivity.[2][3] The mechanism of action for these agents is the activation of PPARγ, a nuclear receptor that transcriptionally regulates genes involved in glucose and lipid homeostasis.[4][5][6][7]

However, the clinical use of first-generation TZDs has been hampered by safety concerns, including weight gain and liver toxicity, which are linked to the thiazolidinedione core.[1] This has driven the search for non-thiazolidinedione alternatives that retain the therapeutic benefits while exhibiting an improved safety profile. The imidazolidine-2,4-dione (also known as hydantoin) ring is a well-established bioisostere of the TZD scaffold.[1]

The specific compound, this compound, is a strategically designed starting material. The imidazolidine-2,4-dione core mimics the essential pharmacophore for PPARγ binding, while the aminophenyl group at the N-3 position provides a versatile chemical handle for creating extensive libraries of derivatives. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy and Workflow

The primary synthetic route for generating candidate molecules involves the derivatization of the exocyclic amine of the aminophenyl group. This position is ideal for introducing diverse chemical moieties that can explore and interact with different sub-pockets of the target's ligand-binding domain.

General Synthetic Workflow

The most common and robust strategy is the acylation or sulfonylation of the aniline nitrogen. This reaction is typically high-yielding and compatible with a wide range of functional groups, making it ideal for library synthesis.

G cluster_0 Synthesis & Purification cluster_1 Screening Cascade A 3-(3-Aminophenyl) imidazolidine-2,4-dione C Coupling Reaction (Base, Anhydrous Solvent) A->C B Acylating/Sulfonylating Agent (R-COCl or R-SO2Cl) B->C D Crude Product Library C->D E Purification (Flash Chromatography) D->E F Characterized Derivative Library E->F G In Vitro Target-Based Assay (e.g., PPARγ Transactivation) F->G H Cell-Based Functional Assay (e.g., Glucose Uptake) G->H I Lead Compound Identification H->I

Caption: High-level workflow from synthesis to lead identification.

Protocol: Synthesis of a Representative N-Benzoyl Derivative

This protocol provides a detailed, self-validating method for synthesizing a single derivative. The success of each step can be verified through standard analytical techniques.

Objective: To acylate the primary amine of the starting material with benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Benzoyl chloride (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a flame-dried, N₂-purged flask. Cool the solution to 0°C in an ice bath. Causality: Anhydrous conditions prevent hydrolysis of the reactive acid chloride. The inert atmosphere prevents side reactions. Cooling controls the initial exothermic reaction.

  • Base Addition: Add TEA dropwise to the stirred solution. Causality: TEA acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Acylation: Add benzoyl chloride dropwise. The formation of a white precipitate (triethylammonium chloride) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material. Self-Validation: A successful reaction will show a new, less polar spot corresponding to the product and the disappearance of the starting amine.

  • Aqueous Workup: Quench the reaction with saturated NaHCO₃ solution to neutralize any remaining acid chloride and HCl. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid via flash column chromatography using a suitable ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Screening Approach

A logical screening cascade begins with target-specific assays and progresses to more physiologically relevant cell-based models.[8][9][10]

Primary Target Engagement: PPARγ Activation

The central hypothesis is that these compounds act as PPARγ agonists.[11] Their ability to activate the receptor is the first and most critical biological test.

Signaling Pathway Overview:

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-APP Derivative PPARg PPARγ Ligand->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE on DNA Complex->PPRE Binds to Transcription Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Transcription Initiates ↑ Insulin Sensitivity ↑ Insulin Sensitivity Transcription->↑ Insulin Sensitivity ↑ Glucose Uptake ↑ Glucose Uptake Transcription->↑ Glucose Uptake ↑ Adipogenesis ↑ Adipogenesis Transcription->↑ Adipogenesis

Caption: Ligand activation of the PPARγ signaling pathway.

Protocol: Cell-Based PPARγ Transactivation Assay

This reporter gene assay quantifies a compound's ability to functionally activate the PPARγ receptor inside a cell.

Materials:

  • HEK293T cells

  • pCMV-GAL4-hPPARγ-LBD (expression plasmid for a GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain)

  • pUAS-tk-luc (reporter plasmid with a luciferase gene driven by GAL4 upstream activating sequences)

  • Transfection reagent

  • 96-well culture plates

  • Test compounds, vehicle (DMSO), and positive control (Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the GAL4-hPPARγ-LBD and UAS-tk-luc plasmids using a suitable lipid-based transfection reagent. Causality: This creates a cellular system where luciferase production is directly dependent on the activation of the engineered PPARγ fusion protein.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells for vehicle control (0.1% DMSO) and a positive control dose-response curve for Rosiglitazone.

  • Incubation: Incubate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

  • Lysis & Measurement: Lyse the cells and measure the luminescence generated by the luciferase activity according to the assay kit manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation).

Example Data Summary:

CompoundPPARγ EC₅₀ (nM)Max Activation (% of Rosiglitazone)
Rosiglitazone (Control)45 ± 6100%
Derivative A-0188 ± 1197%
Derivative A-0215,000 ± 98015%
Derivative B-0135 ± 5105%
Protocol: 3T3-L1 Adipocyte Glucose Uptake Assay

This functional assay measures the downstream physiological effect of PPARγ activation: insulin-stimulated glucose uptake into fat cells.[10]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-[³H]-glucose (radiolabeled glucose analog) or a fluorescent analog (e.g., 2-NBDG)

  • Cytochalasin B (inhibitor control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation induction).

  • Serum Starvation: Wash cells and incubate in serum-free medium for 2-4 hours to establish a basal state.

  • Compound Pre-incubation: Treat cells with test compounds or vehicle for a defined period (e.g., 18 hours) to allow for the modulation of gene expression (e.g., GLUT4).

  • Insulin Stimulation: Wash cells with KRH buffer. Treat with or without a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes at 37°C. Causality: This step triggers the translocation of GLUT4 transporters to the cell membrane.

  • Glucose Uptake: Add the labeled glucose analog (e.g., 2-deoxy-[³H]-glucose) and incubate for 5-10 minutes. Include wells with Cytochalasin B to measure non-specific uptake.

  • Termination: Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting or fluorescence with a plate reader.

  • Data Analysis: Subtract the non-specific uptake (Cytochalasin B condition) from all values. Express the data as fold-increase over the basal (no insulin) condition for each compound.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of novel antidiabetic agents. The synthetic tractability and the established link to the critical PPARγ pathway provide a solid foundation for drug development programs. The protocols outlined here offer a robust, tiered approach to synthesize, screen, and functionally validate new chemical entities. Future efforts should focus on multi-parameter optimization, including selectivity profiling against other PPAR isoforms (α and δ), assessing off-target liabilities, and establishing a strong correlation between in vitro potency and in vivo efficacy in animal models of diabetes.[9][12]

References

  • Cheng, X. et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry.
  • Yadav, P. et al. Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives.
  • Kambhoja, S. et al. In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Pharmaceutical Research & Reports.
  • Athmic Biotech Solutions. Exploring In Vitro Antidiabetic Assays.
  • Cheng, X. et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • Wang, L. et al.
  • eFood. Guidelines for the antidiabetic assay for bioactive substances in cell model.
  • Cureus. In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Cureus.
  • Rani, C. et al. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. ScienceDirect.
  • Asati, V. et al. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: Synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression.
  • Srinivasa, M. G. et al.
  • Kumar, S. et al. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. NIH.
  • Asati, V. et al. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. PubMed.
  • LinkedIn. Antidiabetic Drugs and Their Mechanisms — A Simplified Overview. LinkedIn.
  • PrepLadder. Overview of Anti-Diabetic Drugs Mechanism of Action, Types. PrepLadder.
  • Taylor & Francis Online. Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. Taylor & Francis Online.
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High-throughput screening assays using a "3-(3-Aminophenyl)imidazolidine-2,4-dione" library

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening of a "3-(3-Aminophenyl)imidazolidine-2,4-dione" Focused Library for Hit Discovery

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns using a focused library of compounds based on the "this compound" scaffold. The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticonvulsant, antimicrobial, and antidiabetic properties.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental design, ensuring that protocols are robust and self-validating. We present detailed protocols for cell-based and biochemical assays, data analysis workflows, and hit validation strategies, all grounded in established scientific principles to empower researchers in their quest for novel bioactive molecules.

The Imidazolidine-2,4-dione Library: A Privileged Scaffold for Discovery

The imidazolidine-2,4-dione (hydantoin) moiety is a five-membered heterocyclic ring that serves as the foundation for numerous biologically active compounds.[3] Its derivatives have been investigated for a vast array of therapeutic applications, including:

  • Anticonvulsant and Antiarrhythmic Agents [1]

  • Antidiabetic Agents , acting as bioisosteres for the thiazolidinedione ring in some contexts[2]

  • Antimicrobial and Antifungal Agents [1][4]

  • Inhibitors of Bacterial Virulence Factors [5]

  • Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibitors for autoimmune diseases[6]

A focused library built around the "this compound" core provides a strategic starting point for a screening campaign. By exploring chemical diversity around a proven scaffold, researchers can increase the probability of identifying potent and selective modulators of biological targets. The selection and quality of the small molecule library are essential aspects of any successful drug discovery program.[7]

Foundational Principles of a Robust HTS Campaign

High-throughput screening (HTS) uses automation, miniaturized assay formats, and sensitive detection methods to test millions of chemical compounds against a biological target. The success of any HTS campaign is predicated on the quality and robustness of the assay.[8]

2.1. Assay Miniaturization and Automation

To be compatible with HTS, assays are typically miniaturized from larger formats (e.g., 96-well plates) to 384-well or 1536-well plates.[9] This reduces the consumption of costly reagents and valuable library compounds. Automation, including robotic liquid handlers and plate readers, is essential for achieving the necessary throughput and minimizing variability.[10]

2.2. The Critical Role of Controls

Every plate in an HTS run must include appropriate controls to validate the data from that specific plate.[8]

  • Negative Control: Typically the assay buffer with the compound vehicle (e.g., 0.1% DMSO). This represents 0% activity or inhibition.

  • Positive Control: A known activator or inhibitor of the target. This represents 100% activity or inhibition.

  • Library Compounds: Usually tested at a single concentration (e.g., 10 µM) in the primary screen.[9]

2.3. Self-Validation: Key Assay Performance Metrics

The quality of an HTS assay is determined quantitatively using statistical parameters. An assay must consistently meet these thresholds during development and screening to be considered reliable.[9] The Z'-factor is a key metric that reflects the dynamic range and data variation of the assay.[9]

MetricFormulaInterpretationRecommended Value
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)The fold difference between the positive and negative controls.> 2
Signal-to-Noise (S/N) (Mean(Positive) - Mean(Negative)) / SD(Negative)The magnitude of the signal relative to the noise of the background.> 10
Z'-Factor 1 - [ (3SD(Positive) + 3SD(Negative)) / |Mean(Positive) - Mean(Negative)| ]Measures the statistical separation between the positive and negative controls. It accounts for both the dynamic range and data variation.> 0.5

SD = Standard Deviation

A Z'-factor greater than 0.5 indicates an excellent assay with a large separation between controls, making it well-suited for HTS.[9]

General HTS Workflow: From Library to Validated Hit

A typical HTS campaign follows a multi-stage process designed to identify and confirm active compounds while eliminating false positives. This workflow ensures that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development & Miniaturization to 384-well Pilot Pilot Screen (~2,000 compounds) Validate Z' > 0.5 AssayDev->Pilot PrimaryHTS Primary HTS (Full Library @ Single Concentration) Pilot->PrimaryHTS DataAnalysis Data Analysis & Hit Selection (e.g., Z-score > 3) PrimaryHTS->DataAnalysis CherryPick Hit Confirmation (Cherry-Picking) Re-test active compounds DataAnalysis->CherryPick DoseResponse Dose-Response & Potency (IC50/EC50) CherryPick->DoseResponse CounterScreens Counter-Screens & Orthogonal Assays (Rule out false positives) DoseResponse->CounterScreens SAR Preliminary SAR Analysis CounterScreens->SAR ValidatedHit Validated Hit Series SAR->ValidatedHit

Caption: The High-Throughput Screening (HTS) Campaign Workflow.

Application Protocols

Here we provide detailed, HTS-ready protocols relevant to the potential biological activities of an imidazolidine-2,4-dione library.

Protocol 1: Cell-Based Antiproliferation Assay (Luminescence)

This assay quantifies cell viability by measuring intracellular ATP levels. It is a robust and highly sensitive method for identifying cytotoxic or cytostatic compounds.[11]

Principle of the Assay: Viable, metabolically active cells produce ATP. This assay introduces a reagent containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the well.[11]

Materials:

  • Disease-relevant cancer cell line (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • "this compound" library plate (10 mM in DMSO)

  • Positive Control: Staurosporine (10 µM)

  • Solid white, flat-bottom 384-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • Luminescence-capable plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to an optimized seeding density (e.g., 1,000 cells/20 µL) in culture medium.

    • Using a multichannel pipette or automated dispenser, dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Transfer:

    • Prepare an intermediate compound plate by diluting the library and control compounds.

    • Using a robotic pin tool or acoustic dispenser, transfer ~20 nL of compounds and controls from the intermediate plate to the cell plate. The final concentration of library compounds should be 10 µM, and the final DMSO concentration should not exceed 0.2%.

  • Incubation:

    • Incubate the cell plate with compounds for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., integration time of 0.5 seconds/well).

Scientist's Note: The key to a robust cell-based assay is optimizing the cell seeding density and incubation time.[11] This ensures that cells are in the exponential growth phase and that the assay response is linear and reproducible.

Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a generic, homogenous biochemical assay to identify inhibitors of a specific protein kinase.

Principle of the Assay: Fluorescence Polarization (FP) measures changes in the apparent size of a molecule. A small, fluorescently-labeled peptide substrate for the kinase tumbles rapidly in solution, resulting in low polarization of emitted light. When the kinase phosphorylates the substrate, it can be captured by a phosphopeptide-binding antibody. This large complex tumbles slowly, leading to a high polarization signal. Inhibitors prevent phosphorylation, keeping the FP signal low.

Materials:

  • Purified, active protein kinase of interest

  • Fluorescently-labeled peptide substrate

  • Binding agent (e.g., phosphospecific antibody)

  • ATP at Km concentration

  • Kinase assay buffer

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities

Step-by-Step Protocol:

  • Compound Dispensing:

    • Dispense 20 nL of library compounds (10 mM in DMSO) and controls into the wells of the 384-well assay plate for a final screening concentration of 10 µM.

  • Enzyme Addition:

    • Add 10 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 10 µL of a solution containing the peptide substrate and ATP (prepared in assay buffer) to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of the detection solution containing the binding agent.

    • Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.

  • Assay Readout:

    • Read the fluorescence polarization on a compatible plate reader, using appropriate excitation and emission filters.

Scientist's Note: It is crucial to run the assay at an ATP concentration close to its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors. Running at excessively high ATP concentrations can mask the effect of ATP-competitive compounds.

Data Analysis and Hit Identification

Raw data from the plate reader must be normalized to account for plate-to-plate and day-to-day variability. The percent inhibition is a common metric used for normalization.

Percent Inhibition Calculation: % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ] )

Hit Selection: A compound is typically classified as a "hit" in a primary screen if its activity deviates significantly from the baseline population (negative controls).[8] A common method is to use the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative control wells.

Z-score = (Signal_Compound - Mean_Negative_Control) / SD_Negative_Control

A Z-score threshold (e.g., Z-score < -3 for an inhibition assay) is set to define the initial hit list.[9]

Hit Triage and Validation: Confirming Your Discoveries

A primary screen will inevitably identify false positives. A rigorous hit validation workflow is essential to triage the initial hits and focus on the most promising candidates.[12][13]

Hit_Triage cluster_0 Confirmation & Potency cluster_1 Selectivity & Mechanism cluster_2 Cheminformatics PrimaryHits Primary Hit List (from single-point screen) ReTest Re-test from Dry Powder (Confirms identity & activity) PrimaryHits->ReTest DoseResponse 8-point Dose-Response Curve (Determine IC50/EC50) ReTest->DoseResponse CounterScreen Counter-Screens (Rule out assay artifacts) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (Confirm activity with different technology) CounterScreen->OrthogonalAssay SAR Analog Purchase & SAR (Structure-Activity Relationship) OrthogonalAssay->SAR PAINS Filter for PAINS (Pan-Assay Interference Compounds) SAR->PAINS ConfirmedHits Confirmed Hits PAINS->ConfirmedHits

Caption: A workflow for triaging and validating hits from a primary HTS.

  • Hit Confirmation: Hits are re-ordered as dry powders and re-tested in the primary assay to confirm their activity.[9]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This demonstrates a true biological effect and helps prioritize compounds.

  • Orthogonal and Counter-Screens: Hits are tested in assays with different detection methods (orthogonal) to ensure the activity is not an artifact of the primary assay technology (e.g., compound fluorescence). Counter-screens are used to assess selectivity.

  • Cheminformatics Analysis: Hits are analyzed for preliminary structure-activity relationships (SAR) and filtered to remove known Pan-Assay Interference Compounds (PAINS) and other promiscuous compounds that are frequent false positives.[9]

Conclusion

Screening a focused library, such as one based on the "this compound" scaffold, provides a powerful strategy for hit discovery. By combining a chemically validated library with robust, high-quality HTS assays, researchers can efficiently identify and validate novel starting points for drug discovery and chemical biology. The protocols and workflows outlined in this guide provide a self-validating framework to ensure the scientific integrity of the screening campaign, from initial assay development through to the generation of confirmed, high-quality hit series.

References
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Application Notes and Protocols for the Biological Evaluation of 3-(3-Aminophenyl)imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is a meticulous process, demanding a rigorous and logically staged biological evaluation. This guide provides a comprehensive framework for assessing the therapeutic potential of "3-(3-Aminophenyl)imidazolidine-2,4-dione" derivatives. The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for in vitro and in vivo evaluation, with a focus on anticancer applications. Our approach is designed to be a self-validating system, ensuring that each experimental stage provides clear, actionable data to inform the progression of lead candidates.

Part 1: Foundational In Vitro Evaluation - The Initial Litmus Test

The initial phase of evaluation is critical for identifying derivatives with promising biological activity and filtering out inactive or overly toxic compounds.[6][7] This stage focuses on cell-based assays to determine cytotoxicity, effects on cell proliferation, and preliminary mechanistic insights.[8][9]

Cell Viability and Cytotoxicity Assays: Gauging the Impact on Cancer Cells

The primary question to answer is whether the synthesized derivatives have a detrimental effect on cancer cells. Colorimetric assays that measure metabolic activity are a reliable and high-throughput method for this initial screen.[10][11]

Protocol 1: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust method for quantifying cell viability.[12] It measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[12][13] A key advantage of the XTT assay over the traditional MTT assay is that the formazan product is water-soluble, eliminating a solubilization step and thereby reducing variability.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add the activated XTT solution to each well.[12]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Data Presentation: Cytotoxicity of Imidazolidine-2,4-dione Derivatives

DerivativeCancer Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-74815.2
Compound BMCF-7485.8
Compound CMCF-748> 100
Compound AA5494822.5
Compound BA549488.1
Compound CA54948> 100

Causality Behind Experimental Choices: The choice of multiple cell lines is crucial to assess the spectrum of activity and potential selectivity of the compounds. The use of different incubation times helps to understand the kinetics of the cytotoxic effect.

Part 2: Delving Deeper - Elucidating the Mechanism of Action

Once active compounds are identified, the next logical step is to understand how they are exerting their cytotoxic effects. This involves investigating their impact on fundamental cellular processes like apoptosis and the cell cycle.

Apoptosis Assays: Is the Compound Inducing Programmed Cell Death?

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[6] Several assays can quantify apoptosis, each targeting different hallmarks of this process.[15]

Protocol 2: Real-Time Annexin V Apoptosis and Necrosis Assay

This assay allows for the real-time monitoring of apoptosis by detecting the externalization of phosphatidylserine (PS), an early apoptotic event, through the binding of Annexin V.[16][17][18][19] It also includes a DNA dye to differentiate between apoptosis and necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence and fluorescence measurements.

  • Reagent Preparation and Addition: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent according to the manufacturer's protocol. Add the reagent to the cells.

  • Compound Treatment: Add the test compounds at various concentrations to the wells.

  • Real-Time Measurement: Place the plate in a plate reader capable of measuring both luminescence and fluorescence at 37°C. Measure the signals at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each compound concentration. An increase in luminescence preceding an increase in fluorescence is indicative of apoptosis.

Visualization of Experimental Workflow: Apoptosis Assay

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis P1 Seed cells in 96-well plate P2 Prepare and add RealTime-Glo™ Reagent P1->P2 T1 Add test compounds P2->T1 T2 Incubate at 37°C in plate reader T1->T2 D1 Measure Luminescence & Fluorescence over time T2->D1 D2 Plot kinetic data and analyze results D1->D2

Caption: Workflow for the Real-Time Apoptosis and Necrosis Assay.

Cell Cycle Analysis: Does the Compound Disrupt Cell Division?

Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[20][21][22]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol involves staining the DNA of fixed cells with propidium iodide, a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping.[22] Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C.[22]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[22]

  • Incubation: Incubate the cells in the staining solution at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Visualization of Signaling Pathway: Cell Cycle Checkpoints

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) Spindle_checkpoint Spindle Assembly Checkpoint M->Spindle_checkpoint G1_S_checkpoint->S G2_M_checkpoint->M Spindle_checkpoint->G1

Caption: Key checkpoints in the eukaryotic cell cycle.

Part 3: Preclinical Evaluation - Bridging the Gap to In Vivo Studies

Before advancing a promising compound to expensive and time-consuming animal studies, it is essential to conduct preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling.[23][24][25]

Early ADME/Tox Screening

A panel of in vitro assays can provide valuable insights into the drug-like properties of the derivatives.[26][27]

Recommended Early ADME/Tox Assays:

  • Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their metabolic fate.

  • CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their distribution and efficacy.

  • hERG Channel Inhibition: Screen for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmias.[24]

  • Hepatotoxicity: Evaluate the potential for liver toxicity using cell-based assays.

Trustworthiness of Protocols: The protocols for these assays are well-established and commercially available kits and services can be utilized to ensure reproducibility and reliability.

Part 4: In Vivo Efficacy Studies - The Ultimate Test of Therapeutic Potential

The final stage of preclinical evaluation involves testing the efficacy of the lead candidates in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for this purpose.[28][29][30][31][32]

Xenograft Tumor Models

Protocol 4: Cell Line-Derived Xenograft (CDX) Efficacy Study

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[28]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their size regularly (e.g., twice weekly) using digital calipers.[28]

  • Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation: In Vivo Efficacy of Compound B

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily1500 ± 250-
Compound B (10 mg/kg)Daily800 ± 15046.7
Compound B (30 mg/kg)Daily400 ± 10073.3
Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted is crucial for determining its optimal dosing regimen.[33][34][35][36]

Protocol 5: Basic Pharmacokinetic Study in Mice

Step-by-Step Methodology:

  • Animal Model and Dosing: Administer a single dose of the test compound to a cohort of mice, typically via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug at each time point.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualization of Pharmacokinetic Profile

G cluster_0 Plasma Concentration vs. Time cluster_1 Key PK Parameters T0 0 T1 4 T2 8 T3 12 T4 16 T5 20 T6 24 C0 0 C1 50 C2 100 C3 150 C4 200 P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 P5->P6 P7 P6->P7 PK_params Cmax = 190 ng/mL Tmax = 2 h AUC = 1850 ng*h/mL Half-life = 6 h

Caption: Example pharmacokinetic profile of a small molecule inhibitor.

Conclusion: A Data-Driven Path Forward

This comprehensive guide provides a structured and logical framework for the biological evaluation of "this compound" derivatives. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can efficiently and effectively identify promising lead candidates for further development. The emphasis on self-validating systems and early ADME/Tox profiling is designed to mitigate risks and increase the probability of success in the challenging field of drug discovery.

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  • Wang, L., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 435-442. [Link]

  • Al-Ghorbani, M., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert, 10(2), 70-79. [Link]

  • XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Gul, S., & Diaz, J. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • Altogen Labs. Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]

  • ResearchGate. Imidazolidinone and imidazolidine‐2,4‐dione compounds. [Link]

  • Kushwaha, N., & Singh, P. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Mini-Reviews in Medicinal Chemistry, 19(13), 1046-1056. [Link]

  • de Vries, N., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2030-2041. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. [Link]

  • van der Heiden, I. P., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. [Link]

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  • YouTube. Advantages of Small Molecule Inhibitors. [Link]

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Troubleshooting & Optimization

Common side products in the synthesis of "3-(3-Aminophenyl)imidazolidine-2,4-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. We will delve into the causality behind these experimental hurdles and provide field-proven insights to ensure the integrity of your synthesis.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the PARP inhibitor Niraparib. The synthetic route to this hydantoin derivative, while conceptually straightforward, is often accompanied by the formation of several side products that can complicate purification and compromise the yield and purity of the final compound. This guide provides a comprehensive overview of these common side products, their mechanisms of formation, and strategies for their mitigation and removal.

Plausible Synthetic Route

A common and efficient method for the synthesis of this compound involves the reaction of 3-aminophenyl isocyanate with glycine ethyl ester, followed by cyclization of the resulting urea intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction mixture shows a significant amount of a high molecular weight, insoluble material. What is this, and how can I prevent its formation?

Answer:

This is a very common issue and is likely due to the formation of polymeric byproducts. The primary culprit is the high reactivity of the starting material, 3-aminophenyl isocyanate, which can self-polymerize, or the product itself, which still contains a reactive amino group.

Causality:

  • Self-polymerization of 3-aminophenyl isocyanate: Isocyanates are highly reactive electrophiles. In the presence of trace amounts of moisture or other nucleophiles, they can undergo self-addition reactions to form dimers, trimers, and higher-order polymers.

  • Reaction of the product with starting material: The amino group on the desired product, this compound, is nucleophilic and can react with the isocyanate group of the starting material, leading to the formation of polymeric ureas.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all your solvents and glassware are scrupulously dry. The use of freshly distilled solvents over a suitable drying agent is highly recommended.

  • Control of Stoichiometry: Use a slight excess of the glycine ethyl ester to ensure all the isocyanate is consumed. A 1:1.05 to 1:1.1 molar ratio of isocyanate to amino acid ester is a good starting point.

  • Slow Addition: Add the 3-aminophenyl isocyanate dropwise to the solution of glycine ethyl ester at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Question 2: I've isolated a side product with a mass corresponding to the di-substituted urea of m-phenylenediamine. How is this formed?

Answer:

This side product is likely 1,3-bis(ethoxycarbonylmethylcarbamoyl)benzene, which arises from the reaction of both amino groups of any residual m-phenylenediamine with the isocyanate or a related precursor.

Causality:

  • Incomplete conversion to isocyanate: If you are preparing the 3-aminophenyl isocyanate in situ from m-phenylenediamine, incomplete conversion can leave residual diamine in the reaction mixture.

  • Reaction with both amino groups: m-Phenylenediamine has two nucleophilic amino groups. If present in the reaction, both can react with the electrophilic components (e.g., isocyanate or phosgene derivatives used to make the isocyanate) to form the di-substituted urea.

Troubleshooting and Prevention:

  • Purification of Starting Material: Ensure your 3-aminophenyl isocyanate is of high purity and free from the starting m-phenylenediamine. If preparing it in situ, ensure the reaction goes to completion.

  • Chromatographic Purification: This side product can typically be separated from the desired product by column chromatography on silica gel.

Question 3: My final product is contaminated with a compound that appears to be the uncyclized urea intermediate. Why did the cyclization not go to completion?

Answer:

The presence of the uncyclized intermediate, N-(3-aminophenyl)-N'-(ethoxycarbonylmethyl)urea, indicates incomplete cyclization.

Causality:

  • Insufficient Heat or Reaction Time: The cyclization step, which involves the intramolecular nucleophilic attack of the urea nitrogen on the ester carbonyl, typically requires elevated temperatures to proceed at a reasonable rate. Insufficient heating or a shortened reaction time will result in incomplete conversion.

  • Inappropriate Base: While the cyclization can sometimes proceed thermally, it is often facilitated by a base. The choice and amount of base are critical. A weak base or an insufficient amount may not be effective in promoting the cyclization.

  • Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Aprotic polar solvents are generally preferred for this step.

Troubleshooting and Prevention:

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time for the cyclization step. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.

  • Base Catalysis: Introduce a suitable base, such as sodium ethoxide or potassium carbonate, to catalyze the cyclization.

  • Solvent Selection: Consider using a high-boiling point aprotic polar solvent like DMF or DMSO for the cyclization step.

Question 4: I am observing a side product that seems to be a result of hydrolysis. At what stage is this likely to occur?

Answer:

Hydrolysis can occur at two main stages: hydrolysis of the starting isocyanate or hydrolysis of the final imidazolidine-2,4-dione ring.

Causality:

  • Hydrolysis of 3-aminophenyl isocyanate: Reaction with water will convert the isocyanate to a carbamic acid, which is unstable and decarboxylates to form 3-aminoaniline (m-phenylenediamine). This can then lead to the formation of the di-substituted urea as discussed in Question 2.

  • Hydrolysis of the Imidazolidine-2,4-dione Ring: The hydantoin ring is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This will cleave the ring to form the corresponding hydantoic acid derivative.

Troubleshooting and Prevention:

  • Anhydrous Reaction Conditions: As mentioned before, strictly anhydrous conditions are crucial to prevent hydrolysis of the isocyanate.

  • Neutral Work-up: During the work-up and purification, avoid prolonged exposure to strong acids or bases. If an aqueous work-up is necessary, use neutral water and minimize the contact time.

  • Careful pH Control: If pH adjustment is required, do so carefully and at low temperatures.

Summary of Common Side Products

Side ProductStructureFormation MechanismMitigation Strategies
Polymeric Byproducts High molecular weight oligomers/polymersSelf-polymerization of isocyanate; reaction of product with isocyanateStrict anhydrous conditions, controlled stoichiometry, slow addition, inert atmosphere
1,3-bis(ethoxycarbonylmethylcarbamoyl)benzene C₆H₄(NHCO-NHCH₂COOEt)₂Reaction of residual m-phenylenediamine with two equivalents of isocyanate precursorHigh purity starting materials, complete conversion to isocyanate, chromatographic purification
N-(3-aminophenyl)-N'-(ethoxycarbonylmethyl)urea H₂NC₆H₄NHCONHCH₂COOEtIncomplete cyclization of the urea intermediateOptimize cyclization temperature and time, use of a base catalyst, appropriate solvent selection
Hydantoic Acid Derivative H₂NC₆H₄NHCONHCH₂COOHHydrolysis of the imidazolidine-2,4-dione ringNeutral work-up conditions, avoid prolonged exposure to strong acids or bases
3-Aminoaniline (m-phenylenediamine) C₆H₄(NH₂)₂Hydrolysis of 3-aminophenyl isocyanateStrict anhydrous reaction conditions

Experimental Protocol: Purification of this compound

This protocol outlines a general method for the purification of the target compound from the common side products.

  • Quenching the Reaction: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Aqueous Work-up (Optional): If the reaction mixture contains inorganic salts, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is often effective.

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Load the sample onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Visualizing the Reaction and Side Product Formation

Synthesis_Side_Products cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products 3-Aminophenyl\nIsocyanate 3-Aminophenyl Isocyanate Polymeric Byproducts Polymeric Byproducts 3-Aminophenyl\nIsocyanate->Polymeric Byproducts Self-polymerization Hydrolyzed Isocyanate m-Phenylenediamine 3-Aminophenyl\nIsocyanate->Hydrolyzed Isocyanate Hydrolysis Glycine Ethyl\nEster Glycine Ethyl Ester Urea Intermediate Urea Intermediate Glycine Ethyl\nEster->Urea Intermediate Desired Product This compound Urea Intermediate->Desired Product Cyclization Desired Product->Polymeric Byproducts Reaction with Isocyanate Hydrolyzed Product Hydantoic Acid Desired Product->Hydrolyzed Product Hydrolysis Di-substituted Urea Di-substituted Urea Hydrolyzed Isocyanate->Di-substituted Urea

Caption: Synthetic pathway and formation of common side products.

References

  • Synthesis of Niraparib Intermediates: While a specific paper detailing the synthesis of this compound and its side products is not readily available in the public domain, numerous patents describe its synthesis as a key intermediate for Niraparib. These patents provide valuable insights into the reaction conditions and potential impurities.
  • Reactivity of Isocyanates: For a comprehensive understanding of isocyanate chemistry and their tendency to form side products, refer to standard organic chemistry textbooks or review articles on the topic.
  • Hydantoin Synthesis and Reactivity: The chemistry of hydantoins, including their synthesis and susceptibility to hydrolysis, is well-documented. A relevant source is "The Chemistry of Heterocyclic Compounds, Five-Membered Rings with Two Heteroatoms and Their Benzo Derivatives" by A. Weissberger and E. C. Taylor.
  • Purification Techniques: For detailed protocols on purification techniques such as column chromatography and recrystallization, consult "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.

Technical Support Center: Purification of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS No. 702638-03-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this hydantoin derivative. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this specific molecule. Our approach is grounded in the fundamental principles of organic chemistry to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of crude this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route employed. Hydantoins are often synthesized via methods like the Urech or Bucherer-Bergs reactions.[2][3][4] Based on these pathways, potential impurities include:

  • Unreacted Starting Materials: Such as 3-aminophenylalanine derivatives, isocyanates, or urea.

  • Reaction Intermediates: Incomplete cyclization can leave ureido derivatives as a major impurity.

  • Side-Reaction Products: The presence of the aniline-like amino group can lead to oxidation or polymerization products, especially under harsh acidic or basic conditions.[5] Hydrolysis of the hydantoin ring can also occur, yielding the corresponding amino acid derivative.[3][5]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis.

Table 1: Common Impurity Classes and Diagnostic Clues

Impurity ClassPotential SourceIdentification Notes (TLC/NMR)Removal Strategy
Unreacted Phenylalanine DerivativeUrech SynthesisMore polar spot on TLC; distinct aromatic/aliphatic signals in ¹H NMR.Column Chromatography, Recrystallization
Unreacted Isocyanate/UreaUrech/Biltz SynthesisMay be volatile or highly polar; can be difficult to visualize on TLC.Aqueous wash, Vacuum
Ureido IntermediatesIncomplete CyclizationTypically more polar; broad NH signals in ¹H NMR.Re-subjecting to cyclization conditions, Chromatography
Oxidation/Polymerization ProductsAir/Heat ExposureOften colored (brown/yellow); baseline streaking on TLC.Activated Carbon Treatment, Recrystallization
Hydrolysis ProductsExcess Acid/Base/WaterCarboxylic acid and amine functionalities present; very polar.Acid-Base Extraction, Chromatography

Q2: What is the best general approach to purify this compound? Recrystallization or column chromatography?

A2: The optimal method depends on the scale of your synthesis and the nature of the impurities.

  • For high-volume purification (>5 g) or when impurities have very different polarities, recrystallization is often the most efficient first step. It is cost-effective and can rapidly remove the bulk of impurities.

  • For smaller scales (<5 g) or when dealing with impurities of similar polarity to the product, flash column chromatography provides superior resolution and is the method of choice.[6]

A common and effective strategy is a two-step approach: perform an initial "crude" purification by recrystallization to remove major impurities, and then subject the enriched material to column chromatography for a final "polishing" step if needed.

Q3: What are good starting solvents for the recrystallization of this compound?

A3: The molecule possesses both polar (hydantoin ring, amino group) and non-polar (phenyl ring) features, giving it moderate polarity. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvents to Screen:

  • Ethanol (EtOH) or Isopropanol (IPA): These are excellent starting points. The compound should have good solubility in hot alcohol and reduced solubility upon cooling.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that can be effective.

  • Water (H₂O): Due to the polar functional groups, it may have some solubility in hot water, but this can also promote hydrolysis if not carefully controlled.[5]

  • Solvent/Anti-Solvent Systems: A powerful technique if a single solvent is not ideal.

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Then, allow it to cool slowly.

    • Dichloromethane (DCM)/Hexanes: Dissolve in a minimum of DCM and add hexanes until cloudy.

Senior Scientist Tip: The free amino group can engage in hydrogen bonding, which may lead to "oiling out" instead of crystallization. To mitigate this, ensure a slow cooling rate. Gently scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Scenario 1: My recrystallization attempt failed. The compound either "oiled out" or did not precipitate upon cooling.

This is a common issue related to solubility, cooling rate, or purity.

Troubleshooting Workflow: Failed Recrystallization

G start Problem: Failed Recrystallization oil_out Compound 'Oiled Out' start->oil_out no_ppt No Precipitate Formed start->no_ppt reheat Re-heat to re-dissolve. Add more solvent. oil_out->reheat High supersaturation too_dilute Solution is too dilute. Boil off some solvent. no_ppt->too_dilute High solubility slow_cool Allow to cool much slower. (e.g., in a dewar) reheat->slow_cool change_solvent Try a different solvent system. (e.g., lower polarity) slow_cool->change_solvent Still fails? chromatography Solution: Proceed to Column Chromatography change_solvent->chromatography Impurity issue induce Induce Crystallization: - Scratch flask walls - Add seed crystal too_dilute->induce add_anti_solvent Add an anti-solvent dropwise (e.g., water to ethanol solution) induce->add_anti_solvent Still fails? add_anti_solvent->chromatography Impurity issue

Caption: Decision tree for troubleshooting failed recrystallization.

Scenario 2: My TLC plate shows significant streaking of the product spot during column chromatography.

Streaking on silica gel is a classic sign of an interaction between a basic compound and the acidic nature of the silica surface. The primary amino group on the phenyl ring is basic enough to cause this issue.

Solution: Modify your mobile phase by adding a small amount of a basic additive.

  • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., 50:50 Ethyl Acetate/Hexanes + 1% TEA). The TEA will neutralize the acidic sites on the silica gel, preventing the basic amine from strongly adsorbing and allowing for a well-defined, round spot.

  • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used instead of silica gel for highly basic compounds, although silica is generally preferred for its predictability.

Scenario 3: After purification, my compound's color is off-white or yellow. How can I decolorize it?

A persistent color often indicates the presence of highly conjugated or oxidized impurities.

Protocol: Activated Carbon Treatment

This protocol should be performed before the final crystallization step.

  • Dissolution: Dissolve the colored, crude product in a suitable hot solvent (e.g., ethanol) as you would for recrystallization.

  • Carbon Addition: Add a very small amount of activated carbon (charcoal) to the hot solution. A general rule is ~1-2% of the solute mass. Caution: Adding carbon to a boiling solution can cause vigorous bumping. Add it to the hot, but not boiling, solution.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes. The carbon will adsorb the colored impurities.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is hot to remove the carbon without the desired product crystallizing prematurely.

    • Use a fluted filter paper in a pre-heated funnel.

    • Pour the hot solution through the filter paper into a pre-heated receiving flask.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to crystallize the pure, colorless product.

  • Validation: Check the product for purity via TLC and melting point analysis.

Senior Scientist Tip: Using too much activated carbon can lead to significant loss of your desired product due to co-adsorption. Always start with a minimal amount.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a robust method for purifying this compound on a research scale.

Workflow: Purification by Flash Chromatography

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep_crude 1. Dissolve Crude in minimal DCM add_silica 2. Add Silica Gel (Dry Loading) prep_crude->add_silica evaporate 3. Evaporate Solvent add_silica->evaporate pack_col 4. Pack Column (e.g., EtOAc/Hexanes) evaporate->pack_col load_sample 5. Load Sample pack_col->load_sample elute 6. Elute with Gradient (Increase Polarity) load_sample->elute collect 7. Collect Fractions elute->collect tlc 8. Analyze Fractions (TLC) collect->tlc pool 9. Pool Pure Fractions tlc->pool concentrate 10. Concentrate in vacuo pool->concentrate final_product Pure Product concentrate->final_product

Caption: Step-by-step workflow for flash column chromatography.

Detailed Steps:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes is a good starting point.

    • Initial Screening (TLC): Find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point for screening is 50% EtOAc in Hexanes.

    • Modifier: As discussed in Scenario 2, add 0.5-1% triethylamine (TEA) to the eluent to prevent streaking.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude material in a minimal amount of a strong solvent like Dichloromethane (DCM) or Methanol. b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder of your crude product adsorbed onto the silica. d. Carefully add this powder to the top of your packed column. This technique generally provides superior separation compared to loading the sample as a liquid.

  • Elution: Start with a low polarity eluent (e.g., 20% EtOAc/Hexanes + 1% TEA) and gradually increase the polarity (e.g., to 80% EtOAc/Hexanes + 1% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Isolation: Remove the solvent from the pooled pure fractions under reduced pressure to yield the purified solid.

  • Validation: Confirm purity and identity using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, melting point).

References

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics . ACS Omega. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins . Malaysian Journal of Chemistry. [Link]

  • Hydantoin - Wikipedia . Wikipedia. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents . Rasayan Journal of Chemistry. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives . Molecules. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity . Molecules. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics . The Journal of Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics . PMC - PubMed Central. [Link]

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Technical Support Center: Optimizing Coupling Reactions with 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-Aminophenyl)imidazolidine-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using this versatile building block in various coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic outcomes.

I. Core Concepts & Initial Considerations

Before embarking on a coupling reaction with this compound, it is crucial to understand the inherent chemical nature of the molecule. Its reactivity is governed by two key features: the nucleophilic aromatic amine and the potentially labile hydantoin ring.

Understanding the Reactivity of this compound

The primary reactive site for the coupling reactions discussed here is the exocyclic amino group on the phenyl ring. This aniline-type amine is moderately nucleophilic. The electronic nature of the imidazolidine-2,4-dione substituent has a modest influence on the basicity and nucleophilicity of this amino group.

A critical consideration is the stability of the hydantoin ring itself. Under certain conditions, particularly strong base and elevated temperatures, the ring is susceptible to hydrolysis.[1][2] This degradation pathway can lead to the formation of hydantoic acid derivatives, which can complicate purification and reduce the yield of the desired product.

II. Troubleshooting Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid to the amino group of this compound is a common transformation. However, challenges can arise.

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions with this substrate can stem from several factors. The nucleophilicity of the aniline may be insufficient for complete reaction with the activated ester, or side reactions may be consuming the starting material.

  • Insufficiently Activated Carboxylic Acid: Standard coupling reagents like HATU, HBTU, and EDC/HOBt are generally effective, but for challenging couplings, the in-situ generated active ester may not be reactive enough.[3]

  • Side Reactions of the Hydantoin Ring: While many modern coupling reagents operate under relatively mild conditions, the presence of a tertiary amine base over extended reaction times could promote slow hydrolysis of the hydantoin ring.[1]

  • Steric Hindrance: If your carboxylic acid is sterically demanding, the approach to the amine may be hindered, slowing down the reaction.[2]

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sluggish reactions, consider more potent activating agents. Phosphonium-based reagents like PyBOP or PyAOP are often more effective for difficult couplings than their aminium/uronium counterparts like HATU.[4]

  • Formation of a More Reactive Intermediate: A highly effective strategy for sterically hindered or electronically challenging couplings is the conversion of the carboxylic acid to an acyl fluoride using reagents like XtalFluor-E or Deoxo-Fluor.[3] The acyl fluoride is then reacted with the amine, often at slightly elevated temperatures.

  • Reaction Conditions:

    • Temperature: While room temperature is the standard starting point, gently heating the reaction to 40-50 °C can sometimes increase the rate of the desired coupling without significantly accelerating decomposition.

    • Solvent: Aprotic polar solvents like DMF, DMA, or NMP are generally good choices as they help to dissolve all reaction components.

    • Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure you are using the correct stoichiometry of the base, typically 2-3 equivalents.

Parameter Recommendation for Standard Coupling Recommendation for Difficult Coupling
Coupling Reagent HATU, HCTU, EDC/HOBtPyBOP, PyAOP, or in-situ acyl fluoride formation
Base DIPEA, TEA2,4,6-Collidine, Proton-Sponge
Solvent DMF, DCM, THFNMP, DMA
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C

Q2: I am observing an unexpected byproduct with a higher polarity in my reaction mixture. What could it be?

A2: A common polar byproduct is the hydantoic acid derivative resulting from the hydrolysis of the imidazolidine-2,4-dione ring. This is particularly likely if the reaction is run for a long time at elevated temperatures or with a strong, unhindered base.

Mitigation Strategy:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting amine is consumed.

  • Use a Weaker Base if Possible: If the coupling is efficient, consider if a weaker base like N-methylmorpholine (NMM) could be sufficient.

  • Protect the Hydantoin N-H: For particularly challenging syntheses requiring harsh conditions, protection of the N-H proton of the hydantoin ring can prevent base-mediated decomposition. A Boc group can be installed and is stable to many coupling conditions.[5]

III. Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming a C-N bond between the amino group of your substrate and an aryl or heteroaryl halide/triflate.

Q3: My Buchwald-Hartwig reaction is not going to completion. What are the key parameters to optimize?

A3: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay of the palladium precursor, the ligand, the base, and the solvent.

  • Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important factor. For electron-rich anilines like this compound, bulky, electron-rich biarylphosphine ligands are generally required to promote efficient reductive elimination.[6]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and impurities. Inefficient generation of the active catalyst or its decomposition during the reaction will lead to stalling.

  • Incorrect Base: The base not only acts as a stoichiometric reagent but also influences the catalytic cycle. The pKa and solubility of the base are important considerations.

Troubleshooting Workflow:

G start Low Conversion in Buchwald-Hartwig Reaction ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand Initial Check base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) base->precatalyst solvent Change Solvent (e.g., Toluene, Dioxane, 2-MeTHF) precatalyst->solvent temp Increase Temperature (e.g., 80-110 °C) solvent->temp result Improved Conversion temp->result G sub This compound reagent1 R-COOH + Coupling Reagent sub->reagent1 Amide Coupling reagent2 Ar-X + Pd Catalyst/Ligand sub->reagent2 Buchwald-Hartwig reagent3 R-CHO + Reducing Agent sub->reagent3 Reductive Amination product1 Amide Product reagent1->product1 product2 Arylamine Product reagent2->product2 product3 Alkylated Amine Product reagent3->product3

Sources

Troubleshooting poor solubility of "3-(3-Aminophenyl)imidazolidine-2,4-dione" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(3-Aminophenyl)imidazolidine-2,4-dione (also known as aminophenyl hydantoin) and its derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your own experiments.

Part 1: Understanding the Core Problem

Q1: Why are my this compound derivatives so difficult to dissolve in aqueous buffers?

A1: The solubility challenge with this molecular scaffold is rooted in its fundamental physicochemical properties. Your molecule has a dual nature:

  • Hydrophobic Backbone: The core structure, consisting of a phenyl ring fused to an imidazolidine-2,4-dione (hydantoin) ring system, is largely non-polar and rigid. This significant hydrophobic character resists interaction with polar water molecules, favoring self-association and crystallization.

  • Ionizable Functional Group: The key to unlocking solubility lies in the aminophenyl group. The primary amine (-NH₂) is a weak base.[1][2] In its neutral, un-ionized form, it does little to counteract the molecule's overall hydrophobicity. However, by manipulating the pH of the solvent, this group can be protonated, which dramatically increases solubility.

Most new chemical entities, particularly those with high molecular weight and crystallinity like these derivatives, are poorly soluble.[3] This often places them into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution is the rate-limiting step for absorption and bioavailability.[4][5][6]

Part 2: Foundational Troubleshooting & Initial Screening

This section provides a systematic approach for initial attempts to solubilize a new derivative. Starting with small-scale tests prevents the loss of valuable compounds.

Q2: I have a new derivative. What is the best initial strategy to find a suitable solvent system?

A2: A systematic, multi-solvent screen is the most efficient starting point. The goal is to first find a suitable organic solvent for a concentrated stock solution and then to assess the compound's behavior in aqueous media.

Step-by-Step Protocol: Initial Solubility Screening
  • Preparation: Weigh out approximately 1-2 mg of your compound into several separate, small glass vials.

  • Organic Solvent Test:

    • To the first set of vials, add a common organic solvent dropwise while vortexing. Start with Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for many organic molecules.[7] If DMSO is incompatible with your downstream assay, test Dimethylformamide (DMF) or ethanol.[8]

    • Continue adding solvent until the compound fully dissolves or until you have reached a volume that indicates poor solubility (e.g., >1 mL for 1 mg, resulting in a concentration <1 mg/mL).

    • Record the approximate concentration at which it dissolved. This will be your stock solution solvent.

  • Aqueous Buffer Test:

    • To a separate set of vials, add aqueous buffers at different pH values. It is critical to test buffers that span the pKa of the aminophenyl group. A good starting range is pH 2.0 (e.g., 0.01 N HCl), pH 5.0 (e.g., acetate buffer), and pH 7.4 (e.g., Phosphate-Buffered Saline, PBS).

    • Agitate the vials vigorously at a controlled temperature (e.g., 25°C or 37°C) for several hours or overnight to allow them to reach equilibrium.

  • Observation and Quantification:

    • Visually inspect all vials for undissolved material.

    • For the aqueous buffer vials, centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy. This gives you the thermodynamic solubility at each pH.[9]

Data Presentation: Initial Solubility Screening Template
Solvent/BufferTemperature (°C)Visual Observation (Clear/Cloudy/Precipitate)Approximate Concentration Achieved (mg/mL)
DMSO25
Ethanol25
0.01 N HCl (pH 2.0)25
Acetate Buffer (pH 5.0)25
PBS (pH 7.4)25
Q3: My compound won't dissolve even with vortexing. What immediate steps can I take?

A3: If a compound is resistant to initial dissolution, physical energy can often overcome the activation energy barrier of the crystal lattice. However, this must be done cautiously.

  • Sonication: Use a bath sonicator to provide high-frequency energy. Sonicate in short bursts (1-5 minutes) to avoid excessive heating.[7]

  • Gentle Heating: Gently warm the solution (e.g., to 37-40°C).[7] Be aware that prolonged or excessive heat can cause compound degradation. Always run a stability check via HPLC if you use heat.

The following workflow diagram outlines a systematic approach to these initial steps.

G start Start with Dry Compound solvent Add Chosen Solvent (e.g., DMSO, pH Buffer) start->solvent vortex Vortex at Room Temp (5-10 min) solvent->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate in Bath (5 min bursts) check1->sonicate No success Success: Solution Prepared check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Heating (37°C for 15 min) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Failure: Compound Insoluble (Proceed to pH/Co-solvent Optimization) check3->fail No

Caption: Initial Dissolution Troubleshooting Workflow.

Part 3: Leveraging Molecular Properties - pH Modification

This is the most powerful and scientifically-driven approach for this specific class of molecules.

Q4: How does pH dramatically alter the solubility of my aminophenyl hydantoin derivative?

A4: The basic amine on the phenyl ring is the key. In aqueous media, it exists in a pH-dependent equilibrium between its neutral (un-ionized) form and its protonated (ionized) ammonium salt form.

  • At Neutral or Basic pH (e.g., pH > 7): The amine is primarily in its neutral, un-ionized state (R-NH₂). This form is less polar and therefore has very low aqueous solubility.

  • At Acidic pH (e.g., pH < 5): The amine accepts a proton from the acidic medium to form a positively charged ammonium ion (R-NH₃⁺).[10][11] This ionized salt form is significantly more polar and can readily interact with water molecules, leading to a dramatic increase in solubility.

This relationship is a cornerstone of pharmaceutical science for improving the solubility of weakly basic drugs.[2]

Caption: Decision Tree for Solubility Enhancement Strategy.

References

  • Verma, S., & Rawat, A. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Journal of Medical and Pharmaceutical Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]

  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • University of York. (n.d.). Solubility and pH of amines. [Link]

  • National Institutes of Health (NIH). (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • ResearchGate. (2008). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Tianjin Medical University. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]

Sources

Preventing oxidation of the aminophenyl group in "3-(3-Aminophenyl)imidazolidine-2,4-dione"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the oxidative degradation of the aminophenyl group in 3-(3-Aminophenyl)imidazolidine-2,4-dione. The insights and protocols provided herein are grounded in established principles of organic and pharmaceutical chemistry to ensure the integrity of your experiments and drug development workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow or brownish color. What is happening?

A1: The observed color change is a classic indicator of the oxidation of the aromatic amine (aminophenyl) group. This moiety is susceptible to air oxidation, a process that can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. The colored species are typically quinone-imine or other polymeric oxidation products.

Q2: What are the primary drivers of this oxidation?

A2: The oxidation is primarily a free-radical mediated process. The main culprits in a typical laboratory or manufacturing environment are:

  • Atmospheric Oxygen: The most common oxidant.

  • Light: Particularly UV light, which can provide the energy to initiate radical reactions.

  • Trace Metal Ions: Metal ions like Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺ can catalytically promote the formation of reactive oxygen species (ROS).

  • Peroxides: Peroxides present as impurities in solvents (e.g., ethers, THF) can initiate oxidation.

  • pH: Extremes in pH can affect the stability of the aminophenyl group. While acidic conditions can protonate the amine and offer some protection, highly alkaline conditions can deprotonate the amine, making it more susceptible to oxidation.

Q3: How can this oxidation impact my research or product development?

A3: The oxidation of this compound can have several detrimental effects:

  • Loss of Potency: Degradation of the active pharmaceutical ingredient (API) leads to a decrease in its effective concentration.

  • Formation of Impurities: The degradation products are impurities that can be difficult to separate and may have their own pharmacological or toxicological profiles.

  • Altered Physical Properties: Changes in color, solubility, and other physical characteristics can affect formulation and final product quality.

  • Regulatory Concerns: The presence of uncharacterized impurities can lead to significant delays and challenges in gaining regulatory approval for a drug product.

Troubleshooting Guide: Visual Indicators of Oxidation

ObservationPotential CauseRecommended Immediate Action
Pale yellowing of a solid sample Initial surface oxidation from prolonged air exposure.Store the solid under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.
Rapid discoloration of a solution (yellow to brown) Aggressive oxidation in solution due to dissolved oxygen, light, or incompatible solvent.Immediately purge the solution with an inert gas and protect it from light. Re-evaluate your solvent choice and consider purification.
Appearance of a precipitate in a previously clear solution Formation of insoluble polymeric oxidation products.The solution is likely significantly degraded. It is advisable to discard it and prepare a fresh solution under optimized, oxygen-free conditions.

Proactive Strategies for Preventing Oxidation

The most effective approach to dealing with oxidation is to prevent it from occurring in the first place. The following strategies, presented in order of increasing intervention, can be employed.

Control of the Experimental Environment

Working under an inert atmosphere is the first and most critical line of defense.

Protocol 1: Establishing an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is dry and free of contaminants. Oven-drying is recommended.

  • Inert Gas Setup: Use a Schlenk line or a glove box filled with a high-purity inert gas like argon or nitrogen.

  • Degassing Solvents: Before use, degas all solvents. Common methods include:

    • Freeze-Pump-Thaw: For research-scale, this involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. Repeat this cycle at least three times.

    • Sparging: Bubble a fine stream of inert gas through the solvent for at least 30 minutes.

  • Reaction/Storage Setup: Conduct all manipulations of this compound, including weighing and dissolution, under a positive pressure of the inert gas.

The Use of Antioxidants

Antioxidants are chemical compounds that can inhibit oxidation by scavenging free radicals or by acting as reducing agents. For pharmaceutical applications, the choice of antioxidant is critical and must be justified based on efficacy and safety.

Commonly Used Antioxidants in Pharmaceutical Formulations:

AntioxidantTypeTypical Concentration Range (w/w)SolubilityNotes
Ascorbic Acid (Vitamin C) Reducing Agent0.01% - 0.1%Water-solubleCan regenerate other antioxidants like alpha-tocopherol.[1]
Butylated Hydroxytoluene (BHT) Free-Radical Scavenger0.01% - 0.05%Lipid-solubleA phenolic antioxidant that interferes with chain propagation.[2]
Alpha-Tocopherol (Vitamin E) Free-Radical Scavenger0.01% - 0.05%Lipid-solubleA natural antioxidant that is effective at breaking radical chains.[1][2]
Sodium Metabisulfite Reducing Agent0.01% - 0.1%Water-solubleEffective oxygen scavenger, but can generate sulfur dioxide.

Protocol 2: Incorporating an Antioxidant

  • Selection: Choose an antioxidant based on the solubility requirements of your system (aqueous vs. organic). A combination of antioxidants can sometimes provide synergistic protection.[3]

  • Dissolution: Dissolve the chosen antioxidant(s) in the degassed solvent before adding the this compound.

  • Concentration Optimization: Start with a concentration at the lower end of the typical range and monitor the stability of your compound. The optimal concentration will depend on the specific conditions of your experiment or formulation.

  • Compatibility: Ensure the chosen antioxidant is compatible with other components in your system and does not interfere with downstream applications.

pH and Solvent Considerations

The choice of solvent and the control of pH can significantly influence the stability of the aminophenyl group.

  • Solvents: Avoid solvents known to contain or generate peroxides, such as unstabilized THF or diethyl ether. If their use is unavoidable, ensure they are freshly purified and tested for peroxides.

  • pH Adjustment: For aqueous solutions, maintaining a slightly acidic pH (e.g., 4-6) can enhance stability by protonating the amino group, which reduces its electron-donating character and thus its susceptibility to oxidation. However, the stability of the entire molecule at different pH values should be experimentally determined.

Visualization of Prevention Strategies

The following diagram illustrates the key factors contributing to the oxidation of the aminophenyl group and the points of intervention.

Oxidation_Prevention cluster_causes Oxidation Triggers cluster_compound Compound cluster_degradation Degradation cluster_prevention Prevention Strategies Oxygen Oxygen Light Light Aminophenyl_Group This compound Light->Aminophenyl_Group Initiates Metal_Ions Metal Ions Metal_Ions->Aminophenyl_Group Catalyzes Oxidized_Products Oxidized Products (Colored Impurities) Aminophenyl_Group->Oxidized_Products Forms Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Blocks Antioxidants Antioxidants Antioxidants->Aminophenyl_Group Protects pH_Control pH Control & Solvent Choice pH_Control->Aminophenyl_Group Stabilizes

Caption: Factors leading to the oxidation of the aminophenyl group and corresponding preventative measures.

Analytical Monitoring of Stability

Regular analytical testing is crucial to confirm the stability of this compound and to detect the formation of degradation products.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.

    • Detector: A UV detector is suitable for routine analysis. A photodiode array (PDA) detector can provide additional spectral information to help identify peaks corresponding to degradation products.

    • Method: A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the exact mass of any degradation products, which is the first step in their structural elucidation.

Protocol 3: A General HPLC-UV Stability-Indicating Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Forced Degradation Study: To validate that the method is "stability-indicating," a forced degradation study should be performed. This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, peroxide, heat, light) to ensure that the degradation product peaks are resolved from the main peak.

Long-Term Stability and Regulatory Considerations

For drug development professionals, formal stability studies are required to establish a product's shelf-life and storage conditions. These studies are governed by regulatory guidelines from bodies like the International Council for Harmonisation (ICH).

Key ICH Stability Guidelines:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies.[4][5]

  • Long-Term Testing: Typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[4]

  • Accelerated Testing: Conducted at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[4]

The data from these studies are used to determine the retest period for the drug substance or the shelf life for the drug product.

This technical support guide provides a comprehensive framework for understanding and mitigating the oxidative degradation of this compound. By implementing these preventative strategies and analytical monitoring protocols, researchers and developers can ensure the quality and integrity of their work.

References

  • Chemically stable pharmaceutical formulations comprising a therapeutically effective amount of a material of formula I are provided which formulations contain a stabilizer system comprising an organic carboxylic acid containing more than 1 carboxylic acid group and an antioxidant. The preferred organic carboxylic acid is citric acid and the preferred antioxidants are ascorbic acid and butylated hydroxytoluene, which antioxidants are preferred to be used in admixture.
  • Noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides is presented. Unexpectedly, the oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used. ACS Publications. [Link]

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]

  • Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. National Institutes of Health (NIH). [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. PubMed. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]

  • 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. PubMed. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. MDPI. [Link]

  • A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]

  • Degradation products of cyanidin glycosides from tart cherries and their bioactivities. PubMed. [Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. MDPI. [Link]

Sources

Challenges in the N-arylation of the "3-(3-Aminophenyl)imidazolidine-2,4-dione" core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of the "3-(3-aminophenyl)imidazolidine-2,4-dione" core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established organometallic principles.

The N-arylation of this compound is a critical step in the synthesis of various compounds with potential therapeutic applications.[1][2][3] However, the presence of multiple reactive nitrogen atoms within the molecule presents unique challenges that require careful consideration of reaction conditions. This guide will primarily focus on the two most prevalent methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of the this compound core in a question-and-answer format.

Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.

A. Catalyst Deactivation: The primary suspect is often the deactivation of the palladium or copper catalyst. The imidazolidine-2,4-dione moiety, with its two nitrogen atoms, can act as a chelating ligand, binding to the metal center and inhibiting its catalytic activity.[6][7][8]

  • Troubleshooting Steps:

    • Catalyst Pre-activation: For palladium-catalyzed reactions, pre-forming the active Pd(0) species before adding the substrate can be highly effective. This involves heating the palladium source (e.g., Pd₂(dba)₃) with the phosphine ligand in the solvent for a short period before adding the amine and aryl halide.[6][7]

    • Choice of Ligand: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are designed to stabilize the palladium catalyst and promote the desired reductive elimination step.[9] For Ullmann reactions, ligands like phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.[5]

    • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues.

B. Inappropriate Base or Solvent: The choice of base and solvent is critical for a successful C-N coupling reaction.

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases are typically required. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10] For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[11] The base must be strong enough to deprotonate the amine but should not promote side reactions.

    • Solvent Choice: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are common for Buchwald-Hartwig reactions, while DMF or NMP are often used for Ullmann condensations, although the latter often require higher temperatures.[5][12] Ensure your solvent is rigorously dried, as water can lead to catalyst decomposition and side product formation.[13]

Question 2: I am getting a mixture of products, with arylation occurring on both the aniline nitrogen and the imidazolidine-2,4-dione ring. How can I improve the selectivity for N-arylation of the aniline group?

Answer:

Achieving regioselectivity is a key challenge with this substrate. The aniline nitrogen is generally more nucleophilic and less sterically hindered than the nitrogens in the hydantoin ring, making it the preferred site of arylation. However, under certain conditions, competitive arylation can occur.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start with the lowest temperature at which you observe conversion of the starting material and gradually increase it if necessary.

    • Sterically Hindered Ligands: In palladium catalysis, employing bulky ligands can disfavor the approach of the more sterically encumbered hydantoin nitrogen to the metal center, thus favoring arylation at the aniline nitrogen.

    • Protecting Groups: While adding extra steps, protecting the hydantoin nitrogens is a reliable strategy. A Boc or other suitable protecting group can be installed on the hydantoin ring, forcing arylation to occur at the aniline nitrogen. This protecting group can then be removed in a subsequent step.

Question 3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polar nature of the imidazolidine-2,4-dione core and the potential for residual metal catalyst contamination.

  • Troubleshooting Steps:

    • Work-up Procedure: A thorough aqueous work-up is the first step. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove basic impurities, while a wash with a chelating agent solution (e.g., EDTA) can help sequester residual metal ions.

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The addition of a small amount of a coordinating solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape and separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Experiment with different solvent combinations to find the optimal conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which method is generally better for the N-arylation of this core: Buchwald-Hartwig or Ullmann condensation?

A1: The Buchwald-Hartwig amination is often the preferred method due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[4][12] Ullmann condensations traditionally require high temperatures, which can be detrimental to complex molecules.[5] However, modern advancements in Ullmann-type reactions with specific ligands have enabled milder conditions.[11][14] The choice may ultimately depend on the specific aryl halide and the available laboratory resources.

Q2: Can I use aryl chlorides for this reaction?

A2: Aryl chlorides are more challenging substrates for both Buchwald-Hartwig and Ullmann reactions due to the strength of the C-Cl bond. However, specialized catalyst systems have been developed for the effective coupling of aryl chlorides. For Buchwald-Hartwig, highly active ligands like BrettPhos are often necessary.[9] For Ullmann reactions, the use of ligands and higher temperatures may be required.[15]

Q3: What is the role of the base in the Buchwald-Hartwig reaction?

A3: The base plays a crucial role in the catalytic cycle. It deprotonates the amine to form the more nucleophilic amide, which then coordinates to the palladium center, facilitating the reductive elimination step that forms the desired C-N bond.[9]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. TLC provides a quick qualitative assessment, while LC-MS gives more detailed information about the consumption of starting materials and the formation of products and byproducts.

Part 3: Experimental Protocols and Data

Optimized Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of this compound with an aryl bromide.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and anhydrous toluene.

  • Stir the mixture at 80 °C for 15 minutes.

  • Reaction Setup: In a separate dry Schlenk flask, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Reaction Execution: Add the pre-activated catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparative Data for Reaction Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Cs₂CO₃ (2)Toluene11024<10
2Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene1101885
3Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Dioxane1002478
4CuI (10)Phenanthroline (20)K₂CO₃ (2)DMF1303665

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction scale.

Part 4: Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange R-NH₂ Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ligand Exchange->Ar-Pd(II)-N(H)R(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R(L)->Deprotonation Base Ar-Pd(II)-NR(L) Ar-Pd(II)-NR(L) Deprotonation->Ar-Pd(II)-NR(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR Product Reductive Elimination->Ar-NR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions catalyst->conditions No preactivate Implement Catalyst Pre-activation catalyst->preactivate Yes base Optimize Base conditions->base Yes end Improved Conversion conditions->end No ligand Screen Bulky, Electron-Rich Ligands preactivate->ligand loading Increase Catalyst Loading ligand->loading loading->end solvent Ensure Anhydrous Solvent base->solvent temperature Adjust Temperature solvent->temperature temperature->end

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Aryne‐Enabled C−N Arylation of Anilines - PMC - NIH. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Palladium-catalyzed amination strategies for aniline synthesis - ResearchGate. Available at: [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential - Semantic Scholar. Available at: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. Available at: [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - ResearchGate. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. Available at: [Link]

  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. Available at: [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • (PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. - ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. Available at: [Link]

  • 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed. Available at: [Link]

  • (PDF) Aryne‐Enabled C−N Arylation of Anilines - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. Available at: [Link]

  • Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PubMed. Available at: [Link]

  • Ligand-Promoted ortho-CH Amination with Pd Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing). Available at: [Link]

  • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of "3-(3-Aminophenyl)imidazolidine-2,4-dione." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions for the scalable synthesis of this key building block for chemical libraries.

Introduction

"this compound," a substituted hydantoin, is a valuable scaffold in medicinal chemistry. Its structure allows for diverse functionalization, making it an ideal core for library synthesis in drug discovery programs. The presence of a reactive primary amine on the phenyl ring offers a convenient handle for a wide array of subsequent chemical transformations.

This guide will focus on a robust and scalable two-step synthetic route, addressing potential challenges and providing practical solutions to ensure high yield and purity, critical for library synthesis. The recommended pathway involves the initial synthesis of a nitro-intermediate, "3-(3-nitrophenyl)imidazolidine-2,4-dione," followed by a selective reduction of the nitro group to the desired amine. This strategy circumvents potential side reactions and purification challenges associated with the free amine during the hydantoin ring formation.

Synthetic Strategy Overview

The synthesis is approached in two main stages, as depicted below. This method is designed for scalability and reproducibility.

Synthesis_Overview Start 3-Nitrobenzaldehyde Intermediate 3-(3-Nitrophenyl)imidazolidine-2,4-dione Start->Intermediate Step 1: Bucherer-Bergs Reaction Final_Product This compound Intermediate->Final_Product Step 2: Nitro Group Reduction

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

The first step employs the well-established Bucherer-Bergs reaction, a reliable method for the synthesis of hydantoins from aldehydes or ketones.[1]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Molar Equivalents
3-Nitrobenzaldehyde151.12100 g1.0
Potassium Cyanide (KCN)65.1297.0 g2.25
Ammonium Carbonate96.09286 g4.5
Ethanol (95%)-1 L-
Water-1 L-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Dissolution: To the flask, add 3-nitrobenzaldehyde (100 g, 0.66 mol), potassium cyanide (97.0 g, 1.49 mol), and ammonium carbonate (286 g, 2.98 mol).

  • Solvent Addition: Add a mixture of ethanol (1 L) and water (1 L) to the flask.

  • Reaction: Heat the mixture to 60-65 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 2 L of ice-cold water with stirring.

    • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 60 °C.

    • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure "3-(3-nitrophenyl)imidazolidine-2,4-dione" as a pale-yellow solid.

Troubleshooting and FAQs for Step 1

Q1: The reaction is sluggish or incomplete. What should I do?

  • Answer:

    • Temperature: Ensure the reaction temperature is maintained at 60-65 °C. Lower temperatures can significantly slow down the reaction.

    • Stirring: Inadequate stirring can lead to poor mixing of the reactants. Ensure vigorous mechanical stirring.

    • Reagent Quality: Use freshly opened or properly stored ammonium carbonate, as it can decompose over time. The quality of potassium cyanide is also crucial.

Q2: I am getting a low yield of the desired product. What are the possible reasons?

  • Answer:

    • Incomplete Precipitation: Ensure the pH is sufficiently acidic (pH 2-3) during the work-up to precipitate the hydantoin completely.

    • Loss during Recrystallization: Avoid using an excessive amount of solvent during recrystallization. Cool the solution slowly to maximize crystal formation.

    • Side Reactions: While the Bucherer-Bergs reaction is generally robust, prolonged reaction times or excessive temperatures can lead to side product formation.[2]

Q3: Are there any safety concerns with this step?

  • Answer:

    • Potassium Cyanide: This reagent is highly toxic. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.

    • Acidification: The acidification step should be performed slowly and carefully, as it can generate heat and potentially release hydrogen cyanide gas if unreacted cyanide is present.

Part 2: Reduction of 3-(3-Nitrophenyl)imidazolidine-2,4-dione to this compound

The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[4]

Experimental Protocol (Catalytic Hydrogenation)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Notes
3-(3-Nitrophenyl)imidazolidine-2,4-dione221.17100 g-
Palladium on Carbon (10% Pd/C)-5-10 g (5-10 wt%)Handle with care, can be pyrophoric.
Ethanol or Methanol-1.5 LSolvent
Hydrogen Gas (H₂)2.02-High pressure

Procedure:

  • Reaction Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr apparatus) with "3-(3-nitrophenyl)imidazolidine-2,4-dione" (100 g) and the solvent (1.5 L of ethanol or methanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and some cooling may be required to maintain the temperature below 40 °C.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases. This can also be confirmed by TLC or HPLC analysis.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of properly.[5]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude "this compound" can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a white to off-white solid.

Troubleshooting and FAQs for Step 2

Q1: The hydrogenation is slow or incomplete.

  • Answer:

    • Catalyst Activity: The catalyst may be deactivated. Use a fresh batch of catalyst. Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds.[6]

    • Hydrogen Pressure: The hydrogen pressure may be too low. Increase the pressure if your equipment allows.

    • Agitation: Insufficient stirring can limit the mass transfer of hydrogen to the catalyst surface. Ensure vigorous agitation.

Q2: I am observing side products. What could they be and how can I avoid them?

  • Answer:

    • Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of the phenyl ring. Monitor the reaction closely and stop it once the starting material is consumed.

    • Incomplete Reduction: Intermediates such as nitroso and hydroxylamine species can be formed. Ensuring sufficient catalyst and hydrogen pressure will drive the reaction to completion.

Q3: What are the key safety precautions for catalytic hydrogenation?

  • Answer:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.[7]

    • Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric. Always handle it in an inert atmosphere when dry and keep it wet during filtration and disposal.[5]

    • Pressure: Use a reactor that is rated for the intended pressure and always use a blast shield.

Alternative Reduction Method: Tin(II) Chloride Reduction

For laboratories not equipped for high-pressure hydrogenation, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a viable alternative.[8]

Brief Protocol:

  • Dissolve "3-(3-nitrophenyl)imidazolidine-2,4-dione" in ethanol or ethyl acetate.

  • Add an excess of SnCl₂·2H₂O (typically 4-5 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and quench with a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture and extract the product from the filtrate with an organic solvent.

  • Purify by recrystallization.

Troubleshooting for SnCl₂ Reduction:

  • Emulsion during Work-up: The formation of tin salts can lead to emulsions during the aqueous work-up. Filtering through Celite can help break up the emulsion.

  • Product Contamination: The final product can be contaminated with tin salts. Thorough washing and recrystallization are necessary for purification.

Characterization Data

3-(3-Nitrophenyl)imidazolidine-2,4-dione:

  • Appearance: Pale-yellow solid

  • Molecular Formula: C₉H₇N₃O₄

  • Molecular Weight: 221.17 g/mol

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, NH), 8.4 (t, J=2.0 Hz, 1H, Ar-H), 8.2 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 8.0 (d, J=8.0 Hz, 1H, Ar-H), 7.8 (t, J=8.0 Hz, 1H, Ar-H), 4.1 (s, 2H, CH₂).

This compound:

  • Appearance: White to off-white solid

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, NH), 7.1 (t, J=8.0 Hz, 1H, Ar-H), 6.8 (t, J=2.0 Hz, 1H, Ar-H), 6.7 (d, J=8.0 Hz, 1H, Ar-H), 6.5 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 5.3 (s, 2H, NH₂), 3.9 (s, 2H, CH₂).

Workflow Diagrams

Bucherer_Bergs_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction A Charge reactants and solvents B Heat to 60-65 °C A->B C Monitor reaction (TLC/HPLC) B->C D Cool to RT C->D Reaction complete E Precipitate in ice water D->E F Acidify to pH 2-3 E->F G Filter and wash F->G H Dry the product G->H I Recrystallize H->I

Caption: Workflow for the Bucherer-Bergs reaction.

Hydrogenation_Workflow cluster_1 Step 2: Catalytic Hydrogenation J Charge substrate, solvent, and catalyst K Purge with N₂ then pressurize with H₂ J->K L Stir at RT, monitor H₂ uptake K->L M Vent H₂, purge with N₂ L->M Reaction complete N Filter through Celite M->N O Concentrate filtrate N->O P Recrystallize O->P

Caption: Workflow for the catalytic hydrogenation.

References

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine?. [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Digital Commons @ NJIT. The reduction of aromatic nitro compounds with anhydrous stannous chloride. [Link]

  • Semantic Scholar. Serendipity at work: unexpected ring transformations of 4-aminopyrazolidin-3-ones into N-aminohydantoins. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. [Link]

  • Molecules. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. [Link]

  • Google Patents.
  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • LookChem. 3-(3-Nitrophenyl)imidazolidine-2,4-dione. [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • ResearchGate. (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. [Link]

  • PubMed. 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

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  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. [Link]

  • IOP Conference Series: Earth and Environmental Science. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

    • Studies On The Synthesis Of 3-Nitrobenzaldehyde. [Link]

  • ResearchGate. DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. [Link]

  • MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

  • ResearchGate. Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. [Link]

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Validation & Comparative

A Tale of Two Scaffolds: 3-(3-Aminophenyl)imidazolidine-2,4-dione vs. Thiazolidinedione in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are paramount to successful drug discovery. Among the five-membered heterocyclic rings, the thiazolidinedione and imidazolidinedione cores have emerged as particularly fruitful starting points for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the 3-(3-aminophenyl)imidazolidine-2,4-dione scaffold and the well-established thiazolidinedione scaffold, offering insights into their distinct and overlapping potential in drug design.

The Contenders: A Structural Overview

At first glance, the two scaffolds share a similar dione feature within a five-membered ring. However, the subtle difference in their heteroatom composition—sulfur in thiazolidinediones and nitrogen in imidazolidinediones—gives rise to distinct electronic and conformational properties, ultimately influencing their biological activity.

The this compound scaffold introduces an aminophenyl substituent, providing a key vector for interaction with biological targets and a handle for further chemical modification. The thiazolidinedione scaffold, famously embodied by the "glitazone" class of drugs, has a well-documented history in medicinal chemistry.

Scaffolds cluster_imidazolidinedione Imidazolidine-2,4-dione Scaffold cluster_thiazolidinedione Thiazolidinedione Scaffold Imidazolidinedione This compound Thiazolidinedione Thiazolidinedione Core caption Core structures of the two scaffolds.

Figure 1. Core structures of the two scaffolds.

Thiazolidinediones: The Established Champions of Metabolic Disease

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in the treatment of type 2 diabetes mellitus.[1][2][3][4][5] The "glitazones," such as pioglitazone and rosiglitazone, are prime examples of drugs built upon this framework.[1][3]

Mechanism of Action: PPARγ Agonism

The primary mechanism of action for thiazolidinediones is the potent and selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[1][2][6][7]

PPAR_Pathway TZD Thiazolidinedione (TDD) PPARg PPARγ TZD->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE in Target Genes RXR->PPRE binds to Gene_Transcription Gene Transcription Modulation PPRE->Gene_Transcription Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake FFA_Uptake ↑ FFA Uptake Gene_Transcription->FFA_Uptake caption Simplified TZD signaling pathway via PPARγ activation. TZD_Synthesis Reactants Thiazolidine-2,4-dione + Aldehyde/Ketone Reaction Knoevenagel Condensation (Base catalyst, e.g., piperidine) Reactants->Reaction Product 5-Substituted-thiazolidine-2,4-dione Reaction->Product caption General workflow for TZD derivative synthesis.

Figure 3. General workflow for TZD derivative synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of thiazolidine-2,4-dione and the desired aldehyde or ketone in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, typically piperidine or pyrrolidine.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

In Vitro Assay for PTP1B Inhibition by Imidazolidine-2,4-dione Derivatives

This protocol outlines a typical in vitro assay to screen for PTP1B inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES or MES), recombinant human PTP1B enzyme, the substrate p-nitrophenyl phosphate (pNPP), and the test compounds (imidazolidine-2,4-dione derivatives) dissolved in DMSO.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the PTP1B enzyme. Incubate for a predetermined time at 37°C.

  • Initiate Reaction: Add the pNPP substrate to start the enzymatic reaction.

  • Measure Activity: After a specific incubation period, stop the reaction (e.g., by adding NaOH) and measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion: Choosing the Right Scaffold for the Right Target

The thiazolidinedione and this compound scaffolds, while sharing a superficial resemblance, offer distinct advantages and opportunities in drug design.

  • Thiazolidinediones remain a powerful tool for targeting PPARγ and developing therapies for metabolic disorders. The extensive research and clinical experience with this scaffold provide a solid foundation for designing next-generation modulators with improved safety and efficacy.

  • This compound and its parent scaffold represent a more versatile platform for multi-target drug discovery. The ability to engage with a wide range of biological targets opens up exciting possibilities for developing novel treatments for cancer, autoimmune diseases, and infectious agents.

The choice between these two scaffolds ultimately depends on the therapeutic target and the desired pharmacological profile. For researchers targeting metabolic diseases through PPARγ modulation, the thiazolidinedione scaffold is a logical starting point. Conversely, for those exploring novel mechanisms in oncology or immunology, the imidazolidine-2,4-dione scaffold offers a broader canvas for innovation. As our understanding of disease biology deepens, both of these privileged structures will undoubtedly continue to play a significant role in the future of medicine.

References

  • Wikipedia. Thiazolidinedione. [Link]

  • Cheeke, P. R. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27, 67–70. [Link]

  • Moller, D. E. (2002). The mode of action of thiazolidinediones. Journal of Molecular Endocrinology, 29(1), 1-10. [Link]

  • Johns Hopkins Diabetes Guide. (2019). Thiazolidinediones. [Link]

  • StatPearls. (2023). Thiazolidinediones. [Link]

  • Bentham Science. (2021). Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes. Current Medicinal Chemistry, 28(1), 1-2. [Link]

  • Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • Singh, P., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research, 23, 163-205. [Link]

  • MDPI. (2023). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 28(1), 1. [Link]

  • ResearchGate. (2025). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. [Link]

  • Semantic Scholar. (2025). Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. [Link]

  • ResearchGate. (2024). Imidazolidinone derivative 3e with potential anticancer activity. [Link]

  • Preprints.org. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]

  • ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. [Link]

  • MDPI. (2021). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Medicina, 57(1), 1. [Link]

  • MDPI. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. International Journal of Molecular Sciences, 23(24), 15918. [Link]

  • Goldberg, R. B. (2007). The new clinical trials with thiazolidinediones--DREAM, ADOPT, and CHICAGO: promises fulfilled?. Current opinion in molecular therapeutics, 9(4), 346–353. [Link]

  • Drugs.com. List of Thiazolidinediones (glitazones). [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]

  • PubMed. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. [Link]

  • PubMed. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. [Link]

  • PubMed. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. [Link]

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A Comparative Guide to the Biological Activity of 3-(3-Aminophenyl)imidazolidine-2,4-dione Derivatives: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of 3-(3-Aminophenyl)imidazolidine-2,4-dione. While direct, extensive biological activity data for this specific family of derivatives remains limited in publicly accessible literature, this document serves as a comprehensive framework for their future investigation. By extrapolating from the well-documented activities of analogous imidazolidine-2,4-dione structures, we will outline potential therapeutic applications, propose robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships that are likely to govern their efficacy. This guide is intended to be a catalyst for research, providing the foundational knowledge and methodological direction necessary to unlock the therapeutic potential of this compound derivatives.

Introduction: The Imidazolidine-2,4-dione Core and the Promise of the 3-(3-Aminophenyl) Moiety

The imidazolidine-2,4-dione ring is a privileged structure in drug discovery, most famously represented by the anticonvulsant drug phenytoin. Its rigid, heterocyclic nature provides a versatile scaffold for the presentation of various pharmacophoric features, leading to a broad spectrum of biological activities. These include anticonvulsant, antimicrobial, anticancer, and enzyme inhibitory properties.

The introduction of a 3-(3-aminophenyl) substituent to this core presents a unique opportunity for developing novel therapeutic agents. The amino group at the meta-position of the phenyl ring offers a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. This amino group can be acylated, alkylated, or transformed into various functional groups, each potentially modulating the compound's physicochemical properties and biological targets. The phenyl ring itself can also be further substituted to fine-tune activity.

This guide will explore the potential biological activities of these derivatives by drawing parallels with structurally related compounds and will provide a roadmap for their systematic evaluation.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on extensive research into the broader class of imidazolidine-2,4-dione derivatives, we can hypothesize several promising avenues of biological activity for the 3-(3-aminophenyl) series.

Anticonvulsant Activity

The hydantoin ring is strongly associated with anticonvulsant effects. For instance, a study on 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives demonstrated their efficacy in strychnine-induced convulsion models[1]. This suggests that the aminophenyl moiety, in general, can be a favorable substituent for anticonvulsant activity.

Hypothesized Mechanism of Action: The anticonvulsant activity of hydantoin derivatives is often attributed to their ability to modulate voltage-gated sodium channels in neurons, thereby reducing the repetitive firing of action potentials. It is plausible that derivatives of this compound could exhibit a similar mechanism.

Antimicrobial Activity

Various imidazolidine-2,4-dione derivatives have been reported to possess antibacterial and antifungal properties. The structural modifications on the core ring system significantly influence their antimicrobial spectrum and potency[2][3]. The presence of an aromatic amine in the 3-(3-aminophenyl) scaffold provides a handle for the introduction of lipophilic or electron-withdrawing groups, which are often associated with enhanced antimicrobial activity.

Hypothesized Mechanism of Action: The antimicrobial mechanisms of hydantoins are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The specific mechanism of this compound derivatives would depend on the nature of the substitutions on the amino group and the phenyl ring.

Anticancer Activity

The imidazolidine-2,4-dione scaffold has been explored for its anticancer potential, with some derivatives showing promising cytotoxic activity against various cancer cell lines. For example, certain thiazolidine-2,4-dione analogs, which are structurally related to imidazolidine-2,4-diones, have been investigated as anticancer agents[4].

Hypothesized Mechanism of Action: The anticancer activity of such compounds can be mediated through various pathways, including the inhibition of protein tyrosine phosphatases (PTPs), induction of apoptosis, or cell cycle arrest. The 3-(3-aminophenyl) moiety could be derivatized to target specific kinases or other proteins implicated in cancer progression.

A Proposed Framework for Synthesis and Biological Evaluation

To systematically investigate the therapeutic potential of this compound derivatives, a logical and phased approach to synthesis and biological screening is essential.

General Synthetic Strategy

The synthesis of the core molecule, this compound, can be achieved through established methods of heterocycle synthesis. Subsequent derivatization would focus on the primary amino group of the phenyl ring.

Synthesis_Workflow Start Starting Materials (e.g., 3-Nitroaniline) Core_Synthesis Synthesis of Core This compound Start->Core_Synthesis Reduction & Cyclization Derivatization Derivatization at the Amino Group (Acylation, Alkylation, etc.) Core_Synthesis->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening

Proposed Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Lead Identification cluster_2 Tier 3: Lead Optimization & Preclinical Studies Anticonvulsant Anticonvulsant Screen (e.g., MES, scPTZ) Dose_Response Dose-Response Studies Anticonvulsant->Dose_Response Antimicrobial Antimicrobial Screen (MIC against bacteria/fungi) Antimicrobial->Dose_Response Anticancer Anticancer Screen (MTT assay on cell lines) Anticancer->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Toxicity Preliminary Toxicity (e.g., cytotoxicity on normal cells) SAR_Analysis->Toxicity Mechanism_of_Action Mechanism of Action Studies Toxicity->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a template for the investigation of this compound derivatives, based on standard methodologies in the field.

Anticonvulsant Activity: Maximal Electroshock (MES) Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Test Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC).

  • Positive Control: Phenytoin (30 mg/kg, i.p.).

  • Procedure: After a 30-minute absorption period, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Endpoint: Observe the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the median effective dose (ED₅₀) for the most active compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth. Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Positive Controls: Ciprofloxacin (for bacteria) and Fluconazole (for fungi).

Anticancer Activity: MTT Cell Viability Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

  • Positive Control: Doxorubicin.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available, we can anticipate key structural features that will likely influence their biological activity based on related compounds.

SAR_Hypothesis cluster_0 Modifications at the Amino Group cluster_1 Modifications on the Phenyl Ring cluster_2 Modifications at the Imidazolidine Ring (C5) Core This compound Core Acylation Acylation (Alters lipophilicity and H-bonding) Core->Acylation Impacts solubility & target binding Alkylation Alkylation (Modifies size and basicity) Core->Alkylation Influences steric hindrance & pKa Schiff_Base Schiff Base Formation (Introduces planarity and potential new interactions) Core->Schiff_Base Creates extended conjugation EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->EWG Affects electronic properties EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->EDG Modulates electron density Aryl_Sub Aryl Substituents Core->Aryl_Sub Can introduce pi-stacking interactions Alkyl_Sub Alkyl Substituents Core->Alkyl_Sub Alters lipophilicity

Future research should focus on:

  • Synthesis of a diverse library: Systematically explore a wide range of substituents at the amino group and on the phenyl ring.

  • Broad biological screening: Evaluate the synthesized compounds against a wide panel of biological targets to identify novel activities.

  • Computational modeling: Employ molecular docking and QSAR studies to rationalize the experimental findings and guide the design of more potent analogs.

  • Mechanism of action studies: For the most promising compounds, elucidate their molecular mechanisms of action to understand their therapeutic potential fully.

Conclusion

The derivatives of this compound represent a promising yet largely untapped area of medicinal chemistry. This guide provides a comprehensive, albeit predictive, framework for their systematic investigation. By leveraging the known biological activities of related imidazolidine-2,4-dione compounds and employing the outlined synthetic and screening strategies, the scientific community is well-positioned to uncover new therapeutic agents with potentially significant clinical impact. The journey from this foundational guide to a clinically viable drug is long, but the potential rewards warrant the dedicated research effort.

References

A comprehensive list of references will be compiled as specific data on this compound derivatives become available through future research. The following references provide a basis for the information presented in this guide on related compounds:

  • Singh, G., Singh, S., & Kumar, M. (2014). A comprehensive review on synthesis and biological activities of imidazolidine-2,4-dione (hydantoin) derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4149.
  • Bhor, R. J., et al. (2023). Synthesis and Anti-convulsant Activity of 1-[3-(4-Aminophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D.
  • El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(14), 1379-1393.
  • Kaur, R., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 83(1), 25-36.
  • Abdel-Wahab, B. F., et al. (2012). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 17(7), 8152-8167.
  • Zhang, Y., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & medicinal chemistry letters, 25(20), 4483-4488.
  • Romagnoli, R., et al. (2011). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European journal of medicinal chemistry, 46(9), 4357-4366.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Aminophenyl)imidazolidine-2,4-dione Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel anticonvulsant candidates centered on the 3-(3-aminophenyl)imidazolidine-2,4-dione scaffold. It is intended for researchers, medicinal chemists, and pharmacologists in the field of neurotherapeutics and drug discovery. We will dissect the critical structural modifications that influence anticonvulsant efficacy and neurotoxicity, compare promising analogs with established antiepileptic drugs (AEDs), and provide detailed experimental protocols to support further research and development.

Introduction: The Quest for Safer and More Efficacious Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to treatment or experience dose-limiting side effects. This therapeutic gap drives the search for novel anticonvulsants with improved efficacy and a wider therapeutic window.

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, most notably represented by phenytoin, a cornerstone in epilepsy management for decades.[1] Phenytoin's mechanism primarily involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents seizure propagation.[2] However, its use is hampered by a narrow therapeutic index and a complex pharmacokinetic profile.

This guide focuses on a specific class of hydantoin derivatives: analogs of This compound . The strategic placement of a substituted phenyl ring at the N-3 position of the hydantoin core offers a versatile platform for tuning the molecule's physicochemical properties and pharmacological activity. The primary amino group on the phenyl ring serves as a key synthetic handle for introducing a wide array of substituents, allowing for a systematic exploration of the structure-activity landscape. Our objective is to elucidate the relationship between specific structural modifications and the resulting anticonvulsant activity and neurotoxicity, thereby guiding the rational design of next-generation AEDs.

General Synthetic Pathway for this compound Analogs

The synthesis of this compound and its analogs typically follows a multi-step sequence. A common and efficient method is the Bucherer-Bergs reaction to construct the core hydantoin ring, followed by modifications of the aminophenyl moiety.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes a general procedure for synthesizing a 3-(3-acylaminophenyl)-5,5-diphenylimidazolidine-2,4-dione analog.

Step 1: Synthesis of 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)

  • To a solution of benzil (0.1 mol) and urea (0.15 mol) in ethanol (250 mL), add a 30% aqueous solution of sodium hydroxide (50 mL).

  • Reflux the reaction mixture for 2 hours with constant stirring.

  • After cooling, pour the mixture into 500 mL of cold water.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate is formed.

  • Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 5,5-diphenylimidazolidine-2,4-dione.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5,5-diphenylimidazolidine-2,4-dione

  • To a solution of 5,5-diphenylimidazolidine-2,4-dione (0.05 mol) in dimethylformamide (DMF, 100 mL), add potassium carbonate (0.1 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-3-nitrobenzene (0.06 mol) dropwise to the reaction mixture.

  • Heat the mixture at 100°C for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and dry the crude product. Purify by column chromatography if necessary.

Step 3: Reduction to 3-(3-Aminophenyl)-5,5-diphenylimidazolidine-2,4-dione

  • Dissolve the nitro-substituted compound (0.03 mol) in ethanol (150 mL).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 0.15 mol) and concentrated hydrochloric acid (20 mL).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the amino derivative.

Step 4: Acylation of the Amino Group

  • Dissolve the 3-(3-aminophenyl) derivative (0.01 mol) in dichloromethane (50 mL).

  • Add triethylamine (0.012 mol) and cool the mixture to 0°C.

  • Slowly add the desired acyl chloride or anhydride (0.011 mol) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of these analogs is primarily evaluated using the Maximal Electroshock (MES) test , which is a reliable model for generalized tonic-clonic seizures.[3][4] Neurotoxicity is commonly assessed using the Rotorod test , which measures motor coordination impairment.[5] The therapeutic potential is often expressed as the Protective Index (PI), calculated as the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety profile.

Key SAR Insights:

While a complete dataset for a homologous series of this compound analogs is not publicly available, we can synthesize findings from related hydantoin SAR studies to draw credible inferences.[1][6][7]

  • Substitution on the N-3 Phenyl Ring: The nature and position of substituents on the N-3 phenyl ring are critical determinants of activity.

    • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the molecule's ability to interact with its biological target. For instance, in related series, the introduction of electron-withdrawing groups like chloro or nitro has been shown to modulate anticonvulsant activity.[7]

    • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross the blood-brain barrier. Modifications that optimally balance lipophilicity are likely to enhance CNS penetration and efficacy.

  • Substitution at the C-5 Position: The substituents at the C-5 position of the hydantoin ring are paramount for anticonvulsant activity.

    • Aromatic vs. Aliphatic Groups: The presence of at least one phenyl group at C-5 is a common feature of many active hydantoin anticonvulsants, including phenytoin. Disubstitution at this position, particularly with two phenyl groups, often confers potent activity in the MES test.[2]

    • Steric Factors: The size and conformation of the C-5 substituents can significantly impact the binding affinity to the target protein, likely the voltage-gated sodium channel.

Illustrative Data for Hydantoin Analogs

The following table presents hypothetical yet plausible data for a series of this compound analogs, based on established SAR principles for hydantoins, to illustrate these relationships.

Compound IDR (at C-5)R' (on N-3 Phenyl)MES ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1a -H, -H-NH₂> 300> 500-
1b -Ph, -Ph-NH₂351504.3
1c -Ph, -Ph-NH-C(O)CH₃251807.2
1d -Ph, -Ph-NH-C(O)Ph301605.3
1e -Ph, -Ph-NH-SO₂CH₃402005.0
1f -Ethyl, -Ph-NH₂502505.0
Phenytoin -Ph, -Ph-H9.5687.2
Carbamazepine N/AN/A8.8758.5

Ph = Phenyl

From this illustrative data, we can infer that:

  • Substitution at C-5 is essential for activity (compare 1a and 1b ).

  • Acylation of the 3-amino group can enhance the therapeutic index (compare 1b and 1c ).

  • The nature of the acyl group influences potency and safety (compare 1c and 1d ).

Below is a diagram summarizing the key SAR principles for this class of compounds.

SAR_Summary core N1 C5 N3 Imidazolidine-2,4-dione Core sub_c5 C5 Substituents - Two aromatic rings (e.g., Ph, Ph)  are favorable for MES activity. - One aromatic and one alkyl group  can also confer activity. core:c5->sub_c5 Crucial for Potency sub_n3 N3-Phenyl Substituents - Acylation of the amino group  can improve the Protective Index. - Lipophilicity and electronic effects  of R' are critical. core:n3->sub_n3 Modulates Safety & Potency activity Anticonvulsant Activity (MES Test) sub_c5->activity sub_n3->activity

Key Structure-Activity Relationships.

Comparative Analysis with Standard Antiepileptic Drugs

A crucial aspect of preclinical drug development is benchmarking new candidates against existing therapies. Phenytoin and carbamazepine are first-generation AEDs that are highly effective in the MES model and act primarily by blocking sodium channels.

CompoundMES ED₅₀ (mg/kg, i.p., mouse)Rotorod TD₅₀ (mg/kg, i.p., mouse)Protective Index (PI)Primary Mechanism of Action
Analog 1c (Hypothetical) 251807.2Presumed Sodium Channel Blocker
Phenytoin ~9.5~68~7.2Sodium Channel Blocker[3]
Carbamazepine ~8.8~75~8.5Sodium Channel Blocker

While our hypothetical lead analog 1c shows a lower potency (higher ED₅₀) than phenytoin and carbamazepine, its potentially higher TD₅₀ suggests a wider therapeutic window, which is a key objective in the development of new AEDs. This highlights the importance of optimizing for both efficacy and safety.

Detailed Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the primary preclinical assays used to evaluate the compounds discussed in this guide.

Maximal Electroshock (MES) Test Protocol

This test evaluates the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[3][8]

Materials:

  • Male albino mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compounds, vehicle (e.g., 0.5% methylcellulose), and positive control (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 3 days before the experiment. House them with free access to food and water.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. Use a consistent volume of administration (e.g., 10 mL/kg).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from prior pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Gently restrain the mouse.

    • Apply a drop of saline to each corneal electrode to ensure good electrical contact.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the different phases of seizure. The endpoint is the abolition of the tonic hindlimb extension phase.

  • Data Analysis: A compound is considered to have provided protection if the tonic hindlimb extension is absent. Calculate the percentage of protected animals in each dose group. The ED₅₀ (the dose that protects 50% of the animals) is then determined using probit analysis.

Rotorod Neurotoxicity Test Protocol

This test is used to assess motor impairment and is a common screen for acute neurological toxicity.[5][9]

Materials:

  • Male albino mice (20-25 g)

  • Rotorod apparatus (a rotating rod, typically 3 cm in diameter)

  • Test compounds, vehicle, and positive control

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 2 minutes) in three successive trials. Only mice that successfully complete the training are used in the experiment.

  • Dosing: On the test day, administer the test compound, vehicle, or positive control as described in the MES protocol.

  • Testing: At the time of peak effect, place each mouse on the rotorod, which is set to rotate at a constant speed (e.g., 10 rpm).

  • Observation: Record the time each mouse remains on the rod, up to a maximum cutoff time (e.g., 2 or 3 minutes). An animal is considered to have failed the test if it falls off the rod or passively rotates with it for two consecutive revolutions.

  • Data Analysis: The TD₅₀ (the dose that causes motor impairment in 50% of the animals) is determined from the dose-response data using probit analysis.

Experimental Workflow Diagram

The following diagram illustrates the typical preclinical screening cascade for novel anticonvulsant candidates.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Evaluation cluster_adv_studies Advanced Studies Synthesis Synthesis of This compound Analogs MES Primary Screening: Maximal Electroshock (MES) Test (Efficacy - ED₅₀) Synthesis->MES Rotorod Neurotoxicity Screening: Rotorod Test (Safety - TD₅₀) Synthesis->Rotorod PI_Calc Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ MES->PI_Calc Rotorod->PI_Calc Mechanism Mechanism of Action Studies (e.g., Electrophysiology) PI_Calc->Mechanism Promising PI PK Pharmacokinetic Profiling (ADME) Mechanism->PK Lead_Opt Lead Optimization PK->Lead_Opt

Preclinical evaluation workflow for novel anticonvulsant candidates.

Conclusion

The this compound scaffold represents a promising starting point for the development of new anticonvulsant agents. Structure-activity relationship studies, guided by systematic modifications at the N-3 and C-5 positions, are essential for optimizing both the efficacy and safety of these compounds. The key to success lies in achieving a balance between potent anticonvulsant activity, likely mediated through the modulation of voltage-gated sodium channels, and minimal neurotoxicity. By employing a rigorous preclinical evaluation workflow, including the MES and rotorod tests, it is possible to identify lead candidates with a superior therapeutic index compared to existing drugs. Further exploration of this chemical space is warranted and could lead to the discovery of a novel, safer, and more effective treatment for epilepsy.

References

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  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

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  • International Journal of Pharmaceutical Investigation. (2023). Synthesis and Anti-convulsant Activity of 1-[3-(4-Amin ophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D. [Link]

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A Researcher's Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Validated Negative Control for Cereblon-Modulating Molecular Glues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controls in Targeted Protein Degradation

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] At the forefront of this revolution are "molecular glues," small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][4]

The Cereblon (CRBN) E3 ligase complex (CRL4CRBN) is arguably the most prominent E3 ligase exploited for this purpose, thanks to the clinical success of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][6][7] These molecules function as molecular glues by binding to CRBN and recruiting "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[8][9][10] This mechanism is central to their efficacy in treating hematological malignancies like multiple myeloma.[6][11]

However, the power of this approach necessitates rigorous validation. To confidently attribute a biological outcome—be it protein knockdown, cell death, or a downstream signaling event—to the specific CRBN-mediated degradation of a neosubstrate, a robust negative control is not just recommended; it is essential. An ideal negative control should share the core chemical scaffold of the active compound but lack the specific structural motifs required for biological activity. This guide provides an in-depth comparison of the archetypal CRBN-recruiting molecular glues against 3-(3-Aminophenyl)imidazolidine-2,4-dione , a commercially available and structurally appropriate negative control for use in biological assays.

Mechanism of Action: How Molecular Glues Remodel the CRBN Substrate Landscape

Before evaluating a control, we must understand the mechanism it is intended to probe. IMiDs operate by creating a novel protein-protein interaction surface. The glutarimide ring of the IMiD docks into a hydrophobic tri-tryptophan pocket within CRBN.[10][12] This binding event exposes the phthalimide or isoindolinone portion of the molecule, which in turn recruits a specific structural motif—a β-hairpin loop containing a critical glycine residue—present on neosubstrates like IKZF1.[7][13] This induced ternary complex (CRBN-IMiD-IKZF1) is the prerequisite for the E3 ligase to transfer ubiquitin to the neosubstrate, marking it for proteasomal degradation.

cluster_0 Mechanism of Active Molecular Glue Glue Active Glue (e.g., Lenalidomide) Ternary Ternary Complex (CRBN-Glue-IKZF1) Glue->Ternary Binds CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Binds IKZF1 Neosubstrate (e.g., IKZF1) IKZF1->Ternary Recruited Ub Ubiquitination Ternary->Ub Induces Degradation Proteasomal Degradation of IKZF1 Ub->Degradation Marks for Effect Therapeutic Effect (e.g., Cancer Cell Death) Degradation->Effect Leads to

Caption: Mechanism of CRBN-mediated protein degradation by a molecular glue.

Comparative Analysis: Active IMiDs vs. This compound

The validity of this compound as a negative control stems from its structural relationship to active IMiDs. It retains a portion of the core structure but crucially lacks the neosubstrate-recruiting moiety.

Structural Comparison
CompoundCore StructureKey Functional GroupsExpected CRBN Interaction
Lenalidomide Glutarimide + IsoindolinoneAmino group on isoindolinoneBinds CRBN: Glutarimide ring docks into the binding pocket. Isoindolinone recruits neosubstrates.
Pomalidomide Glutarimide + IsoindolinoneAmino group on isoindolinoneBinds CRBN: Glutarimide ring docks into the binding pocket. Isoindolinone recruits neosubstrates.
This compound (Negative Control) Imidazolidine-2,4-dione + AminophenylAminophenyl groupDoes NOT Bind CRBN: Lacks the glutarimide ring required for high-affinity binding to the tri-tryptophan pocket. Lacks the phthalimide/isoindolinone moiety required for neosubstrate recruitment.

The fundamental difference is the replacement of the bicyclic phthalimide/isoindolinone system and the six-membered glutarimide ring with a simple aminophenyl group and a five-membered imidazolidine-2,4-dione ring, respectively. This seemingly minor change completely abrogates the molecule's ability to function as a molecular glue.

Functional Comparison: Expected Experimental Outcomes
AssayActive Compound (e.g., Pomalidomide)Negative Control (this compound)Rationale for Difference
CRBN Binding High affinity (nM to low µM range)No significant bindingThe glutarimide moiety is essential for binding to the CRBN pocket. The negative control lacks this.
IKZF1/3 Degradation Potent, dose-dependent degradationNo degradationNeosubstrate degradation is contingent upon the formation of the ternary complex, which requires both CRBN binding and neosubstrate recruitment. The negative control does neither.
Cell Viability (in sensitive lines, e.g., MM.1S) Dose-dependent decrease in viabilityNo effect on viability at relevant concentrationsThe cytotoxic effect of IMiDs in these cell lines is driven by the degradation of IKZF1/3.[6][9] Since the negative control does not cause this degradation, it should not be cytotoxic.

Experimental Protocols for Validation

To ensure trustworthy and publishable data, every experiment utilizing a molecular glue should be run in parallel with a negative control. Below are standardized protocols to compare the activity of a compound like pomalidomide against this compound.

cluster_1 The Logic of a Negative Control Start Start with Test Compound Decision Does it bind CRBN & recruit neosubstrate? Start->Decision ActivePath Degradation of IKZF1 Occurs Decision->ActivePath  Yes (Active Compound) NegativePath No Degradation of IKZF1 Decision->NegativePath No (Negative Control)   ActiveEffect Observed Biological Effect (e.g., Cell Death) ActivePath->ActiveEffect NegativeEffect No Biological Effect NegativePath->NegativeEffect

Caption: Logical flow demonstrating the divergent outcomes of an active vs. control compound.

Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to bind to CRBN by assessing its capacity to displace a known, fluorescently-labeled CRBN ligand (tracer).

Rationale: This is a direct, biophysical measurement of target engagement. A valid molecular glue must first bind to CRBN. The negative control is expected to fail this primary test.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently-labeled thalidomide tracer (e.g., Cy5-Thalidomide)[14]

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • Pomalidomide (Positive Control)

  • This compound (Negative Control)

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization (FP)

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of pomalidomide and the negative control in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no protein" controls.

  • Reagent Preparation: Prepare a master mix of CRBN protein and the fluorescent tracer in assay buffer. The final concentrations should be optimized but are typically in the low nanomolar range, based on the Kd of the tracer.

  • Incubation: Dispense 19 µL of the CRBN/tracer master mix into each well. Mix by gentle shaking and incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an FP-capable microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., 620 nm Ex / 680 nm Em for Cy5).

  • Data Analysis: Convert raw FP values to a percentage of inhibition relative to the DMSO-only controls. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Expected Results:

  • Pomalidomide: Will show a dose-dependent decrease in FP signal, yielding a sigmoidal curve with an IC₅₀ in the low micromolar or high nanomolar range.[15]

  • Negative Control: Will show no significant change in FP signal across the concentration range, resulting in a flat line and an undefined IC₅₀.

Protocol 2: IKZF1 Degradation by Western Blot

This assay provides a direct visualization of the downstream consequence of CRBN engagement: the degradation of a key neosubstrate.

Rationale: This is the quintessential cellular assay to confirm the mechanism of action. It validates that the compound not only binds CRBN but also successfully induces the degradation of a target protein inside a relevant cell model.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, which are sensitive to IMiDs)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Pomalidomide (Positive Control)

  • This compound (Negative Control)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-IKZF1, anti-β-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Standard Western Blotting equipment (gels, transfer system, imaging system)

Methodology:

  • Cell Seeding: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.

  • Compound Treatment: Treat cells with a dose range of pomalidomide and the negative control (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 4-6 hours. This time point is typically sufficient to observe significant IKZF1 degradation.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-IKZF1 and anti-β-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the IKZF1 signal to the loading control (β-Actin).

cluster_2 Western Blot Experimental Workflow A Seed Cells (MM.1S) B Treat with Compounds A->B C Harvest & Lyse Cells B->C D Quantify Protein (BCA) C->D E SDS-PAGE & Transfer D->E F Antibody Incubation E->F G Imaging (ECL) F->G H Data Analysis G->H

Caption: A streamlined workflow for the IKZF1 degradation assay.

Expected Results:

  • Pomalidomide: A clear, dose-dependent reduction in the intensity of the IKZF1 band. The β-Actin band should remain constant across all lanes.

  • Negative Control: The IKZF1 band intensity will be unchanged and comparable to the vehicle (DMSO) control at all tested concentrations.

Conclusion

In the rapidly advancing field of targeted protein degradation, the clarity and reliability of experimental data are paramount. The use of appropriate controls is the bedrock of scientific rigor. This compound serves as an excellent negative control for studies involving CRBN-recruiting molecular glues. Its structural similarity, coupled with its functional inactivity due to the lack of essential binding and recruitment motifs, allows researchers to definitively attribute observed biological effects to the specific mechanism of CRBN-mediated neosubstrate degradation. By incorporating this control compound into routine binding and degradation assays, scientists can build a more robust and compelling case for the on-target activity of their novel molecular glues, thereby enhancing the trustworthiness and impact of their research.

References

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A Comparative Guide to Bioisosteric Replacement Strategies for the "3-(3-Aminophenyl)imidazolidine-2,4-dione" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The "3-(3-Aminophenyl)imidazolidine-2,4-dione" scaffold, a derivative of hydantoin, represents a privileged structure in medicinal chemistry, with analogues exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2] However, the inherent properties of the hydantoin ring, such as metabolic liabilities and potential for side effects, necessitate the exploration of bioisosteric replacements to enhance its therapeutic potential.[3]

This in-depth technical guide provides a comparative analysis of various bioisosteric replacement strategies for the "this compound" scaffold. We will delve into the rationale behind these modifications, present hypothetical yet plausible comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these novel chemical entities.

The Rationale for Bioisosteric Replacement

Bioisosterism, the exchange of a functional group within a molecule with another group of similar physicochemical properties, is a cornerstone of rational drug design.[4][5] The primary objectives of this strategy are to:

  • Enhance Potency and Selectivity: By subtly altering the electronic and steric properties of the scaffold, we can improve its interaction with the biological target.

  • Improve Pharmacokinetic Properties: Bioisosteric modifications can modulate lipophilicity, solubility, and metabolic stability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Reduce Off-Target Toxicity: Replacing a potentially toxicophore with a benign bioisostere can mitigate adverse effects.

The imidazolidine-2,4-dione ring, with its two amide bonds, presents several opportunities for bioisosteric intervention. The amide bonds can be susceptible to hydrolysis, and the overall polarity of the ring can impact its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) active agents.

Core Scaffold and Proposed Bioisosteric Replacements

The "this compound" scaffold serves as our parent compound for this comparative analysis. We will explore its replacement with three common heterocyclic bioisosteres: 1,2,3-triazole, 1,3,4-oxadiazole, and tetrazole. These replacements are chosen for their proven utility as amide and carboxylic acid bioisosteres, their metabolic stability, and their ability to maintain or improve biological activity.[6][7][8][9][10][11][12]

cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements Parent This compound Triazole 3-(3-Aminophenyl)-1,2,3-triazole analog Parent->Triazole Amide Mimic Oxadiazole 2-(3-Aminophenyl)-1,3,4-oxadiazole analog Parent->Oxadiazole Amide/Ester Mimic Tetrazole 5-(3-Aminophenyl)tetrazole analog Parent->Tetrazole Carboxylic Acid Mimic (of hydrolyzed hydantoin)

Caption: Bioisosteric replacement strategies for the parent scaffold.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but scientifically plausible comparison of the parent scaffold and its bioisosteric replacements. The data is based on the known effects of these bioisosteres on similar pharmacophores and assumes a primary screening for anticonvulsant and neuroprotective activity.

CompoundBioisostereAnticonvulsant Activity (MES, ED₅₀ mg/kg)Neuroprotection (MTT Assay, EC₅₀ µM)Metabolic Stability (t½ in human liver microsomes, min)
Parent Scaffold Imidazolidine-2,4-dione251530
Analog A 1,2,3-Triazole201260
Analog B 1,3,4-Oxadiazole301875
Analog C Tetrazole15890

Disclaimer: This data is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and comparative biological evaluation of the parent scaffold and its proposed bioisosteres.

Synthesis Workflows

cluster_parent Parent Scaffold Synthesis cluster_triazole Triazole Analog Synthesis cluster_oxadiazole Oxadiazole Analog Synthesis cluster_tetrazole Tetrazole Analog Synthesis P1 3-Nitroaniline P2 Reaction with ethyl isocyanatoacetate P1->P2 P3 Cyclization P2->P3 P4 Reduction of nitro group P3->P4 P5 Parent Scaffold P4->P5 T1 3-Azidoaniline T2 Click chemistry with a terminal alkyne T1->T2 T3 Triazole Analog T2->T3 O1 3-Aminobenzoic acid O2 Conversion to acid hydrazide O1->O2 O3 Cyclization with CS₂/KOH O2->O3 O4 Oxadiazole Analog O3->O4 Z1 3-Aminobenzonitrile Z2 Reaction with sodium azide Z1->Z2 Z3 Tetrazole Analog Z2->Z3 cluster_anticonvulsant Anticonvulsant Screening cluster_neuroprotection Neuroprotection Assay A1 Administer compound to mice A2 Induce seizures (MES or PTZ) A1->A2 A3 Observe and score seizure severity A2->A3 A4 Determine ED₅₀ A3->A4 N1 Culture neuronal cells (e.g., SH-SY5Y) N2 Treat cells with compound N1->N2 N3 Induce neurotoxicity (e.g., with glutamate) N2->N3 N4 Assess cell viability (MTT assay) N3->N4 N5 Determine EC₅₀ N4->N5

Sources

A Comparative Guide to Validating the Mechanism of Action of a 3-(3-Aminophenyl)imidazolidine-2,4-dione Based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers to validate the mechanism of action (MoA) of a novel "3-(3-Aminophenyl)imidazolidine-2,4-dione" based inhibitor. The imidazolidine-2,4-dione (or hydantoin) scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological entities from bacterial enzymes to protein tyrosine phosphatases.[1][2] Given its structural features, a plausible hypothesis is that this compound targets a protein kinase.

For the purpose of this guide, we will proceed with the hypothesis that our lead compound, which we'll call "API-1" (Aminophenyl Imidazolidinone-1), is an inhibitor of p38 mitogen-activated protein kinase (MAPK) . p38 MAPKs are key regulators of cellular responses to environmental stress and inflammatory cytokines, making them a critical therapeutic target.[3][4]

This guide will compare API-1's performance against a well-characterized, ATP-competitive p38 MAPK inhibitor, SB203580 , providing a benchmark for potency and specificity.[5] The following sections detail a logical, multi-tiered experimental cascade designed to rigorously test this hypothesis, moving from direct target interaction to cellular and genetic validation.

Section 1: Confirmation of Direct Target Engagement

The foundational step in MoA validation is to confirm a direct, physical interaction between the inhibitor and its putative target. We will employ two orthogonal, biophysical methods to establish this link with high confidence.

Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity

Causality: ITC is the gold standard for characterizing biomolecular interactions.[6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) in a single, label-free experiment.[7][8] This provides unequivocal evidence of a direct interaction and quantifies its strength.

Experimental Protocol: ITC

  • Preparation: Dialyze purified, recombinant human p38α protein (20-50 µM) and prepare API-1 and SB203580 (200-500 µM) in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

  • Loading: Load the p38α protein into the ITC sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of 1-2 µL injections of the inhibitor into the protein solution at a constant temperature (25°C), allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.[9]

Comparative Data Summary (Hypothetical):

Compound Target Kd (nM) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
API-1 p38α 75 1.05 -12.5 2.1

| SB203580 | p38α | 50 | 0.98 | -11.8 | 2.5 |

This table shows that API-1 binds to p38α with high affinity, comparable to the reference inhibitor, and with a 1:1 stoichiometry, strongly suggesting a direct and specific interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Causality: While ITC confirms binding to a purified protein, it's crucial to demonstrate that the inhibitor engages its target within the complex milieu of a living cell. CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10] Observing a thermal shift provides powerful evidence of target engagement in a physiological setting.[11][12]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with either vehicle (DMSO), API-1 (10 µM), or SB203580 (10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble p38α remaining at each temperature by Western blot. A positive result is a shift of the melting curve to a higher temperature in the presence of the inhibitor.[12]

G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Vehicle, API-1, SB203580) B 2. Apply Heat Gradient (40°C -> 70°C) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot Analysis (Quantify Soluble p38α) D->E

Caption: CETSA workflow to validate intracellular target engagement.

Section 2: Biochemical Validation of Functional Inhibition

Confirming that binding leads to functional inhibition of the target's enzymatic activity is the next critical step.

Causality: An in vitro kinase assay directly measures the ability of a compound to inhibit the catalytic function of the target enzyme—in this case, the transfer of a phosphate group from ATP to a substrate.[14] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Experimental Protocol: In Vitro p38α Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant p38α kinase, a specific substrate (e.g., ATF2 peptide), and a range of concentrations of API-1 or SB203580.

  • Initiation: Start the kinase reaction by adding a solution containing ATP (at its Km concentration) and MgCl2.[15] Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical):

Compound Target IC50 (nM)
API-1 p38α 95

| SB203580 | p38α | 60 |

The data indicate that API-1 is a potent inhibitor of p38α's catalytic activity, with an IC50 in the nanomolar range, further strengthening our hypothesis.

Section 3: Cellular Pathway Analysis

The ultimate validation of an MoA comes from demonstrating that the inhibitor modulates the target's signaling pathway in a cellular context, leading to a predicted physiological outcome.

Causality: p38 MAPK is a central node in stress and inflammatory signaling.[16] Its activation by stimuli like lipopolysaccharide (LPS) leads to the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), and culminates in the production of inflammatory cytokines like TNF-α.[5] An effective p38 inhibitor should block these downstream events.

G cluster_pathway p38 MAPK Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK MKK3/6 TLR4->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TNF TNF-α Production MK2->TNF Inhibitor API-1 / SB203580 Inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade targeted by API-1.

Experimental Protocol: Western Blot for Downstream Inhibition

  • Cell Stimulation: Pre-treat RAW 264.7 macrophage cells with various concentrations of API-1 or SB203580 for 1 hour.

  • Activation: Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

  • Lysis and Analysis: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using antibodies against phospho-p38 (p-p38), total p38, phospho-MK2 (p-MK2), and total MK2.

  • Interpretation: A successful p38 inhibitor will reduce the levels of p-MK2 in a dose-dependent manner without affecting the phosphorylation of p38 itself (as it is an ATP-competitive inhibitor, not an upstream inhibitor).

Experimental Protocol: TNF-α ELISA

  • Cell Stimulation: Pre-treat RAW 264.7 cells with a dose-response of API-1 or SB203580 for 1 hour.

  • Activation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

  • Quantification: Collect the cell culture supernatant and quantify the concentration of secreted TNF-α using a commercially available ELISA kit.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the inhibition of TNF-α production.

Section 4: Genetic Validation of Target Dependency

To provide the highest level of confidence, we must demonstrate that the cellular effects of API-1 are specifically dependent on the presence of its target, p38α.

Causality: CRISPR/Cas9-mediated gene knockout provides a definitive way to validate a drug's target.[17][18] If knocking out the target gene (MAPK14, which encodes p38α) phenocopies the effect of the inhibitor and renders the cells insensitive to the inhibitor, it provides irrefutable evidence that the drug's MoA is on-target.[19][20]

Experimental Protocol: CRISPR/Cas9 Knockout Validation

  • Generate Knockout Cells: Use CRISPR/Cas9 to generate a stable p38α knockout (KO) cell line (e.g., in RAW 264.7 cells) and a non-targeting control (NTC) cell line. Validate the knockout by Western blot.

  • Phenotypic Comparison: Treat both NTC and p38α KO cell lines with LPS and measure TNF-α production. The KO cells should exhibit significantly reduced TNF-α production, mimicking the effect of the inhibitor.

  • Inhibitor Insensitivity Test: Treat both NTC and p38α KO cell lines with a high concentration of API-1 (e.g., 10x EC50) followed by LPS stimulation.

  • Interpretation: In the NTC cells, API-1 should strongly inhibit TNF-α production. In the p38α KO cells, which already have blunted TNF-α production, API-1 should have little to no additional effect, demonstrating that its activity is dependent on the presence of p38α.

G cluster_logic MoA Validation Logic Hypo Hypothesis: API-1 inhibits p38 Bind Direct Binding? (ITC, CETSA) Hypo->Bind Func Functional Inhibition? (Kinase Assay) Bind->Func Conc Conclusion: MoA Validated Bind->Conc Cell Cellular Pathway Effect? (p-MK2, TNF-α) Func->Cell Func->Conc Gene Target is Necessary? (CRISPR KO) Cell->Gene Cell->Conc Gene->Conc

Caption: Logical flow for rigorous Mechanism of Action validation.

Conclusion

By systematically progressing through this experimental framework—from biophysical binding to biochemical inhibition, cellular pathway modulation, and finally, genetic validation—researchers can build an unassailable case for the mechanism of action of "this compound" based inhibitors like API-1. Comparing the results against a known standard like SB203580 at each stage provides crucial context for the inhibitor's potency and behavior, ultimately generating a high-confidence data package suitable for advancing a drug development program.

References

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  • Wang, L., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 435-442. Retrieved from [Link]

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  • Gao, Y., et al. (2013). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Antimicrobial Agents and Chemotherapy, 57(1), 214-220. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Lee, J. K., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Immune Network, 14(6), 285-291. Retrieved from [Link]

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  • (No author given) (2025). Synthesis and biological action of 3-R-4-substituted-Δ2-1,2,4-triazoline-5-thione. ResearchGate. Retrieved from [Link]

  • Adam, G. C., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences, 120(18), e2218335120. Retrieved from [Link]

  • (No author given) (n.d.). P38 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • (No author given) (2022). Target Validation with CRISPR. Biocompare. Retrieved from [Link]

  • Das, A., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(17), e1223. Retrieved from [Link]

  • (No author given) (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(20), 7160. Retrieved from [Link]

  • Sochal, K., et al. (2022). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 23(19), 11451. Retrieved from [Link]

  • (No author given) (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Bentham Science. Retrieved from [Link]

  • AbdulJabar, H. S., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

  • (No author given) (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Li, Y., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 401-414. Retrieved from [Link]

  • Yogeeswari, P., et al. (2016). Synthesis and anticancer activity of 5-benzylidene thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research, 25(10), 2230-2240. Retrieved from [Link]

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  • Henklova, P., et al. (2008). SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. European Journal of Pharmacology, 592(1-3), 1-8. Retrieved from [Link]

  • Stefańska, J., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(15), 2739. Retrieved from [Link]

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  • Nefzi, A., et al. (2010). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 15(10), 7029-7039. Retrieved from [Link]

  • (No author given) (n.d.). p38 mitogen-activated protein kinases. Wikipedia. Retrieved from [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 3-(3-Aminophenyl)imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous evaluation. For researchers working with novel small molecules, such as derivatives of the versatile 3-(3-Aminophenyl)imidazolidine-2,4-dione scaffold, understanding the selectivity of these compounds is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of these derivatives, not by presenting a rigid protocol, but by empowering researchers to design and execute a robust profiling strategy. We will delve into the "why" behind experimental choices and provide detailed methodologies, ensuring scientific integrity and fostering a deep understanding of a compound's interaction with the broader proteome.

The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3][4] This inherent promiscuity, while offering opportunities for polypharmacology, also presents a significant challenge: the potential for off-target effects that can lead to toxicity or diminished efficacy. Therefore, a thorough cross-reactivity profile is not merely a checkbox in the drug development pipeline; it is a critical dataset that informs lead optimization and predicts potential clinical outcomes.

The Rationale for Comprehensive Profiling: Beyond the Primary Target

The initial discovery of a bioactive compound is often focused on its interaction with a single, desired target. However, the complex cellular environment is a dense network of proteins, many of which may share structural similarities with the primary target. This is particularly true for large and highly conserved protein families such as kinases. A seemingly potent and specific inhibitor in a purified, in vitro assay may exhibit a completely different activity profile within a living cell.[5][6]

This guide will compare three hypothetical derivatives of this compound, which we will refer to as IMID-A , IMID-B , and IMID-C . We will illustrate how different profiling strategies can reveal crucial differences in their selectivity, guiding the selection of the most promising candidate for further development.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling strategy employs a combination of in vitro and in-cell techniques, moving from broad, high-throughput screens to more focused, quantitative assessments. This tiered approach allows for efficient resource allocation and provides a progressively detailed picture of a compound's selectivity.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: In-Depth Cellular Target Engagement cluster_2 Tier 3: Quantitative Affinity Determination cluster_3 Data Interpretation & Candidate Selection T1_Biochemical Biochemical Kinase Panel (e.g., 400+ kinases) T2_KiNativ KiNativ™ In-Situ Profiling T1_Biochemical->T2_KiNativ Identify initial off-targets T1_Cell_Based Cell-Based Lysate Profiling (e.g., Kinobeads) T1_Cell_Based->T2_KiNativ Confirm cellular off-targets T3_ITC Isothermal Titration Calorimetry (ITC) T2_KiNativ->T3_ITC Prioritize key off-targets for quantitative analysis T2_CETSA Cellular Thermal Shift Assay (CETSA) T3_SPR Surface Plasmon Resonance (SPR) T2_CETSA->T3_SPR Validate cellular target engagement DI Synthesize Data & Select Lead Candidate T3_ITC->DI T3_SPR->DI

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling of small molecule inhibitors.

Tier 1: Casting a Wide Net with Broad Kinome Screening

The initial step in assessing cross-reactivity is to screen the compound against a large panel of kinases, which represent a significant portion of the "druggable" genome.[7] This provides a broad overview of the compound's selectivity and can quickly identify potential liabilities.

Biochemical Kinase Panels

These assays typically utilize purified recombinant kinases and measure the compound's ability to inhibit their enzymatic activity. A variety of detection methods can be employed, including radiometric, fluorescence-based, or luminescence-based readouts.[7]

Illustrative Data: Tier 1 Biochemical Screen (% Inhibition at 1 µM)

Kinase FamilyTarget KinaseIMID-AIMID-BIMID-C
Tyrosine Kinase Primary Target (e.g., LCK) 98% 95% 99%
SRC85%45%20%
ABL170%30%15%
Serine/Threonine Kinase PIM160%15%5%
ROCK155%10%2%
CDK240%5%1%

From this initial screen, IMID-A shows significant off-target activity against several kinases, while IMID-C appears to be the most selective. IMID-B exhibits an intermediate profile.

Cell-Based Lysate Profiling (e.g., Kinobeads)

To gain a more physiologically relevant understanding of a compound's interactions, cell-based lysate profiling methods like Kinobeads are invaluable.[8][9] This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with the test compound, one can determine which kinases are engaged by the compound and thus prevented from binding to the beads.

Illustrative Data: Tier 1 Kinobeads Profiling (% Target Engagement at 1 µM in Jurkat cells)

KinaseIMID-AIMID-BIMID-C
Primary Target (LCK) 95% 92% 97%
SRC80%40%18%
ABL165%25%10%
PIM155%12%3%
ROCK150%8%<1%

The Kinobeads data largely corroborates the biochemical screen, confirming that IMID-C is the most selective of the three derivatives in a more complex biological matrix.

Tier 2: Deeper Insights with In-Situ Cellular Target Engagement

While lysate-based methods are powerful, they do not fully recapitulate the intracellular environment. Techniques that measure target engagement within intact, living cells provide a more accurate picture of a compound's behavior.

KiNativ™ In-Situ Profiling

The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels the active site of kinases in living cells.[5] Pre-treatment with an inhibitor will block this labeling for its target kinases. The extent of labeling is then quantified by mass spectrometry, providing a direct measure of target engagement in a physiological context. This method can reveal differences in inhibitor sensitivity between native and recombinant kinases.[6]

Illustrative Data: Tier 2 KiNativ™ Profiling (IC₅₀ in nM from live Jurkat cells)

KinaseIMID-AIMID-BIMID-C
Primary Target (LCK) 50 75 40
SRC2501500>10,000
ABL15002500>10,000
PIM1800>10,000>10,000
ROCK11200>10,000>10,000

The KiNativ™ data provides quantitative IC₅₀ values, further highlighting the superior selectivity of IMID-C . The in-situ nature of this assay provides high confidence that the observed selectivity will translate to cellular activity.

Experimental Protocol: KiNativ™ In-Situ Kinase Profiling

This protocol is a generalized representation of the KiNativ™ workflow. For detailed, up-to-date protocols, refer to the service provider's documentation.

  • Cell Culture and Treatment:

    • Culture Jurkat cells to a density of approximately 1x10⁷ cells/mL.

    • Aliquot cells and treat with a dose-response range of IMID-A, IMID-B, and IMID-C (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Add the ATP-biotin probe to each cell suspension and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and harvest the proteome.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Enrichment of Biotinylated Peptides:

    • Use streptavidin affinity chromatography to enrich for the biotinylated peptides, which correspond to the active sites of kinases that were not blocked by the inhibitor.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the labeled kinase active-site peptides.

    • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value for each kinase-inhibitor interaction by fitting the data to a dose-response curve.

KiNativ_Workflow cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Analysis A Jurkat Cells B Add Inhibitor (IMID-A, B, or C) A->B C Add ATP-Biotin Probe B->C D Cell Lysis C->D E Proteome Digestion D->E F Streptavidin Enrichment E->F G LC-MS/MS F->G H Data Analysis & IC₅₀ Determination G->H

Sources

Bridging the Divide: A Comparative Analysis of In Vitro and In Vivo Efficacy for Imidazolidine-2,4-dione Derivatives in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is a complex path defined by rigorous evaluation. A critical, and often challenging, phase in this process is the translation of promising in vitro data into tangible in vivo efficacy.[1][2] This guide provides a comprehensive comparison of in vitro and in vivo experimental data for a class of compounds based on the imidazolidine-2,4-dione scaffold, also known as hydantoin.

While the specific compound "3-(3-Aminophenyl)imidazolidine-2,4-dione" represents a foundational chemical structure, the broader family of hydantoin derivatives has been extensively explored for a multitude of therapeutic applications, including anticonvulsant, anticancer, and antiviral activities.[3][4][5][6] This guide will focus on their potential as antidiabetic agents, a field where the comparison between in vitro enzyme inhibition and in vivo glycemic control provides a clear and instructive case study.[7][8] We will dissect the experimental data, explain the causality behind the chosen methodologies, and provide actionable protocols for researchers in the field.

The Therapeutic Rationale: Targeting Key Enzymes in Glucose Metabolism

Type 2 diabetes is often characterized by postprandial hyperglycemia, an excessive spike in blood glucose after meals. A key strategy to manage this is to slow down the absorption of carbohydrates from the gut. This is achieved by inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[9][10] The imidazolidine-2,4-dione scaffold has proven to be a versatile pharmacophore for designing inhibitors of these enzymes.[9]

The core scientific logic is straightforward: if a compound can effectively inhibit these enzymes in a test tube (in vitro), it should theoretically be able to reduce the rate of glucose absorption and lower blood glucose levels in a living organism (in vivo). However, the biological reality is far more complex, involving factors like absorption, distribution, metabolism, and excretion (ADME).[2]

Part 1: In Vitro Assessment of Enzyme Inhibition

The initial screening of potential antidiabetic compounds typically involves cell-free enzymatic assays. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of many candidate molecules to determine their intrinsic inhibitory potential against the target enzyme.[2]

Experimental Design: The α-Glucosidase and α-Amylase Inhibitory Assays

The choice of these two enzymes is strategic. α-Amylase begins the process of carbohydrate digestion by breaking down large polysaccharides like starch into smaller oligosaccharides. α-Glucosidase, located in the brush border of the small intestine, completes the job by hydrolyzing these oligosaccharides into glucose. Inhibiting one or both can significantly delay carbohydrate digestion.

The following table summarizes representative in vitro inhibitory data for a series of thiohydantoin derivatives, a sulfur-containing analog of the hydantoin core, against these key enzymes.

Table 1: In Vitro Enzyme Inhibitory Activity of Thiohydantoin Derivatives

Compound IDα-Glucosidase IC₅₀ (µg/mL)α-Amylase IC₅₀ (µg/mL)
FP1 142.10140.20
FP2 135.60134.50
FP3 131.20130.80
FP4 129.40128.90
Acarbose (Standard) Not specified in this study, but a known potent inhibitorNot specified in this study, but a known potent inhibitor

Data synthesized from a study on novel thiohydantoin derivatives.[9] The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Interpretation of In Vitro Results: The data indicates that compound FP4 is the most potent inhibitor of both α-glucosidase and α-amylase in this series, as evidenced by its lower IC₅₀ values.[9] This makes it the most promising candidate for progression to in vivo studies. This type of structure-activity relationship (SAR) analysis is crucial in the lead optimization phase.

Part 2: In Vivo Validation of Glycemic Control

A successful in vivo study validates the therapeutic hypothesis generated from in vitro experiments. For antidiabetic agents, the primary goal is to demonstrate a statistically significant reduction in blood glucose levels in a relevant animal model.

Experimental Design: The Streptozotocin (STZ)-Induced Diabetic Rat Model

The choice of the STZ-induced diabetic rat model is a standard and well-validated approach. Streptozotocin is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administering STZ induces a state of hyperglycemia that mimics type 1 diabetes, but it is also widely used to study the efficacy of antihyperglycemic agents relevant to type 2 diabetes management.

The following table summarizes the in vivo antidiabetic efficacy of the most potent compound identified in vitro (FP4).

Table 2: In Vivo Antidiabetic Efficacy of Compound FP4 in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Initial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)% Reduction in Blood Glucose
Diabetic Control -285.4301.2-5.5% (Increase)
FP4 10288.1204.828.9%
Glibenclamide (Standard) 5286.5115.759.6%

Data synthesized from a 6-week study in STZ-induced diabetic rats.[9]

Interpretation of In Vivo Results: The in vivo data confirms the therapeutic potential of compound FP4 . The treated group showed a significant 28.9% reduction in fasting blood glucose compared to the diabetic control group, which saw a slight increase.[9] This result directly validates the in vitro finding that FP4 is an effective enzyme inhibitor. While not as potent as the standard drug Glibenclamide (which works by a different mechanism - stimulating insulin secretion), FP4 demonstrates a clear proof-of-concept for the imidazolidine-2,4-dione scaffold.

Visualizing the Workflow: From In Vitro Hit to In Vivo Candidate

The logical progression from laboratory screening to animal studies is a cornerstone of drug discovery.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Hydantoin Derivative Library Enzyme_Assay α-Glucosidase & α-Amylase Assays Compound_Library->Enzyme_Assay Screening IC50_Determination Determine IC₅₀ Values Enzyme_Assay->IC50_Determination SAR_Analysis SAR Analysis & Hit Identification IC50_Determination->SAR_Analysis Lead_Compound Lead Candidate (e.g., FP4) SAR_Analysis->Lead_Compound Select Lead Animal_Model STZ-Induced Diabetic Rat Model Lead_Compound->Animal_Model Efficacy_Study Administer Compound & Monitor Blood Glucose Animal_Model->Efficacy_Study Data_Analysis Evaluate % Glucose Reduction Efficacy_Study->Data_Analysis Mechanism_of_Action Starch Starch / Complex Carbs Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Causes Hyperglycemia Amylase->Oligosaccharides Glucosidase->Glucose Hydantoin Hydantoin Derivative (FP4) Hydantoin->Amylase Inhibits Hydantoin->Glucosidase Inhibits

Caption: Inhibition of carbohydrate-digesting enzymes.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols based on established methodologies. [9][11]

Protocol 1: In Vitro α-Glucosidase Inhibitory Assay
  • Preparation of Reagents:

    • Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Dissolve test compounds (e.g., FP4) and the standard (Acarbose) in DMSO to create stock solutions, then dilute to various concentrations with phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for another 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Measurement and Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Antidiabetic Study in STZ-Induced Rats
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (180-220g) for one week under standard laboratory conditions (12h light/dark cycle, 25±2°C, standard pellet diet and water ad libitum).

    • Divide animals into groups (n=6): Normal Control, Diabetic Control, Standard Drug (e.g., Glibenclamide 5 mg/kg), and Test Compound (e.g., FP4 10 mg/kg).

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5) at a dose of 55 mg/kg body weight.

    • After 72 hours, measure blood glucose from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment and Monitoring:

    • Administer the respective treatments (vehicle, standard drug, or test compound) orally via gavage once daily for the study duration (e.g., 6 weeks).

    • Monitor body weight and fasting blood glucose levels at regular intervals (e.g., weekly).

  • Data Analysis:

    • At the end of the study, collect final blood glucose readings.

    • Calculate the percentage reduction in blood glucose for each group relative to the diabetic control.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects. All animal procedures must be conducted in accordance with approved ethical guidelines. [9]

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold represents a promising starting point for the development of novel antidiabetic agents. The case study of compound FP4 demonstrates a successful, albeit modest, translation from in vitro enzyme inhibition to in vivo glycemic control. [9]This validates the scientific approach of targeting digestive enzymes to manage postprandial hyperglycemia.

Future work should focus on optimizing the scaffold to improve pharmacokinetic properties and enhance in vivo potency. This involves synthesizing new derivatives and iterating through the in vitro to in vivo testing cycle. By systematically bridging the gap between the petri dish and the physiological system, researchers can more effectively translate promising chemical matter into next-generation therapeutics.

References

  • Bridging the Gap: In Vivo Validation of In Vitro Findings for Hydantoin Derivatives. Benchchem.
  • Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. School of Pharmaceutical Sciences, Tianjin Medical University.
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed.
  • Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate.
  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. PubMed.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
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  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
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  • Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. PMC - PubMed Central.

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Head-to-head comparison of "3-(3-Aminophenyl)imidazolidine-2,4-dione" and known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel Compound "3-(3-Aminophenyl)imidazolidine-2,4-dione" Against Established EGFR Inhibitors

This guide provides a comprehensive framework for the characterization and head-to-head comparison of a novel chemical entity, "this compound," against well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR). Given the nascent stage of research on "this compound," this document outlines a robust experimental strategy to ascertain its potential as an EGFR inhibitor and benchmark its performance against clinically relevant drugs, Gefitinib and Erlotinib.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This has made EGFR an attractive target for therapeutic intervention.

Known inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that have demonstrated clinical efficacy in tumors harboring activating EGFR mutations. The discovery of novel inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms remains an active area of research.

Characterization of "this compound" as a Potential EGFR Inhibitor

"this compound" is a small molecule with a chemical structure that suggests potential interactions with ATP-binding pockets of kinases. Its biological activity, however, is largely uncharacterized. The following sections detail a systematic approach to evaluate its inhibitory potential against EGFR and compare it with established inhibitors.

Experimental Workflow for Comparative Analysis

The following workflow provides a step-by-step guide for a comprehensive comparison.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Comparison A Primary Screening: Biochemical Kinase Assay B Dose-Response Analysis: IC50 Determination A->B C Mechanism of Action Studies: Enzyme Kinetics (Lineweaver-Burk Plot) B->C D Selectivity Profiling: Kinase Panel Screening C->D E Cellular Potency Assessment: Cell Viability Assay (e.g., MTT) D->E F Target Engagement & Downstream Signaling: Western Blot for p-EGFR and p-ERK E->F G Comparative Data Table Generation F->G H Structure-Activity Relationship (SAR) Insights G->H

Figure 1: A comprehensive workflow for the characterization and comparison of a novel inhibitor.

Methodologies and Protocols

Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC50).

Protocol:

  • Reagents and Materials: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit, 384-well plates, test compounds ("this compound", Gefitinib, Erlotinib) dissolved in DMSO.

  • Assay Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR and poly(Glu, Tyr) substrate in the assay buffer to the desired concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of the EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution. The final ATP concentration should be close to the Km value for EGFR.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the inhibitors in a cancer cell line that is dependent on EGFR signaling (e.g., A549 or NCI-H1975).

Protocol:

  • Cell Culture: Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling Pathway

Objective: To confirm target engagement and assess the effect of the inhibitors on the downstream signaling cascade of EGFR.

Protocol:

  • Cell Lysis: Treat the cells with the inhibitors at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation RAS RAS p_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation Inhibitor This compound Gefitinib Erlotinib Inhibitor->p_EGFR

Figure 2: The EGFR signaling pathway and the point of inhibition by the test compounds.

Comparative Data Summary

The following table presents a hypothetical but realistic data summary from the proposed experiments.

Parameter This compound Gefitinib Erlotinib
EGFR Kinase IC50 (nM) To be determined2 - 252 - 20
A549 Cell GI50 (µM) To be determined> 10> 10
NCI-H1975 Cell GI50 (µM) To be determined0.0150.02
p-EGFR Inhibition in Cells To be determinedYesYes
p-ERK Inhibition in Cells To be determinedYesYes
Kinase Selectivity To be determinedHigh for EGFRHigh for EGFR

Discussion and Interpretation of Potential Outcomes

The experimental data gathered will allow for a multi-faceted comparison of "this compound" with Gefitinib and Erlotinib.

  • Potency: A direct comparison of the IC50 and GI50 values will establish the relative potency of the novel compound. A lower value would indicate higher potency.

  • Mechanism of Action: While not detailed in the protocols above, further enzymatic assays (e.g., varying ATP and substrate concentrations) could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Cellular Activity: The correlation between the biochemical IC50 and the cellular GI50 will provide insights into the compound's cell permeability and stability. A large discrepancy might suggest poor cellular uptake or rapid metabolism.

  • Target Engagement: The western blot analysis will provide direct evidence of target engagement within the cellular context. A reduction in phospho-EGFR and phospho-ERK levels would confirm that the compound is acting on the intended pathway.

  • Selectivity: A broad kinase panel screening is crucial to assess the selectivity of "this compound." A highly selective compound is generally preferred to minimize off-target effects and potential toxicity.

Conclusion

This guide provides a rigorous scientific framework for the initial characterization and comparative analysis of "this compound" as a potential EGFR inhibitor. By following these detailed protocols and analytical approaches, researchers can generate high-quality, reproducible data to make informed decisions about the future development of this and other novel compounds. The head-to-head comparison with established drugs like Gefitinib and Erlotinib is essential for contextualizing the performance of a new chemical entity and identifying its potential advantages.

References

  • Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21-26. [Link]

  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature Reviews Cancer, 5(5), 341-354. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Paez, J. G., Jänne, P. A., Lee, J. C., Tracy, S., Greulich, H., Gabriel, S., ... & Meyerson, M. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500. [Link]

A Researcher's Guide to Confirming Target Engagement of "3-(3-Aminophenyl)imidazolidine-2,4-dione" Derived Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the synthesis of a novel probe, such as one derived from the "3-(3-Aminophenyl)imidazolidine-2,4-dione" scaffold, marks only the beginning of its journey. The critical subsequent step, and the focus of this guide, is the rigorous confirmation of its engagement with the intended biological target.[1][2] This validation is paramount, serving as the bridge between a compound's biochemical activity and its cellular effect, thereby ensuring that downstream phenotypic observations are correctly attributed to the on-target interaction.[3][4][5] Misinterpretation at this stage can lead to the costly pursuit of irrelevant pathways and the advancement of non-viable therapeutic candidates.[1]

This guide provides a comparative overview of state-of-the-art methodologies to confirm the target engagement of your imidazolidine-2,4-dione derived probes. We will delve into the rationale behind selecting one technique over another, present objective experimental data for comparison, and provide actionable protocols for key experiments.

The Imperative of Cellular Context in Target Engagement

While initial validation of a probe's binding to a purified, recombinant protein is a common starting point, it is crucial to recognize that the intracellular environment is far more complex.[4][5] Factors such as cellular permeability, the presence of cofactors, post-translational modifications, and molecular crowding can significantly influence a probe's ability to reach and interact with its target.[1][5] Therefore, this guide will emphasize techniques that confirm target engagement within a physiologically relevant cellular context.[3][4][5][6]

A Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below, we compare three major classes of methodologies: biophysical, chemical proteomics, and cell-based reporter assays.

Biophysical Methods: Measuring the Direct Interaction

Biophysical assays directly measure the physical interaction between the probe and its target protein.[7][] These methods are invaluable for providing quantitative data on binding affinity and thermodynamics.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins within intact cells or cell lysates.[9][10][11] The binding of your "this compound" probe to its target protein is expected to increase the target's resistance to heat-induced unfolding and aggregation.[10][11][12]

Key Advantages:

  • Label-free: Does not require modification of the probe or the target protein.[11]

  • Physiologically relevant: Can be performed in intact cells and even tissues, providing evidence of target engagement in a native environment.[9][11][13][14]

  • Versatile: Adaptable to various detection methods, including Western blotting, mass spectrometry, and high-throughput formats like AlphaLISA®.[10][12][15]

Considerations:

  • Requires a specific antibody for the target protein for detection by Western blot or ELISA.[12]

  • The magnitude of the thermal shift can vary and may not always be substantial.

Workflow for a Typical CETSA Experiment

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Treat cells with probe or vehicle control B Harvest and lyse cells A->B C Aliquot lysates and heat at a range of temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melt curves and determine thermal shift E->F

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

While powerful for in-vitro characterization, ITC and SPR are primarily used with purified proteins and are less suited for confirming target engagement in a cellular context.[7][16][17] They are, however, the gold standard for determining binding affinity (Kd), stoichiometry, and kinetics of the probe-target interaction in a controlled, cell-free system.[7][16][17]

Chemical Proteomics: Unbiased Target Identification and Engagement

Chemical proteomics approaches utilize modified versions of your probe to identify its interacting partners directly from the proteome.[18][19][20] These methods are particularly useful for unbiased target deconvolution and for confirming engagement with the intended target amidst a complex protein landscape.[18][19][21]

Photoaffinity Labeling (PAL)

In PAL, a photoreactive group (e.g., diazirine or benzophenone) is incorporated into the "this compound" scaffold.[22][23][24][25] Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for subsequent identification by mass spectrometry.[22][23][24][25] A reporter tag, such as biotin or a clickable alkyne, is often included for enrichment of the cross-linked proteins.[25][26]

Key Advantages:

  • Covalent capture: Provides a stable record of the interaction.

  • Unbiased target identification: Can reveal novel, off-target interactions.[23][27]

  • Binding site information: Can provide insights into the specific region of probe interaction.[23][24]

Considerations:

  • Requires chemical synthesis of a modified probe, which may alter its binding properties.

  • Competition experiments with the unmodified probe are essential to validate the specificity of the interaction.[23]

Workflow for Photoaffinity Labeling

PAL_Workflow cluster_probe Probe Incubation cluster_crosslink Cross-linking cluster_enrich Enrichment & Identification A Incubate cells or lysate with photoaffinity probe B Expose to UV light to induce covalent cross-linking A->B C Lyse cells and enrich biotinylated proteins B->C D Identify proteins by mass spectrometry C->D

Caption: A simplified workflow for a photoaffinity labeling experiment.

Cell-Based Reporter Assays

Cell-based assays provide a functional readout of target engagement by measuring the modulation of a specific cellular pathway.[3] These assays are highly valuable as they link target binding to a biological response.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a probe to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. Your unlabeled "this compound" probe will compete with the tracer for binding to the target, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Key Advantages:

  • Real-time measurements: Allows for kinetic analysis of probe binding in living cells.

  • High-throughput compatible: Amenable to screening and dose-response studies.[6]

  • Quantitative: Provides a quantitative measure of probe affinity and occupancy in a cellular environment.

Considerations:

  • Requires genetic modification of the target protein.

  • A suitable fluorescent tracer for the target protein must be available or developed.

Comparative Summary of Methodologies

Methodology Principle Advantages Considerations Throughput
CETSA® Ligand-induced thermal stabilizationLabel-free, physiologically relevant, versatileRequires specific antibody, variable shift magnitudeLow to High
Photoaffinity Labeling UV-induced covalent cross-linkingCovalent capture, unbiased, binding site informationRequires probe synthesis, potential for altered bindingLow to Medium
NanoBRET™ Bioluminescence Resonance Energy TransferReal-time, high-throughput, quantitative in live cellsRequires genetic modification and a fluorescent tracerHigh

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a general framework for assessing the target engagement of your "this compound" derived probe. Optimization of probe concentration, heating time, and temperature range is recommended for each specific target.

Materials:

  • Cell line expressing the target protein

  • Your "this compound" probe and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and grow to ~80% confluency. Treat cells with the desired concentration of your probe or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Wash the cells with PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the samples in a thermocycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[9][12]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel. Perform Western blotting using a primary antibody against the target protein.[9]

  • Data Analysis: Quantify the band intensities and normalize to the intensity of the non-heated control. Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve in the presence of your probe indicates target engagement.[9][12]

Conclusion

Confirming the target engagement of your "this compound" derived probe is a non-negotiable step in its validation.[1][2] The choice of methodology should be a strategic one, balancing the need for physiological relevance with throughput and the availability of specific reagents. A multi-faceted approach, for instance, using CETSA to confirm engagement in intact cells and complementing this with photoaffinity labeling to identify potential off-targets, will provide the most comprehensive and robust validation of your probe's mechanism of action. This rigorous approach will instill confidence in your research findings and pave the way for the successful application of your probe in elucidating complex biological processes.

References

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Sun, J., Prabhu, N., Tang, J., Yang, F., Jia, L., Guo, J., Xiao, K., Tam, W. L., Nordlund, P., & Dai, L. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews, 41(6), 2893–2926. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Sun, J., Prabhu, N., Tang, J., Yang, F., Jia, L., Guo, J., Xiao, K., Tam, W. L., Nordlund, P., & Dai, L. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews, 41(6), 2893–2926. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 521–524. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Methods in Molecular Biology. (2023). Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. Retrieved from [Link]

  • ACS Chemical Biology. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • SLAS Discovery. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Retrieved from [Link]

  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Molecules. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2015). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • Schrödinger. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • ACS Chemical Biology. (2018). In Situ Target Engagement Studies in Adherent Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Current Opinion in Chemical Biology. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • Molecules. (2015). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Retrieved from [Link]

  • Current Medicinal Chemistry. (2018). An Overview of Current Methods to Confirm Protein-Protein Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Retrieved from [Link]

  • AxisPharm. (n.d.). Molecular Probes. Retrieved from [Link]

  • bioRxiv. (2022). Drug interaction mapping with proximity dependent enzyme recruiting chimeras. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Molecular Probes (Fluorophores and Biotinylated Targets). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Methods for Probing Ligand-Target Interactions. Retrieved from [Link]

  • PLOS Computational Biology. (2014). Evidence of Conformational Selection Driving the Formation of Ligand Binding Sites in Protein-Protein Interfaces. Retrieved from [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • PubMed. (n.d.). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds in research to ensuring the safety of the professionals who handle them and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Aminophenyl)imidazolidine-2,4-dione, a heterocyclic building block common in drug discovery. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to provide a self-validating system for managing this chemical waste stream with confidence and precision.

Hazard Profile and Core Safety Considerations

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. This compound is not merely an inert substance; it possesses specific hazards that dictate its handling and disposal requirements.

The primary hazard, as classified under the Globally Harmonized System (GHS), is Acute Toxicity 4 (Oral) , carrying the hazard statement H302: "Harmful if swallowed".[1] This classification necessitates careful handling to prevent ingestion and mandates that it be treated as a hazardous waste stream, rather than general laboratory trash. While other specific hazards like skin or eye irritation are noted for similar compounds, treating the substance with a comprehensive level of warning is a cornerstone of robust laboratory safety.[2][3]

Discharge into the environment, including sewer systems, must be strictly avoided to prevent ecological harm.[2][4] Therefore, all disposal methods must lead to controlled destruction by a licensed facility.

Property Information Source
Chemical Name This compound[1][5]
CAS Number 702638-03-7[1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11 - Combustible Solids[1]
Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA) in the United States.[6] The following principles form the basis of the subsequent disposal protocol and ensure compliance.

  • Segregation: Incompatible waste streams must never be mixed.[7] For this compound, this means it should not be combined with strong acids, bases, or oxidizing agents in the same waste container to prevent potentially violent reactions.

  • Containerization: Waste must be stored in containers that are durable, leak-proof, and chemically compatible with the waste.[6] The container must be kept closed except when adding waste.[8][9]

  • Accumulation: Laboratories generate waste in what are known as Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of laboratory personnel.[10] There are limits on the volume of waste (typically up to 55 gallons) and the time it can be stored in an SAA.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound and materials contaminated with it.

Before handling the waste, it is imperative to wear appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2][11]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[11]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to ensure adequate ventilation and avoid inhalation.[2][4]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Establish a dedicated solid hazardous waste container for this compound and other compatible solid organic compounds.

  • Select a Container:

    • Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a glass jar with a screw-on lid).

    • Ensure the container is in good condition, free from cracks or deterioration.

    • The container must have a secure, tightly fitting lid. Leaving a funnel in the opening is not considered a closed container and is a common compliance violation.[7][9]

  • Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust. This includes the chemical itself, as well as grossly contaminated items like weigh boats or filter papers.

  • Container Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[6][8]

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[10]

  • Complete the Label: The label must clearly state:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," or a GHS pictogram).[10]

    • The date the container was first used for waste accumulation.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be close to where the waste is generated and under the direct supervision of lab personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks.

  • Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizers.

  • Inspection: Inspect the SAA weekly to check for container leakage or deterioration.[9]

Laboratory-generated hazardous waste cannot be disposed of in regular trash or drains.[12]

  • Contact EHS: Once the container is full (at 90% capacity), contact your institution's Environmental Health and Safety (EHS or EH&S) office to arrange for a waste pickup.[12]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal vendor.[6][10] The ultimate disposal method will likely be controlled incineration at a permitted facility, which is an effective way to destroy organic chemical waste.[2]

Decontamination and Empty Container Management

The original stock bottle of this compound is also considered hazardous waste until properly decontaminated.

  • Initial Removal: Scrape out as much of the remaining solid as possible and transfer it to the solid hazardous waste container.

  • Triple Rinsing:

    • Because this chemical is not classified as "acutely hazardous" (an EPA P-listed waste), the regulations for its empty container are less stringent than for some other chemicals.[7][12] However, best practice dictates a thorough rinsing.

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).

    • Crucially, the solvent rinsate is now considered hazardous waste. It must be collected and disposed of in a designated non-halogenated solvent waste stream.[7][12]

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a fume hood, deface or remove the original label.[7][12] The clean, de-labeled container can then typically be disposed of in the regular trash or glass recycling bin, depending on institutional policy.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the PPE outlined in Phase 1, including respiratory protection if necessary.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was also involved.[2]

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

G cluster_prep Phase 1: Preparation cluster_contain Phase 2 & 3: Containment & Labeling cluster_store Phase 4: On-Site Accumulation cluster_dispose Phase 5: Final Disposal gen_waste Waste Generation (Used chemical, contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen_waste->ppe select_container Step 2: Select Compatible Hazardous Waste Container ppe->select_container transfer_waste Step 3: Transfer Waste (Up to 90% capacity) select_container->transfer_waste label_container Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) transfer_waste->label_container store_saa Step 5: Store in Designated SAA (Segregated, Secondary Containment) label_container->store_saa inspect Step 6: Weekly Inspection (Check for leaks, degradation) store_saa->inspect container_full Decision: Is Container Full? inspect->container_full container_full->inspect No contact_ehs Step 7: Contact EHS/Waste Coordinator for Pickup Request container_full->contact_ehs Yes vendor_pickup Step 8: Licensed Vendor Pickup & Transport to Disposal Facility contact_ehs->vendor_pickup final_dest Final Disposition (Controlled Incineration) vendor_pickup->final_dest

Disposal workflow from generation to final disposition.

References

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available from: [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydantoin. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(3-Aminophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS No. 702638-03-7). As researchers dedicated to advancing drug development, our most critical asset is our team. Ensuring your safety through meticulous handling protocols is not just a regulatory requirement; it is the bedrock of sound science. This guide moves beyond a simple checklist to provide a framework of understanding—the causality behind each safety measure—empowering you to work confidently and securely.

Executive Summary: Immediate Safety Imperatives

This compound is a solid heterocyclic building block classified with a GHS07 pictogram, signaling a clear set of hazards that demand respect and preparation.[1] The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure through all potential routes: ingestion, inhalation, and dermal contact. The core of this protocol is the consistent use of engineering controls (such as a chemical fume hood) and a multi-layered PPE approach.

In-Depth Hazard Profile Analysis

Understanding the specific risks is fundamental to appreciating the necessity of the prescribed PPE. The hazard statements associated with this compound provide a clear roadmap for our safety protocols.

  • H302 - Harmful if swallowed: This indicates that accidental ingestion of even small quantities can cause significant health issues.[2][3][4] This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing rigorous hand hygiene.[2]

  • H315 - Causes skin irritation: Direct contact with the solid or solutions can lead to inflammation, redness, or dermatitis.[2] This necessitates the use of appropriate chemical-resistant gloves and protective clothing to form a reliable barrier.

  • H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2] This risk makes chemical splash goggles and, in certain situations, a face shield, non-negotiable.

  • H335 - May cause respiratory irritation: As a solid, the primary respiratory risk comes from inhaling dust particles, especially during weighing and transfer operations.[2] This hazard mandates that such tasks be performed within a certified chemical fume hood or other ventilated enclosure to minimize aerosolization.

The Core Protocol: Personal Protective Equipment (PPE) Selection & Rationale

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the task and the associated risk. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Standard Rationale & Key Considerations
Hand Protection Nitrile or Neoprene GlovesEN 374Gloves must be inspected for integrity before each use.[2][5] Practice proper removal techniques to avoid contaminating your skin.[5] For prolonged tasks or when handling solutions, consider double-gloving. Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsNIOSH or EN 166 (EU)Protects against dust particles and accidental splashes.[5] When handling larger quantities or there is a significant splash risk, a full-face shield must be worn over safety glasses.[5]
Body Protection Laboratory Coat (fully buttoned) with long sleevesN/AProvides a primary barrier against incidental contact. For tasks with a higher risk of contamination, a complete chemical-resistant suit should be considered.[5]
Respiratory Protection NIOSH-approved Respirator (N95 minimum)NIOSH (US) or EN 143 (EU)Required when handling the powder outside of a certified fume hood or if dust generation is unavoidable.[5] A risk assessment should always precede respirator selection. For significant exposure potential, a full-face respirator with P100/P3 cartridges is recommended.[5]

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the handling process. This protocol minimizes exposure and prevents cross-contamination.

Step-by-Step Handling Protocol:

  • Preparation & Area Setup:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is available and inspected.

    • Prepare all required equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement.

    • Have a designated waste container ready for contaminated materials.

  • Weighing & Transfer (Solid Form):

    • Perform all weighing and transfers of the solid compound inside the fume hood to contain any dust.

    • Use smooth, deliberate motions to minimize aerosolization.

    • Close the primary container immediately after dispensing.

  • Solution Preparation & Use:

    • Add the solid to the solvent slowly.

    • Keep containers covered or sealed when not in immediate use.

    • Handle all solutions within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully remove and dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in the designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene:

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe prep_waste Prepare Labeled Waste Container don_ppe->prep_waste weigh Weigh & Transfer Solid Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve dispose_waste Dispose of Contaminated Items in Waste Container dissolve->dispose_waste clean_area Clean Work Surface dispose_waste->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands finish End of Procedure

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Exposure & Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep or scoop the material into a labeled container for hazardous waste disposal. Avoid creating dust. Clean the area with a wet cloth or paper towel, and dispose of cleaning materials as hazardous waste.

  • Small Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled container for hazardous waste disposal.

Waste Management & Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: This includes any unused or expired compound, contaminated weigh boats, gloves, wipes, and other disposable labware. Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this waste down the drain.[5]

  • Disposal Pathway: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical destruction facility, often via controlled incineration.[2] Ensure compliance with all local, state, and federal regulations.

By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BLD Pharmatech Safety Data Sheet for this compound. BLD Pharmatech. [URL: provided in search results, specific URL not available for direct linking]
  • Cato Chemicals Safety Data Sheet. Cato Chemicals. [URL: provided in search results, specific URL not available for direct linking]
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL: https://polyurethane.americanchemistry.com/Resources-and-Document-Library/Guidance-for-Selection-of-Personal-Protective-Equipment-for-MDI-Users.pdf]
  • 3-(3-Aminophenyl)-2,4-imidazolidinedione AldrichCPR Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr01509]
  • General Safety Data Sheet Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/p7754]
  • 3-(3-Aminophenyl)-2,4-imidazolidinedione Product Information. Labsolu. [URL: https://labsolu.ca/product/3-3-aminophenylimidazolidine-24-dione/]
  • This compound Safety Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81522329.htm]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.